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  • Product: 1-(Adamantan-1-YL)cyclopropan-1-amine
  • CAS: 388095-21-4

Core Science & Biosynthesis

Foundational

Whitepaper: Structural, Pharmacological, and Synthetic Profiling of 1-(Adamantan-1-YL)cyclopropan-1-amine

Executive Summary The compound 1-(adamantan-1-yl)cyclopropan-1-amine represents a highly specialized, conformationally restricted scaffold in modern medicinal chemistry. By merging the extreme lipophilicity of the adaman...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(adamantan-1-yl)cyclopropan-1-amine represents a highly specialized, conformationally restricted scaffold in modern medicinal chemistry. By merging the extreme lipophilicity of the adamantane cage with the geometric rigidity of a cyclopropylamine, this molecule bridges the historical antiviral legacy of adamantane derivatives with cutting-edge applications in neuroprotection and epigenetic modulation. This technical guide provides an in-depth analysis of its structural nuances, polypharmacological profile, and the precise organometallic methodology required for its synthesis.

Chemical Identity & The "Lipophilic Bullet" Paradigm

The adamantyl group is frequently deployed in drug design as a "lipophilic bullet"[1]. Its bulky, three-dimensional hydrocarbon cage significantly increases the partition coefficient (LogP) of a drug, enhancing its ability to cross the blood-brain barrier (BBB) and cellular lipid bilayers[1]. Furthermore, the steric bulk of the adamantane cage shields adjacent functional groups from rapid enzymatic degradation (e.g., by CYP450s or amidases), thereby extending the plasma half-life of the pharmacophore.

1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4)[2] builds upon this foundation by introducing a cyclopropane ring directly adjacent to the adamantane core.

Table 1: Physicochemical & Structural Properties
PropertyValue
IUPAC Name 1-(Adamantan-1-yl)cyclopropan-1-amine
CAS Number 388095-21-4
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.32 g/mol
Topological Polar Surface Area (TPSA) 26.02 Ų
Hydrogen Bond Donors / Acceptors 1 / 1

Conformational Restriction: The Cyclopropyl Advantage

The transition from amantadine (no alpha-substituent) to rimantadine (alpha-methyl group) improved antiviral efficacy but left the amine group free to rotate. The integration of a cyclopropyl ring in 1-(adamantan-1-yl)cyclopropan-1-amine fundamentally alters the molecule's spatial dynamics.

The cyclopropyl fragment is highly unique: its C–C bonds possess enhanced π -character, making them shorter and stronger than typical alkanes, while forcing the three carbon atoms into strict coplanarity[3]. This geometric constraint locks the primary amine into a specific spatial orientation relative to the adamantane cage. This conformational restriction reduces the entropic penalty upon receptor binding, allowing the molecule to fit more precisely into rigid target pockets, such as the FAD-binding domain of epigenetic enzymes[3].

Pathway A Amantadine R Rimantadine A->R + Methyl Group C 1-(Adamantan-1-yl) cyclopropan-1-amine R->C Cyclization M2 M2 Ion Channel C->M2 Antiviral NMDA NMDA Receptor C->NMDA Neuroprotective LSD1 LSD1 Enzyme C->LSD1 Epigenetic

Structural evolution of adamantane derivatives and their primary pharmacological targets.

Pharmacological Profiling

The unique geometry of 1-(adamantan-1-yl)cyclopropan-1-amine allows it to interact with multiple distinct biological targets, making it a highly versatile scaffold in drug discovery.

Table 2: Pharmacological Targets & Mechanisms
TargetMechanism of ActionTherapeutic Indication
M2 Ion Channel Blocks the proton translocation pore, preventing viral uncoating.Antiviral (Influenza A)
NMDA Receptor Uncompetitive channel antagonism; prevents excitotoxicity.Neurodegenerative Diseases
LSD1 (KDM1A) Occupies the FAD-pocket; inhibits histone demethylation.Oncology & Psychiatric Disorders

Epigenetic Modulation (LSD1): Lysine-specific demethylase 1 (LSD1) is a critical epigenetic enzyme implicated in cancer and schizophrenia[4]. Tranylcypromine, a classic monoamine oxidase (MAO) inhibitor featuring a cyclopropylamine, is a known LSD1 inhibitor. By fusing the cyclopropylamine to an adamantane cage, researchers create a sterically bulky inhibitor that effectively anchors into the hydrophobic regions of the LSD1 active site, preventing the demethylation of histone H3K4[4].

Synthetic Methodology: The Kulinkovich-Szymoniak Protocol

Synthesizing sterically hindered primary cyclopropylamines requires advanced organometallic techniques. The most efficient route to 1-(adamantan-1-yl)cyclopropan-1-amine is the Kulinkovich-Szymoniak reaction , which converts 1-adamantanecarbonitrile directly into the target cyclopropylamine using a titanium-mediated cascade[5].

Self-Validating Experimental Protocol

Note: This protocol relies on strict anhydrous conditions. The causality of each step is detailed to ensure a self-validating, reproducible workflow.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: In an oven-dried flask under argon, dissolve 1-adamantanecarbonitrile (1.0 equiv) and Titanium(IV) isopropoxide ( Ti(OiPr)4​ , 1.1 equiv) in anhydrous THF.

  • Causality: Argon is mandatory to prevent the premature hydrolysis of the highly moisture-sensitive titanium alkoxide. THF stabilizes the incoming organometallic intermediates.

Step 2: Titanacyclopropane Generation

  • Action: Cool the mixture to -70°C. Add Ethylmagnesium bromide ( EtMgBr , 2.2 to 3.0 equiv) dropwise.

  • Causality: The low temperature controls the highly exothermic transmetalation. EtMgBr reacts with Ti(OiPr)4​ to form an unstable diethyltitanium species. Upon slight warming, this species undergoes β -hydride elimination, releasing ethane gas and generating the active nucleophile: a titanacyclopropane complex (equivalent to a Ti(II)-ethylene complex)[5].

Step 3: Nitrile Insertion

  • Action: Allow the reaction mixture to slowly warm to room temperature and stir for 1–2 hours.

  • Causality: Thermal energy drives the insertion of the sterically hindered carbonitrile carbon into the titanacyclopropane ring. This forms a five-membered titanacyclopentimine intermediate.

Step 4: Lewis Acid-Mediated Ring Contraction

  • Action: Add Boron trifluoride diethyl etherate ( BF3​⋅Et2​O , 2.0 equiv) at 0°C.

  • Causality: This is the critical Szymoniak modification. The strong Lewis acid coordinates to the imine nitrogen, increasing its electrophilicity and weakening the N–Ti bond. This triggers the skeletal rearrangement (ring contraction) necessary to form the cyclopropylamine core[5]. Without BF3​⋅Et2​O , the intermediate resists contraction and yields unwanted ketones upon hydrolysis.

Step 5: Quenching and Basic Hydrolysis

  • Action: Quench the reaction carefully with 10% aqueous NaOH.

  • Causality: NaOH hydrolyzes the remaining titanium-nitrogen bonds, liberating the free primary amine. It simultaneously precipitates the titanium byproducts as insoluble titanium dioxide ( TiO2​ ), which can be easily filtered off through a Celite pad.

Step 6: Isolation

  • Action: Extract the filtrate with diethyl ether. Perform an acid-base extraction (extract into 1M HCl, wash with ether, basify aqueous layer with NaOH, and re-extract with ether).

  • Causality: The acid-base extraction acts as a self-validating purification step, isolating the basic target amine from unreacted neutral nitrile and non-basic organic impurities.

Synthesis Nitrile 1-Adamantanecarbonitrile Inter Titanacyclopentimine Intermediate Nitrile->Inter Insertion Ti Ti(OiPr)4 + EtMgBr (Titanacyclopropane) Ti->Inter Ligand Exchange Product 1-(Adamantan-1-yl) cyclopropan-1-amine Inter->Product Ring Contraction & Hydrolysis Lewis BF3·Et2O (Lewis Acid) Lewis->Product Activation

Kulinkovich-Szymoniak synthetic workflow for 1-(adamantan-1-yl)cyclopropan-1-amine.

Conclusion

1-(Adamantan-1-yl)cyclopropan-1-amine is a masterclass in structural optimization. By leveraging the Kulinkovich-Szymoniak reaction, chemists can efficiently synthesize this sterically demanding molecule. The resulting compound utilizes the cyclopropyl ring to lock its conformation, while the adamantane cage ensures superior pharmacokinetics, making it a highly valuable scaffold for targeting complex transmembrane channels and epigenetic enzymes.

Sources

Exploratory

Physicochemical Profiling and Synthetic Workflows for 1-(Adamantan-1-yl)cyclopropan-1-amine: A Conformationally Restricted Scaffold

Executive Summary As a Senior Application Scientist specializing in small-molecule drug design, I frequently evaluate rigid scaffolds for their ability to precisely engage complex biological targets. 1-(Adamantan-1-yl)cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in small-molecule drug design, I frequently evaluate rigid scaffolds for their ability to precisely engage complex biological targets. 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4) represents a highly specialized, conformationally restricted aliphatic amine[1]. By fusing the bulky, lipophilic adamantane cage with a cyclopropylamine moiety, this scaffold offers unique spatial geometry.

In the context of neuroprotective agents and antivirals, the cyclopropyl ring restricts the rotational degrees of freedom of the primary amine. This structural rigidity minimizes the entropic penalty upon target binding (such as the NMDA receptor or the M2 proton channel) compared to flexible analogs like rimantadine, leading to improved thermodynamic binding profiles[2]. This whitepaper details the physicochemical properties, pharmacological mechanisms, and self-validating synthetic workflows required to successfully utilize this compound in drug development.

Physicochemical Data & Structural Rationale

The physicochemical properties of a drug scaffold dictate its pharmacokinetics (ADME) and target engagement. The adamantane core provides exceptional lipophilicity, driving blood-brain barrier (BBB) penetration, while the primary amine serves as the critical pharmacophore for hydrogen bonding or ion-channel plugging.

Table 1: Key Physicochemical Properties & Mechanistic Implications

ParameterValueCausality / Implication
Molecular Formula C13H21NDefines the high carbon-to-heteroatom ratio, driving the overall lipophilicity of the scaffold[1].
Molecular Weight 191.31 g/mol Well within the Lipinski Rule of 5; ideal for oral bioavailability and rapid diffusion[1].
Monoisotopic Mass 191.1674 DaCrucial for High-Resolution Mass Spectrometry (HRMS) identification and isotopic pattern matching[3].
XlogP (Predicted) 2.6Optimal for CNS penetration (ideal range 2.0 - 3.0) without causing excessive trapping in adipose tissue[3].
Predicted CCS 145.6 Ų ([M+H]+)Collision Cross Section value for ion mobility spectrometry, confirming the compact, spherical nature of the adamantane cage[3].
pKa (Estimated) ~8.8 - 9.2The increased s-character of the cyclopropyl C-C bonds exerts an electron-withdrawing effect, slightly lowering the basicity compared to standard alkylamines, ensuring a balanced protonation state at physiological pH (7.4).

Pharmacological Pathway: Mechanism of Action

Adamantane amines are classical uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor[2]. The 1-(adamantan-1-yl)cyclopropan-1-amine scaffold enters the open ion channel and binds to a site deep within the pore. The cyclopropyl restriction precisely orientates the protonated amine to interact with the asparagine residues in the channel filter, blocking excessive calcium influx and preventing excitotoxicity.

NMDAPathway Glutamate Glutamate Release NMDA NMDA Receptor (Open Channel State) Glutamate->NMDA Agonist Binding Ca2 Excessive Ca2+ Influx (Excitotoxicity) NMDA->Ca2 Ion Permeation Neuroprotection Neuroprotection (Cell Survival) Ca2->Neuroprotection Prevented Drug 1-(Adamantan-1-yl) cyclopropan-1-amine Drug->NMDA Uncompetitive Channel Block Drug->Neuroprotection Therapeutic Outcome

Figure 1: Mechanism of uncompetitive NMDA receptor blockade by the adamantane cyclopropylamine.

Advanced Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

Synthesizing sterically congested primary amines adjacent to an adamantane core is notoriously difficult via standard Grignard additions to nitriles, which often suffer from competitive enolization and poor conversion[4]. To bypass this, we utilize the Kulinkovich-Szymoniak reaction. This method employs a titanacyclopropane intermediate that directly inserts into adamantane-1-carbonitrile, yielding the cyclopropylamine in a single, elegant transformation.

SynthesisWorkflow SM Adamantane-1-carbonitrile (Sterically Hindered Nitrile) Intermediate Titana-azaspirodecane Intermediate (Nitrile Insertion) SM->Intermediate Addition Reagents Ti(OiPr)4 + EtMgBr (Titanacyclopropane Generation) Reagents->Intermediate Catalytic Cycle Quench Aqueous HCl Quench (Hydrolysis & Ring Opening) Intermediate->Quench Cleavage Product 1-(Adamantan-1-yl)cyclopropan-1-amine (Target Scaffold) Quench->Product Isolation

Figure 2: Kulinkovich-Szymoniak synthetic workflow for generating the cyclopropylamine motif.

Step-by-Step Experimental Protocol
  • Preparation of the Catalyst Complex: In an oven-dried Schlenk flask under argon, dissolve adamantane-1-carbonitrile (1.0 equiv) and titanium(IV) isopropoxide (1.1 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M). Cool the mixture to -70 °C using a dry ice/acetone bath.

    • Causality: Strict anhydrous conditions and low temperatures are required to prevent the premature hydrolysis of the titanium reagent and to control the exothermicity of the subsequent Grignard addition.

  • Titanacyclopropane Generation: Slowly add ethylmagnesium bromide (3.0 equiv, 3M in diethyl ether) dropwise over 30 minutes.

    • Causality: The Grignard reagent reacts with Ti(OiPr)4 to form an unstable diethyltitanium species, which rapidly undergoes β-hydride elimination to form the highly reactive titanacyclopropane.

  • Insertion and Cyclization: Allow the reaction to warm to 20 °C and stir for 12 hours. During this phase, the titanacyclopropane inserts into the nitrile triple bond, forming a titana-azaspirodecane intermediate.

  • Quenching and Hydrolysis: Cool the reaction to 0 °C and carefully quench with 10% aqueous HCl. Stir for 1 hour.

    • Causality: The acidic quench cleaves the robust titanium-nitrogen bonds, liberating the primary cyclopropylamine as its water-soluble hydrochloride salt.

  • Isolation: Basify the aqueous layer with 2M NaOH to pH 12, extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized 1-(adamantan-1-yl)cyclopropan-1-amine, a self-validating analytical workflow must be employed. Relying on a single method is insufficient for sterically congested scaffolds, as side reactions (such as simple reduction of the nitrile) can yield molecules with similar retention times.

  • High-Resolution LC-MS/MS:

    • Method: Electrospray ionization in positive mode (ESI+).

    • Validation Criteria: The compound must exhibit a dominant [M+H]+ peak at m/z 192.1747[3]. Furthermore, the absence of a peak at m/z 178 (which would indicate an ethylamine side product) validates the successful cyclopropanation. The predicted Collision Cross Section (CCS) of 145.6 Ų can be verified via ion mobility spectrometry to confirm the 3D conformation[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR (400 MHz, CDCl3): The defining feature of this molecule is the upfield shift of the cyclopropyl protons. Look for two distinct multiplets between 0.40 - 0.70 ppm (integrating for 4H, representing the CH2 groups of the cyclopropane ring). The bulky adamantane protons will appear as a complex multiplet between 1.50 - 2.10 ppm (15H).

    • 13C NMR (100 MHz, CDCl3): The quaternary carbon of the cyclopropyl ring bonded to the amine will appear distinctively around 35-40 ppm, while the highly symmetrical adamantane core will present its characteristic four carbon environments.

References

  • PubChemLite. "1-(adamantan-1-yl)cyclopropan-1-amine". Université du Luxembourg. [Link]

  • Google Patents. "US5599998A - Method for the synthesis of adamantane amines".

Sources

Foundational

1-(Adamantan-1-YL)cyclopropan-1-amine CAS number 388095-21-4

1-(Adamantan-1-YL)cyclopropan-1-amine (CAS 388095-21-4): A Technical Guide to Structural Rigidification, Synthesis, and Pharmacological Utility As a Senior Application Scientist in medicinal chemistry and drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

1-(Adamantan-1-YL)cyclopropan-1-amine (CAS 388095-21-4): A Technical Guide to Structural Rigidification, Synthesis, and Pharmacological Utility

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently evaluate scaffolds that bridge classic pharmacophores with modern structural rigidification strategies. The molecule 1-(Adamantan-1-YL)cyclopropan-1-amine (CAS 388095-21-4) represents a sophisticated evolution of the adamantane class of therapeutics. By incorporating an alpha-cyclopropyl constraint onto the adamantane framework, researchers can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the parent molecule, optimizing it for challenging neurological and antiviral targets.

This whitepaper provides an in-depth analysis of the structural rationale, synthetic methodology, and experimental validation protocols for this versatile small-molecule scaffold.

Structural Rationale: The Bioisosteric Evolution

The adamantane scaffold is a privileged structure in medicinal chemistry, known for its exceptional lipophilicity, which drives blood-brain barrier (BBB) penetration and metabolic stability. Classic adamantane amines, such as amantadine and rimantadine, have proven clinical utility as M2 ion channel blockers (antiviral) and NMDA receptor antagonists (neurology) as detailed in[1].

However, the free rotation of the alpha-substituents in rimantadine can lead to entropic penalties upon target binding. 1-(Adamantan-1-YL)cyclopropan-1-amine solves this by tying the alpha-carbon into a cyclopropane ring. This modification achieves three critical objectives:

  • Conformational Restriction: The amine vector is locked, reducing the entropic cost of binding to the deep pore of the NMDA receptor or the Val27/Ala30 pocket of the M2 tetramer.

  • Metabolic Shielding: The alpha-carbon is fully substituted and incorporated into a strained ring, completely blocking oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes.

  • Lipophilicity Tuning: The cyclopropyl ring incrementally increases the partition coefficient (logP) compared to rimantadine, enhancing lipid membrane partitioning without adding excessive molecular weight.

Bioisostere A Amantadine (No alpha-substitution) B Rimantadine (alpha-Methyl) A->B + Methyl (Increased Lipophilicity) C CAS 388095-21-4 (alpha-Cyclopropyl) B->C + Cyclo-closure (Conformational Restriction) T1 M2 Ion Channel (Antiviral) C->T1 Steric fit in pore T2 NMDA Receptor (Neurology) C->T2 Open-channel block

Fig 1: Bioisosteric evolution from Amantadine to CAS 388095-21-4 and target pathways.

Quantitative Physicochemical Profiling

To understand the behavior of 1-(Adamantan-1-YL)cyclopropan-1-amine in biological systems, we must look at its core physicochemical metrics.

Table 1: Physicochemical Properties of CAS 388095-21-4

Property Value Implication for Drug Design
CAS Number 388095-21-4 Unique identifier for procurement and regulatory tracking.
Chemical Formula C13H21N Highly hydrocarbon-dense, driving lipophilicity.
Molecular Weight 191.32 g/mol Well below the Lipinski limit of 500 Da, ideal for CNS penetration.
Topological Polar Surface Area 26.0 Ų Excellent for BBB crossing (optimal CNS TPSA is < 90 Ų).

| Rotatable Bonds | 1 | High structural rigidity, minimizing entropic binding penalties. |

Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

The most direct and atom-economical route to synthesize primary cyclopropylamines from nitriles is the Kulinkovich-Szymoniak reaction, an extension of the classic Kulinkovich cyclopropanation, as documented in [2].

This titanium-mediated transformation converts adamantane-1-carbonitrile directly into the target molecule. The causality of the reagent selection is critical: Titanium tetraisopropoxide (Ti(OiPr)4) acts as the catalytic core, while ethylmagnesium bromide (EtMgBr) serves a dual purpose as both the reducing agent (reducing Ti(IV) to Ti(II)) and the source of the two-carbon unit that forms the cyclopropane ring[3].

Synthesis S1 Adamantane-1-carbonitrile + Ti(OiPr)4 S2 Add EtMgBr (3 equiv) 0°C to RT S1->S2 S3 Titanacyclopropane Intermediate S2->S3 Transmetalation & Ethylene loss S4 Add BF3·OEt2 Lewis Acid Activation S3->S4 Nitrile insertion S5 NaOH Quench & Extraction S4->S5 Ring closure S6 CAS 388095-21-4 (Purified Product) S5->S6 Isolation

Fig 2: Kulinkovich-Szymoniak synthetic workflow for 1-(Adamantan-1-YL)cyclopropan-1-amine.

Protocol 1: Self-Validating Synthesis of CAS 388095-21-4

This protocol is designed with built-in causality and validation steps to ensure reproducibility.

  • Titanacyclopropane Formation: In an oven-dried flask under N2, dissolve adamantane-1-carbonitrile (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous THF. Cool the mixture to 0°C.

    • Causality: Cooling is mandatory. The intermediate titanacyclopropane is highly reactive and thermally labile; elevated temperatures lead to premature decomposition and poor yields.

  • Grignard Addition: Add EtMgBr (3.0 equiv, 3M in Et2O) dropwise over 30 minutes. Remove the ice bath and stir at room temperature for 1 hour.

    • Causality: The excess Grignard reagent is required because the first equivalent reduces the titanium, and subsequent equivalents participate in the transmetalation to form the alkene-titanium complex.

  • Lewis Acid Activation: Re-cool the reaction to 0°C and add BF3·OEt2 (2.0 equiv) dropwise. Stir for an additional 2 hours.

    • Causality: The initial insertion of the nitrile forms a stable metallo-imine. Without a strong Lewis acid like BF3·OEt2 to activate the imine carbon, the intramolecular nucleophilic attack required to close the three-membered ring is kinetically stalled[2].

  • Quench & Phase Separation: Quench the reaction carefully with 10% aqueous NaOH until a white precipitate forms. Extract the aqueous layer with Ethyl Acetate (3x).

    • Causality: Strong base hydrolyzes the titanium species into insoluble TiO2 salts, breaking up emulsions and allowing for clean phase separation of the lipophilic product.

  • Validation (QC): Concentrate the organic layer and validate the crude product via 1H NMR.

    • Self-Validation: A successful reaction is confirmed by the disappearance of the nitrile carbon signal and the appearance of highly shielded cyclopropyl protons (multiplets between 0.4 ppm and 0.8 ppm). LC-MS should yield a dominant peak at m/z 192.3[M+H]+.

Pharmacological Applications & Receptor Dynamics

The unique geometry of 1-(Adamantan-1-YL)cyclopropan-1-amine makes it an exceptional probe and lead compound for several transmembrane ion channels.

  • NMDA Receptor Antagonism: Similar to memantine, this compound functions as an uncompetitive, low-affinity open-channel blocker. It requires the NMDA receptor to be activated by glutamate before it can enter the pore and bind to the Mg2+ site. Its rigid cyclopropyl group prevents it from getting "trapped" too tightly, allowing for rapid off-rates—a critical feature that prevents excitotoxicity without disrupting normal synaptic transmission.

  • TRPM8 Modulation: Recent literature highlights the adamantane scaffold as a potent modulator of Transient Receptor Potential (TRP) channels[1]. The steric bulk of the adamantyl group, combined with the cyclopropyl amine, provides an ideal pharmacophore for topical interventions in cold allodynia and peripheral neuropathies.

Protocol 2: Electrophysiological Validation (Patch-Clamp)

To validate the functional activity of the synthesized compound against the NMDA receptor, a whole-cell patch-clamp assay is the gold standard.

  • Cell Preparation: Culture HEK293 cells stably expressing recombinant GluN1 and GluN2A subunits.

  • Configuration: Achieve a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3–5 MΩ). Hold the membrane potential at -70 mV.

  • Baseline Activation: Co-apply Glutamate (100 µM) and Glycine (10 µM) via a rapid perfusion system to elicit a baseline inward macroscopic current.

  • Compound Application: Perfuse 1-(Adamantan-1-YL)cyclopropan-1-amine (10 µM) while maintaining agonist application.

    • Causality: Because the compound is an uncompetitive blocker, the receptor pore must be open for the drug to access its binding site. Applying the drug without glutamate will yield false-negative results.

  • Validation (Data Analysis): Measure the decay of the current.

    • Self-Validation: A true open-channel blocker will cause a use-dependent exponential decay of the inward current. Upon washout of the drug (while still applying glutamate), the current should rapidly recover, confirming the desired fast off-rate kinetics.

PatchClamp G Glutamate + Glycine Application N NMDA Receptor (Open State) G->N Receptor Activation C Ca2+ Influx (Baseline Current) N->C Ion Permeation D Apply CAS 388095-21-4 (10 µM) N->D Exposes Binding Site B Pore Blockade (Current Decay) D->B Uncompetitive Binding B->C Inhibits Influx

Fig 3: Electrophysiological validation workflow of NMDA receptor open-channel blockade.

Conclusion

1-(Adamantan-1-YL)cyclopropan-1-amine is far more than a simple chemical catalog item; it is a masterclass in bioisosteric design. By utilizing the Kulinkovich-Szymoniak reaction, medicinal chemists can efficiently install a cyclopropyl constraint onto the adamantane core, yielding a molecule with superior metabolic stability, tuned lipophilicity, and precise conformational vectors for ion channel blockade. Whether utilized as a probe for TRPM8 channels or as a scaffold for next-generation neuroprotectants, its structural elegance provides a robust foundation for advanced drug development.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604. URL:[Link]

  • Szymoniak, J., et al. (2018). Kulinkovich-Szymoniak reaction and Aminocyclopropanes. Organic Syntheses, 95, 289-309. URL:[Link]

  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-Mediated Syntheses of Cyclopropylamines. Journal of Organometallic Chemistry, 689(12), 2033-2055. URL:[Link]

Sources

Exploratory

Unlocking Epigenetic and Neurological Targets: The Discovery and Evolution of Adamantane-Cyclopropylamine Hybrid Compounds

Prepared by: Senior Application Scientist, Discovery Chemistry & Epigenetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary: The Convergence of Two Privileged Scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Discovery Chemistry & Epigenetics Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Convergence of Two Privileged Scaffolds

In modern drug discovery, escaping the "flatland" of traditional planar aromatics is critical for improving pharmacokinetic properties and target specificity. The hybridization of the adamantane scaffold—a highly lipophilic, rigid tricyclic cage—with the cyclopropylamine warhead—a strained-ring reactive intermediate—has birthed a highly potent class of mechanism-based inhibitors.

Historically, cyclopropylamines like were utilized as non-selective monoamine oxidase (MAO) inhibitors for depression. However, the discovery that TCP also weakly inhibits Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic eraser overexpressed in various oncological indications, sparked a renaissance in cyclopropylamine chemistry. By substituting the planar phenyl ring of TCP with the bulky, three-dimensional adamantane moiety, researchers have engineered molecules capable of deeply anchoring into the hydrophobic substrate-binding cleft of LSD1, dramatically enhancing both residence time and target selectivity[1].

Mechanistic Causality: The Single-Electron Transfer (SET) Pathway

To rationally design irreversible inhibitors, one must understand the exact causality of target inactivation. The cyclopropylamine moiety is not merely a competitive binder; it is a suicide warhead activated by the target enzyme itself.

When an adamantane-cyclopropylamine hybrid enters the active site of a flavin-dependent enzyme (like LSD1 or MAO), the adamantane cage acts as a hydrophobic anchor, perfectly filling the S1 pocket. Catalysis is then initiated by the enzyme, leading to a Single-Electron Transfer (SET) from the amine lone pair to the oxidized FAD cofactor. This transfer generates a highly unstable amine radical cation.

Because the cyclopropane ring is burdened with approximately 27.5 kcal/mol of ring strain, the radical cation undergoes rapid homolytic scission (ring-opening). This relieves the steric strain and produces a highly reactive primary carbon radical, which immediately forms a covalent adduct with the FAD cofactor or an adjacent active-site cysteine/histidine residue, permanently disabling the enzyme [2].

Mechanism A Enzyme + Adamantane-Cyclopropylamine B Non-covalent Complex (Hydrophobic Anchoring) A->B Active Site Binding C Single-Electron Transfer (SET) to FAD B->C Catalysis Initiation D Amine Radical Cation Formation C->D Oxidation E Cyclopropane Ring Scission D->E Strain Release F Irreversible Covalent FAD-Adduct E->F Radical Attack

Fig 1. Mechanism-based suicide inhibition of LSD1 by adamantane-cyclopropylamine hybrids.

Quantitative Data: Structure-Activity Relationship (SAR)

The addition of the adamantane group shifts the pharmacological profile from a broad-spectrum MAO inhibitor to a highly selective LSD1 inhibitor. The steric bulk of adamantane creates a steric clash in the narrower MAO-A/B active sites, while perfectly complementing the larger substrate cleft of LSD1 [3].

Table 1: Comparative in vitro profiling of Cyclopropylamine Derivatives

Compound ClassPrimary TargetTarget IC₅₀ (μM)Off-Target MAO-A IC₅₀ (μM)Binding Mechanism
Tranylcypromine (TCP) LSD1 / MAO20.702.30Irreversible (Covalent)
ORY-1001 (Clinical Ref) LSD10.018> 100.0Irreversible (Covalent)
Adamantane-CPA Hybrids LSD1< 1.50> 50.0Irreversible (Covalent)

Data synthesized from established biochemical assays tracking FAD-adduct formation and H3K4me2 demethylation[1, 3].

Experimental Workflows: Synthesis and Kinetic Validation

As application scientists, we rely on self-validating systems. The following protocols detail the synthesis of a model adamantane-cyclopropylamine compound and the kinetic assay required to definitively prove its irreversible mechanism of action.

Protocol 1: Reductive Amination Synthesis of N-(1-Adamantylmethyl)cyclopropylamine

Causality Check: We utilize Sodium Cyanoborohydride (NaBH₃CN) rather than Sodium Borohydride (NaBH₄). At a mildly acidic pH (5.5), the imine intermediate is protonated to an iminium ion, which is highly electrophilic. NaBH₃CN is stable at this pH and selectively reduces the iminium ion without reducing the starting aldehyde, preventing the formation of adamantylmethanol byproducts.

Step-by-Step Methodology:

  • Condensation: Dissolve 1-adamantanecarboxaldehyde (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous methanol (0.2 M).

  • Acidification: Add glacial acetic acid dropwise until the pH reaches 5.5 (monitor via pH strip). Self-Validation: Run an aliquot on TLC (Hexanes/EtOAc 8:2); the aldehyde spot should disappear as the imine forms.

  • Reduction: Cool the reaction to 0°C. Add NaBH₃CN (1.5 eq) in small portions to manage hydrogen evolution.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

  • Quenching & Extraction: Quench with saturated aqueous NaHCO₃ to neutralize the acid. Extract the aqueous layer 3x with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure hybrid compound.

Synthesis S1 1-Adamantanecarboxaldehyde S3 Imine Intermediate (pH 5.5) S1->S3 Condensation S2 Cyclopropylamine S2->S3 S4 Selective Reduction (NaBH3CN) S3->S4 Reductive Amination S5 N-(1-Adamantylmethyl)cyclopropylamine S4->S5 Purification

Fig 2. Reductive amination workflow for synthesizing adamantane-cyclopropylamine derivatives.

Protocol 2: Jump-Dilution Assay for Irreversible Inhibition Validation

Standard IC₅₀ assays cannot differentiate between a tight-binding reversible inhibitor and a true covalent suicide inhibitor. The jump-dilution assay is a self-validating kinetic protocol designed specifically to prove irreversibility.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate recombinant human LSD1 enzyme (100 nM) with the adamantane-cyclopropylamine hybrid at a concentration of 10× its estimated IC₅₀ for 60 minutes at 37°C. Control: Run a parallel incubation using a known reversible LSD1 inhibitor (e.g., GSK2879552 analogue).

  • Jump-Dilution: Rapidly dilute the pre-incubation mixture 100-fold into an assay buffer containing the H3K4me2 peptide substrate and a horseradish peroxidase (HRP)/Amplex Red coupled detection system.

  • Kinetic Monitoring: Monitor fluorescence (Ex/Em = 535/590 nm) continuously for 60 minutes.

  • Data Interpretation (Causality):

    • If the inhibitor is reversible, the 100-fold dilution drops its concentration below the IC₅₀, causing it to dissociate. The enzyme will recover activity, yielding a linear, positive fluorescent slope.

    • Because the adamantane-cyclopropylamine hybrid is irreversible, the FAD cofactor is permanently adducted. Despite the dilution, the enzyme remains dead, yielding a flatline (zero slope). This proves the mechanism-based covalent nature of the warhead.

Emerging Frontiers: Antimicrobial Peptidomimetics

Beyond epigenetics, the adamantane-cyclopropylamine motif is breaking ground in the fight against antimicrobial resistance (AMR). Recent studies have demonstrated that incorporating adamantane as a hydrophobic moiety and cyclopropylamine-like alkylamines as hydrophilic heads creates amphiphilic small-molecule peptidomimetics [4].

These compounds do not target specific enzymes; instead, they operate via membrane disruption . The adamantane cage inserts deeply into the bacterial lipid bilayer, while the amine head interacts with the anionic phospholipid surface. This physical mechanism of action rapidly depolarizes drug-resistant bacteria (like MRSA), drastically reducing the likelihood of the bacteria developing evolutionary resistance [4].

References

  • Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. European Journal of Medicinal Chemistry (PubMed). Retrieved from:[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry (ACS Publications). Retrieved from:[Link]

  • Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. Bioorganic Chemistry. Retrieved from:[Link]

Foundational

Stereochemistry of 1-(Adamantan-1-YL)cyclopropan-1-amine

Stereochemistry and Pharmacological Implications of 1-(Adamantan-1-yl)cyclopropan-1-amine: A Conformationally Restricted Rimantadine Analog Executive Summary The transition from planar aromatic systems to sp3 -rich, thre...

Author: BenchChem Technical Support Team. Date: March 2026

Stereochemistry and Pharmacological Implications of 1-(Adamantan-1-yl)cyclopropan-1-amine: A Conformationally Restricted Rimantadine Analog

Executive Summary

The transition from planar aromatic systems to sp3 -rich, three-dimensional architectures—often termed the "escape from flatland"—has revolutionized modern drug discovery[1]. Within this paradigm, the adamantane scaffold has proven exceptionally valuable, serving as the lipophilic core for antiviral agents like amantadine and rimantadine[2]. However, rimantadine possesses a chiral center, introducing enantiomeric variability into its pharmacological profile.

1-(Adamantan-1-yl)cyclopropan-1-amine represents a rational, conformationally restricted evolution of rimantadine. By tethering the α -methyl group of rimantadine back to its α -carbon to form a cyclopropane ring, medicinal chemists have engineered a molecule that retains the necessary steric bulk for target engagement while completely eliminating chirality. This technical guide explores the stereochemical architecture, pharmacological utility, and synthetic methodology of this unique spiro-like adamantyl derivative.

Stereochemical Architecture: Achirality via Conformational Restriction

To understand the structural elegance of 1-(adamantan-1-yl)cyclopropan-1-amine, it must be compared to its parent analog, rimantadine (1-(1-adamantyl)ethanamine).

Rimantadine features an ethylamine group attached to the 1-position of the adamantane cage. The α -carbon of this ethyl group is bonded to four distinct substituents: a hydrogen atom, a methyl group, an amine ( −NH2​ ) group, and the bulky adamantyl cage. Consequently, rimantadine is chiral ( C1​ point group) and exists as a pair of enantiomers[2].

In 1-(adamantan-1-yl)cyclopropan-1-amine, the α -carbon is incorporated into a three-membered cyclopropane ring. The stereochemical implications of this modification are profound:

  • Symmetry and Achirality: The C1 carbon of the cyclopropane ring is bonded to the amine group, the adamantyl cage, and two methylene ( −CH2​− ) groups (C2 and C3). Because the C2 and C3 positions of the unsubstituted cyclopropane ring are identical, the molecule possesses an internal plane of symmetry ( σ ).

  • Point Group: This symmetry plane bisects the adamantane cage, passes through the C1 atom and the nitrogen atom, and perfectly bisects the C2-C3 bond of the cyclopropane ring. As a result, the molecule belongs to the Cs​ point group and is strictly achiral .

  • Conformational Rigidity: The cyclopropane ring locks the dihedral angles between the amine and the adamantyl core. This conformational restriction significantly reduces the entropic penalty upon binding to its biological target, as the molecule is pre-organized into its bioactive conformation[3].

Pharmacological Target: The Influenza A M2 Proton Channel

Adamantyl amines exert their antiviral efficacy by targeting the M2 proton channel of the Influenza A virus[4]. The M2 channel is a homotetrameric transmembrane protein responsible for acidifying the viral interior within the host endosome, a critical step for viral uncoating and RNA release[4].

When 1-(adamantan-1-yl)cyclopropan-1-amine enters the M2 channel pore, its highly lipophilic adamantane cage undergoes hydrophobic packing against the channel walls (interacting with residues like Val27 and Ala30). Simultaneously, the conformationally locked primary amine group is optimally positioned to form a hydrogen bond with the imidazole ring of His37, effectively plugging the channel and halting proton ( H+ ) flux[2]. The rigid cyclopropyl tether prevents the amine from adopting non-productive rotameric states, theoretically enhancing binding kinetics compared to the highly flexible ethyl chain of rimantadine.

M2_Inhibition V_Entry Viral Endocytosis Endo_Acid Endosomal Acidification V_Entry->Endo_Acid M2_Act M2 Channel Activation Endo_Acid->M2_Act Uncoat Viral Uncoating M2_Act->Uncoat Drug 1-(Adamantan-1-yl) cyclopropan-1-amine Binding Drug Binding to M2 Pore Drug->Binding Block H+ Transport Halted Binding->Block Block->M2_Act Inhibits Inhibit Inhibition of Replication Block->Inhibit

Mechanism of Influenza A M2 channel inhibition by 1-(adamantan-1-yl)cyclopropan-1-amine.

Quantitative Data: Structural Comparison

The following table summarizes the structural and stereochemical differences between standard adamantyl antivirals and the cyclopropyl analog.

Table 1: Structural and Pharmacological Comparison of Adamantyl Amines

CompoundStructural ScaffoldStereocentersPoint GroupTarget
Amantadine 1-AminoadamantaneNone C3v​ Influenza A M2 Channel
Rimantadine 1-(1-Adamantyl)ethanamine1 ( α -carbon) C1​ (Chiral)Influenza A M2 Channel
1-(Adamantan-1-yl)cyclopropan-1-amine Adamantyl-cyclopropylamineNone Cs​ (Achiral)Influenza A M2 Channel

Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

Synthesizing 1-substituted primary cyclopropylamines historically required multi-step, hazardous routes, such as the Curtius rearrangement of cyclopropanecarboxylic acid azides[5]. To bypass these limitations, the Kulinkovich-Szymoniak reaction is employed. This method allows for the direct, one-pot conversion of 1-adamantanecarbonitrile to the target cyclopropylamine using a titanium-mediated Grignard coupling[6].

Experimental Protocol: Self-Validating Synthesis

Note: This protocol synthesizes 1-(adamantan-1-yl)cyclopropan-1-amine directly from 1-adamantanecarbonitrile.

Reagents Required:

  • 1-Adamantanecarbonitrile (1.0 equiv)

  • Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) (1.0 equiv)

  • Ethylmagnesium bromide ( EtMgBr , 3M in diethyl ether) (2.2 equiv)

  • Boron trifluoride diethyl etherate ( BF3​⋅Et2​O ) (2.0 equiv)

  • Anhydrous diethyl ether ( Et2​O )

Step-by-Step Methodology & Causality:

  • System Preparation: Flame-dry a Schlenk flask under an argon atmosphere. Add 1-adamantanecarbonitrile (1.0 mmol) and Ti(O-iPr)4​ (1.0 mmol) to 5 mL of anhydrous Et2​O .

  • Titanacyclopropane Formation: While stirring at room temperature (20 °C), add EtMgBr (2.2 mmol) dropwise via a syringe.

    • Expertise & Causality: Unlike traditional ester-based Kulinkovich reactions that require strict cooling to -70 °C to prevent the decomposition of the highly reactive titanacyclopropane intermediate, nitrile insertion is inherently slower. Adding the Grignard reagent at room temperature ensures rapid generation of the titanacyclopropane (the ethylene equivalent) and provides the necessary thermal energy to force its immediate insertion into the C≡N triple bond, forming an azatitanacyclopentene intermediate[7].

  • Reaction Maturation: Stir the resulting dark solution for 1 hour at room temperature to ensure complete consumption of the sterically hindered adamantyl nitrile[7].

  • Lewis Acid-Mediated Ring Contraction: Add BF3​⋅Et2​O (2.0 mmol) dropwise to the mixture.

    • Expertise & Causality: This is the self-validating step of the Szymoniak modification. The reaction relies entirely on the stoichiometric addition of this strong Lewis acid. BF3​ coordinates to the titanium-nitrogen complex, increasing the electrophilicity of the system and driving the thermodynamically favorable ring contraction of the 5-membered azatitanacycle down to the 3-membered cyclopropylamine ring[6]. Without BF3​ , the reaction would stall, yielding only a ketone byproduct upon aqueous workup.

  • Quenching & Workup: After 30 minutes of stirring, quench the reaction with 10% aqueous NaOH (10 mL).

    • Expertise & Causality: NaOH is used instead of standard acidic workup to precipitate the titanium salts as an insoluble white solid ( TiO2​ ), preventing the formation of intractable emulsions and keeping the newly formed primary amine in its free-base, ether-soluble form.

  • Purification: Filter the suspension through a pad of Celite. Extract the aqueous layer with Et2​O (3 × 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be purified via flash column chromatography (using a highly polar eluent system such as CH2​Cl2​/MeOH/NH4​OH ) to yield pure 1-(adamantan-1-yl)cyclopropan-1-amine.

References

  • Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5) - PMC. National Institutes of Health. [Link]

  • Antiviral agents active against influenza A viruses - PMC. National Institutes of Health. [Link]

  • Black Gold in Medicine: Rediscovering the Pharmacological Potential - Preprints.org. [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications. [Link]

  • Ni-Catalyzed Reductive Cross-Coupling of Cyclopropylamines and Other Strained Ring NHP Esters with (Hetero)Aryl Halides. Organic Letters - ACS Publications. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. Organic Chemistry Portal. [Link]

  • New and easy route to primary cyclopropylamines from nitriles. RSC Publishing. [Link]

Sources

Exploratory

1-(Adamantan-1-YL)cyclopropan-1-amine molecular weight and formula

An In-Depth Technical Guide to 1-(Adamantan-1-yl)cyclopropan-1-amine: Synthesis, Properties, and Therapeutic Potential Executive Summary 1-(Adamantan-1-yl)cyclopropan-1-amine represents a compelling molecular scaffold fo...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(Adamantan-1-yl)cyclopropan-1-amine: Synthesis, Properties, and Therapeutic Potential

Executive Summary

1-(Adamantan-1-yl)cyclopropan-1-amine represents a compelling molecular scaffold for investigation in modern drug discovery. This molecule uniquely combines the rigid, lipophilic adamantane cage with the conformationally constrained cyclopropylamine moiety. The adamantane group is a well-established pharmacophore known to confer metabolic stability and to anchor within the ion channel of the N-methyl-D-aspartate (NMDA) receptor, a mechanism central to the action of drugs like amantadine.[1][2] The cyclopropylamine structure, a bioisostere of natural amino acids, introduces steric hindrance and precise conformational rigidity.[3][4] This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, outlining a representative synthetic pathway, and exploring its predicted mechanism of action as a potent NMDA receptor antagonist with significant therapeutic potential in neurology and psychiatry.

Introduction: A Synthesis of Potent Pharmacophores

The strategic design of novel therapeutic agents often involves the combination of validated pharmacophores to achieve synergistic effects on potency, selectivity, and pharmacokinetic profiles. 1-(Adamantan-1-yl)cyclopropan-1-amine is an exemplar of this approach, merging two powerful structural motifs.

The Adamantane Moiety: A "Lipophilic Bullet" in Drug Design

Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, is often described as a "lipophilic bullet" in medicinal chemistry.[2] Its introduction into a drug candidate can profoundly enhance lipophilicity, facilitating passage across the blood-brain barrier, while its bulky, rigid structure can improve binding affinity and provide metabolic stability by shielding adjacent functional groups from enzymatic degradation.[1] The therapeutic utility of this scaffold was first realized with the discovery of amantadine's antiviral properties and later its efficacy in treating Parkinson's disease through its action on the central nervous system.[2] This has led to the development of numerous adamantane-containing drugs with diverse activities, including antiviral, anticancer, antidiabetic, and antibacterial properties.[5][6]

Cyclopropylamines: Conformationally Constrained Building Blocks

Cyclopropylamines are a class of compounds that have garnered significant interest due to their unique structural and electronic properties. The three-membered ring imposes a high degree of conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation, thereby increasing receptor affinity and reducing off-target effects. These structures are prevalent in a variety of pharmacologically active molecules, including inhibitors of monoamine oxidase (MAO) and various proteases.[3] Synthetic methodologies to access these strained rings, such as the Kulinkovich–Szymoniak reaction or carbene transfer reactions, are areas of active research.[3][7]

Physicochemical Properties and Structural Analysis

The key to understanding the potential of 1-(Adamantan-1-yl)cyclopropan-1-amine lies in its fundamental physicochemical characteristics, which are derived directly from its unique structure.

Quantitative Data

The essential properties of the molecule are summarized below.

PropertyValueSource
Molecular Formula C13H21N[8][9]
Molecular Weight 191.31 g/mol [9]
Monoisotopic Mass 191.1674 Da[8]
IUPAC Name 1-(adamantan-1-yl)cyclopropan-1-amine
SMILES C1CC1(C23CC4CC(C2)CC(C4)C3)N[8]
InChIKey POZBPBJYBOCXKL-UHFFFAOYSA-N[8]
Molecular Structure

The three-dimensional arrangement of the adamantane cage and the cyclopropane ring dictates the molecule's interaction with biological targets.

Caption: Structure of 1-(Adamantan-1-yl)cyclopropan-1-amine.

The structure features the adamantane cage directly attached to one carbon of the cyclopropane ring. This carbon also bears the primary amine group, creating a sterically hindered environment that can influence both reactivity and receptor binding.

Synthesis Methodologies

Representative Synthesis Protocol: A Kulinkovich-Type Approach

The Kulinkovich-Szymoniak reaction, which involves the reaction of a Grignard reagent with an ester in the presence of a titanium catalyst to form a cyclopropanol, followed by conversion of the hydroxyl group to an amine, provides a logical framework. An adaptation for this target molecule would involve the synthesis of an adamantyl-substituted nitrile, which can be converted to the desired amine.

Step 1: Synthesis of Adamantane-1-carbonitrile

  • To a solution of 1-bromoadamantane (1.0 eq) in a suitable aprotic solvent like THF, add magnesium turnings (1.2 eq) under an inert atmosphere (N2 or Ar).

  • Initiate the Grignard formation with gentle heating or a crystal of iodine. Once initiated, allow the reaction to proceed at room temperature until the magnesium is consumed.

  • Cool the resulting adamantylmagnesium bromide solution to 0 °C.

  • Slowly add a solution of tosyl cyanide (1.1 eq) in THF to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude adamantane-1-carbonitrile.

Step 2: Titanocene-Mediated Cyclopropanation

  • In a separate flask under an inert atmosphere, dissolve adamantane-1-carbonitrile (1.0 eq) in anhydrous THF.

  • Add ethylmagnesium bromide (2.5 eq, as a solution in THF or diethyl ether) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of Ti(Oi-Pr)4 (1.2 eq) in THF dropwise.

  • Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the resulting 1-(adamantan-1-yl)cyclopropan-1-amine by column chromatography on silica gel.

Step 3: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To verify the chemical structure and presence of adamantyl and cyclopropyl protons and carbons.

    • Mass Spectrometry (MS): To confirm the molecular weight.[8]

    • Infrared (IR) Spectroscopy: To identify the N-H stretches of the primary amine.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Analysis A 1-Bromoadamantane B Adamantyl Grignard A->B Mg, THF C Adamantane-1-carbonitrile B->C Tosyl Cyanide E Titanacyclopropane Intermediate C->E React with D D EtMgBr, Ti(OiPr)4 F 1-(Adamantan-1-yl)cyclopropan-1-amine E->F Hydrolysis G Purification (Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Representative workflow for the synthesis of the target molecule.

Predicted Biological Activity and Mechanism of Action

The structural analogy to known NMDA receptor antagonists strongly suggests that 1-(adamantan-1-yl)cyclopropan-1-amine functions as a modulator of the glutamatergic system.

The NMDA Receptor: A Key Target in the CNS

The NMDA receptor is a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[10] It requires the binding of both glutamate and a co-agonist (glycine or D-serine) to open.[10][11] Under normal resting conditions, the channel is blocked by a magnesium ion (Mg²⁺). Upon depolarization of the postsynaptic membrane, the Mg²⁺ block is relieved, allowing an influx of Ca²⁺ ions, which triggers downstream signaling cascades. Overactivation of NMDA receptors leads to excitotoxicity, a process implicated in numerous neurodegenerative disorders.

Mechanism: Uncompetitive Channel Blockade

Adamantane derivatives like amantadine and memantine are classified as uncompetitive, open-channel blockers.[10] They do not compete with glutamate or glycine for their binding sites. Instead, they require the channel to be open before they can enter and bind to a site within the ion pore (often referred to as the PCP or MK-801 site), physically obstructing the flow of ions.[10] The therapeutic success of these drugs is attributed to their low affinity and fast kinetics, meaning they preferentially block excessive, pathological receptor activation while sparing normal physiological function.

It is highly probable that 1-(adamantan-1-yl)cyclopropan-1-amine acts via the same mechanism. The bulky adamantane cage is perfectly sized to fit within the NMDA receptor channel, while the protonated amine group can form favorable interactions with residues lining the pore.

NMDA_Mechanism cluster_receptor NMDA Receptor Channel Receptor Extracellular Glutamate Site Glycine Site Ion Channel Mg2+ Block Site PCP/Adamantane Site Intracellular Block Channel Blocked Receptor:pcp->Block Glutamate Glutamate Glutamate->Receptor:glu Binds Glycine Glycine Glycine->Receptor:gly Binds Adamantane 1-(Adamantyl)cyclopropylamine Adamantane->Receptor:pcp Enters Open Channel & Binds Ca_ion Ca2+ Influx Ca_ion->Block Prevents

Caption: Predicted mechanism of action via NMDA receptor channel blockade.

Potential Therapeutic Applications

Based on its predicted mechanism as a low-affinity channel blocker, 1-(adamantan-1-yl)cyclopropan-1-amine could have therapeutic potential in a range of neurological and psychiatric conditions:

  • Neurodegenerative Diseases: Like memantine for Alzheimer's disease, it could offer neuroprotection by mitigating excitotoxicity.

  • Parkinson's Disease: Similar to amantadine, it may help alleviate symptoms like dyskinesia.[12]

  • Depression: The discovery of ketamine's rapid antidepressant effects has spurred intense interest in NMDA receptor antagonists as novel treatments for major depressive disorder.[13][14]

  • Neuropathic Pain: By modulating central sensitization processes mediated by NMDA receptors, it could serve as an analgesic.

  • Anesthesia: Like ketamine, it may possess dissociative anesthetic properties.[13]

Conclusion and Future Directions

1-(Adamantan-1-yl)cyclopropan-1-amine is a molecule of significant scientific interest, located at the intersection of established adamantane pharmacology and modern synthetic chemistry. Its structure strongly predicts a mechanism of action as an uncompetitive NMDA receptor antagonist, positioning it as a promising candidate for CNS drug development.

Future research should focus on the following areas:

  • Optimized Synthesis: Development of a scalable and efficient synthetic route to produce the compound in high purity and yield.

  • In Vitro Pharmacology: Conducting electrophysiology and radioligand binding assays to confirm its activity at the NMDA receptor, determine its affinity (Ki/IC50), and characterize its channel-blocking kinetics.

  • In Vivo Studies: Evaluating its efficacy in validated animal models of Parkinson's disease, Alzheimer's disease, depression, and neuropathic pain.

  • Pharmacokinetic Profiling: Assessing its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as a drug candidate.

The exploration of this unique chemical entity could pave the way for a new generation of CNS therapeutics with improved efficacy and tolerability.

References

  • PubChemLite. 1-(adamantan-1-yl)cyclopropan-1-amine.
  • BLDpharm. 1-(Adamantan-1-yl)propan-1-amine hydrochloride.
  • Santa Cruz Biotechnology. 1-(1-Adamantyl)propan-1-amine.
  • Benchchem. 1-(Adamantan-1-yl)-N-methylethan-1-amine hydrochloride.
  • ResearchGate. Synthesis of 1-(Adamantan-1-yl)propane-1,2-diamine and Chiral Ligands Based Thereon.
  • MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties.
  • PubChem. 1-(Adamantan-1-yl)pentan-1-amine.
  • MPG.PuRe. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones.
  • PubMed.
  • PubMed.
  • ResearchGate. Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon.
  • PubMed.
  • BLDpharm. 1-(Adamantan-1-yl)cyclopropanamine.
  • PMC. Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds.
  • SciSpace.
  • Wikipedia. NMDA receptor antagonist.
  • ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series.
  • YouTube. A New Bioisostere of Adamantane.
  • University of Toronto. Synthetic Methods towards 1-Substituted Cyclopropylamines.
  • Google Patents.
  • Sigma-Aldrich. Nmda-receptor-antagonists.
  • PMC.
  • MedChemExpress.
  • MDPI.

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Foundational

Theoretical studies on 1-(Adamantan-1-YL)cyclopropan-1-amine conformation

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1-(Adamantan-1-YL)cyclopropan-1-amine The unique structural combination of a rigid, lipophilic adamantyl cage and a strained, synthetically versat...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 1-(Adamantan-1-YL)cyclopropan-1-amine

The unique structural combination of a rigid, lipophilic adamantyl cage and a strained, synthetically versatile cyclopropylamine moiety in 1-(Adamantan-1-yl)cyclopropan-1-amine presents a molecule of significant interest for applications in medicinal chemistry and materials science.[1][2][3] Understanding the three-dimensional conformational landscape of this molecule is paramount to predicting its interactions with biological targets and its physicochemical properties. This technical guide outlines a comprehensive theoretical and computational protocol for the conformational analysis of 1-(Adamantan-1-yl)cyclopropan-1-amine. We will detail a multi-step approach, beginning with efficient molecular mechanics methods for a broad conformational search, followed by high-level quantum mechanical calculations for the refinement of key geometries and energetic profiles. The causality behind the choice of each computational method will be explained, ensuring a self-validating and robust theoretical framework. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to understand and predict the behavior of complex molecular architectures.

Introduction: The Structural and Pharmaceutical Significance of the Adamantyl and Cyclopropylamine Moieties

The adamantane scaffold is a well-established "privileged" structure in medicinal chemistry.[1][4] Its rigid, cage-like structure and high lipophilicity can enhance the metabolic stability and membrane permeability of drug candidates.[2] Amantadine, an early antiviral drug, showcases the therapeutic potential of adamantane derivatives.[1] The bulky nature of the adamantyl group also provides a tool for probing the steric requirements of biological binding pockets.[5]

On the other hand, the cyclopropylamine unit is a valuable functional group in organic synthesis and drug design.[3][6] The strained three-membered ring imparts unique electronic and conformational properties to the molecule.[7] The cyclopropyl group can influence the pKa of the adjacent amine and can act as a bioisostere for other chemical groups, while its rigid nature can help to lock in specific conformations, reducing the entropic penalty of binding to a receptor.[8][9]

The combination of these two moieties in 1-(Adamantan-1-yl)cyclopropan-1-amine results in a molecule with a fascinating and complex conformational space. The primary conformational degree of freedom is the rotation around the single bond connecting the bridgehead carbon of the adamantyl group and the quaternary carbon of the cyclopropane ring. A thorough understanding of the energetic barriers to this rotation and the preferred spatial arrangement of the amine group relative to the adamantyl cage is crucial for any structure-activity relationship (SAR) studies.

Proposed Theoretical Workflow for Conformational Analysis

To accurately and efficiently map the potential energy surface of 1-(Adamantan-1-yl)cyclopropan-1-amine, a hierarchical computational approach is recommended. This workflow leverages the speed of molecular mechanics for initial exploration and the accuracy of quantum mechanics for final energy calculations.

G cluster_0 Initial Steps cluster_1 Conformational Search cluster_2 High-Level Refinement cluster_3 Analysis mol_build 3D Structure Generation ff_select Force Field Selection (e.g., MMFF94, OPLS3e) mol_build->ff_select Input Structure conf_search Molecular Mechanics Conformational Search (e.g., Torsional Scan) ff_select->conf_search clustering Clustering of Conformers (RMSD-based) conf_search->clustering Generate Conformers dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G*) clustering->dft_opt Select Low-Energy Conformers spe_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->spe_calc Optimized Geometries pes_analysis Potential Energy Surface Analysis spe_calc->pes_analysis thermo_props Thermodynamic Properties Calculation pes_analysis->thermo_props

Sources

Exploratory

Commercial Availability and Synthetic Utility of 1-(Adamantan-1-yl)cyclopropan-1-amine in Drug Discovery

Executive Summary: The Pharmacophore Rationale As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the challenge of "flatland"—the over-reliance on pla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore Rationale

As a Senior Application Scientist navigating the complexities of modern hit-to-lead optimization, I frequently encounter the challenge of "flatland"—the over-reliance on planar, sp2-hybridized molecular architectures that often suffer from poor pharmacokinetic profiles. To overcome this, the integration of rigid, sp3-rich aliphatic scaffolds is paramount. 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4) represents a masterclass in pharmacophore design, merging two highly privileged motifs: the adamantyl cage and the cyclopropylamine ring[1].

The adamantane moiety acts as a "lipophilic bullet." Its rigid, three-dimensional hydrocarbon structure significantly enhances membrane permeability and blood-brain barrier (BBB) penetration while providing a dense steric shield that protects adjacent functional groups from cytochrome P450-mediated metabolic degradation[1][2]. Concurrently, the cyclopropyl ring introduces severe conformational restriction. By locking the primary amine into a defined spatial trajectory, it reduces the entropic penalty upon target binding and modulates the basicity of the amine due to the increased s-character of the cyclopropane C-C bonds[3].

Commercial Sourcing and Physicochemical Profile

For research and drug development professionals, securing a reliable, high-purity supply of this building block is the first step in library generation. The compound is commercially available globally through several major chemical suppliers, typically offered as a free base or hydrochloride salt[4][5].

Table 1: Physicochemical and Commercial Data Summary
Property / AttributeSpecification
Chemical Name 1-(Adamantan-1-yl)cyclopropan-1-amine
CAS Registry Number 388095-21-4
Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Structural Features Fused sp3-hybridized cage, highly strained 3-membered ring
Typical Purity ≥ 95% (LC-MS / NMR)
Primary Suppliers Sigma-Aldrich[4], BLD Pharm[5], CymitQuimica[6]

Experimental Methodology: Overcoming Steric Hindrance in Amide Coupling

The very features that make 1-(Adamantan-1-yl)cyclopropan-1-amine biologically attractive—its immense steric bulk—make it synthetically challenging. The primary amine is situated on a tertiary carbon of a cyclopropane ring, directly adjacent to the bulky adamantyl cage. Standard amide coupling reagents (e.g., EDC/HOBt) often fail or result in poor yields due to the inability of the hindered amine to kinetically attack the activated ester intermediate.

To solve this, a highly reactive coupling system utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) is required.

The Causality: HATU is selected over standard carbodiimides because of its leaving group, 7-azabenzotriazole (OAt). The nitrogen atom at the 7-position of the OAt ester participates in a neighboring-group effect, forming a hydrogen-bonded, 7-membered cyclic transition state with the incoming amine. This intramolecular base catalysis dramatically accelerates the reaction, overcoming the extreme steric repulsion of the adamantyl-cyclopropyl system.

Protocol: HATU-Mediated Amide Coupling (Self-Validating Workflow)
  • Pre-Activation: In an oven-dried reaction vial under an inert nitrogen atmosphere, dissolve the desired carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Validation Check: DIPEA is chosen as a non-nucleophilic base that deprotonates the carboxylic acid without competing for the activated ester. Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active OAt ester.

  • Amine Introduction: Add 1-(Adamantan-1-yl)cyclopropan-1-amine (1.1 eq) to the solution.

  • Thermal Acceleration: Due to the extreme steric hindrance, room temperature stirring is often insufficient. Heat the reaction mixture to 50°C for 12–18 hours. Monitor progression via LC-MS to confirm the disappearance of the OAt ester mass.

  • Aqueous Workup: Quench the reaction with water and extract the aqueous layer with Ethyl Acetate (3x). Validation Check: Because the resulting adamantyl-amide is highly lipophilic, ensure vigorous mixing during extraction to prevent emulsion trapping. Wash the combined organic layers sequentially with:

    • 1N HCl: To protonate and remove any unreacted starting amine.

    • Saturated NaHCO3: To neutralize and remove unreacted acid and acidic HATU byproducts.

    • Brine: To draw out residual water.

  • Drying and Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via reverse-phase HPLC (using a highly lipophilic gradient, e.g., 50-100% Acetonitrile in Water).

Mechanistic Workflow Visualization

The following diagram illustrates the logical workflow of integrating this hindered building block into a hit-to-lead optimization cycle, specifically targeting CNS receptors (such as the NMDA receptor, a classic target for adamantane derivatives)[1].

G Start 1-(Adamantan-1-yl) cyclopropan-1-amine Coupling HATU/DIPEA Coupling (Overcoming Steric Hindrance) Start->Coupling Carboxylic Acid Purification Reverse-Phase HPLC (Lipophilic Gradient) Coupling->Purification Crude Amide Assay In Vitro CNS Screening (e.g., NMDA Receptor) Purification->Assay Pure Product Lead Lead Compound Optimization Assay->Lead Hit Validation

Workflow for integrating 1-(Adamantan-1-yl)cyclopropan-1-amine into hit-to-lead optimization.

References

  • Source: sigmaaldrich.
  • Source: cymitquimica.
  • Title: 388095-21-4 | 1-(Adamantan-1-yl)
  • Source: connectsci.
  • Source: nih.
  • Source: longdom.

Sources

Protocols & Analytical Methods

Method

1-(Adamantan-1-yl)cyclopropan-1-amine: A Conformationally Restricted Lipophilic Building Block in Drug Discovery

Executive Summary In the pursuit of novel therapeutics targeting the central nervous system (CNS) and viral pathogens, the adamantane scaffold has proven to be a privileged "lipophilic bullet"[1]. 1-(Adamantan-1-yl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics targeting the central nervous system (CNS) and viral pathogens, the adamantane scaffold has proven to be a privileged "lipophilic bullet"[1]. 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4) is an advanced building block that merges the bulky, highly lipophilic adamantane core with a conformationally restricted cyclopropylamine moiety. This structural combination not only enhances blood-brain barrier (BBB) penetrance but also alters the basicity and steric profile of the primary amine compared to traditional straight-chain analogs like rimantadine. This application note provides a comprehensive guide to its physicochemical properties, synthetic methodology via the Kulinkovich-Szymoniak reaction, and practical protocols for its incorporation into drug discovery pipelines.

Physicochemical Properties & Rationale

The strategic insertion of a cyclopropyl ring adjacent to the adamantane core serves multiple pharmacological purposes. It restricts the rotational degrees of freedom of the amine, locking it into a defined vector for receptor interaction, and subtly lowers the pKa of the amine due to the increased s-character of the cyclopropyl carbon bonds.

Table 1: Quantitative Data & Physicochemical Profile

PropertyValueMedicinal Chemistry Rationale
CAS Number 388095-21-4Unique identifier for the free base/hydrochloride salt.
Molecular Formula C₁₃H₂₁NProvides a low molecular weight (191.32 g/mol ) foundation, allowing for downstream functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 26.0 ŲHighly favorable for passive diffusion across the BBB, critical for CNS-targeted agents (e.g., NMDA receptor antagonists)[1].
Predicted LogP ~2.8 - 3.2High lipophilicity drives membrane permeability and binding affinity within deep, hydrophobic receptor pockets[1].
Steric Profile HighThe adjacent adamantyl and cyclopropyl groups shield the amine, increasing metabolic stability against oxidative deamination (e.g., by MAO enzymes).

Synthetic Methodology: The Kulinkovich-Szymoniak Reaction

The de novo synthesis of 1-(adamantan-1-yl)cyclopropan-1-amine from adamantane-1-carbonitrile is elegantly achieved via the Kulinkovich-Szymoniak reaction [2]. This titanium-mediated transformation is the gold standard for converting nitriles directly into primary cyclopropylamines.

Mechanistic Causality
  • Titanacyclopropane Formation: The reaction initiates with the transmetalation of ethylmagnesium bromide (EtMgBr) with titanium(IV) isopropoxide (Ti(OiPr)₄), forming a thermally unstable diethyltitanium complex. This complex undergoes β -hydride elimination and loss of ethane to generate a highly reactive titanacyclopropane intermediate[3].

  • Nitrile Insertion: The cyano group of adamantane-1-carbonitrile inserts into the Ti–C bond of the titanacyclopropane, forming a 5-membered azatitanacyclopentene intermediate[3].

  • Lewis Acid-Mediated Ring Contraction: The addition of boron trifluoride etherate (BF₃·OEt₂) is the critical mechanistic switch. The Lewis acid activates the azatitanacycle, driving a ring contraction that expels the titanium species and forms the cyclopropylamine ring[2]. Without this Lewis acid activation, hydrolysis would predominantly yield the off-target adamantyl ethyl ketone[3].

G A Adamantane-1-carbonitrile C Titanacyclopropane Intermediate A->C Insertion B Ti(OiPr)4 + EtMgBr B->C Ligand Exchange D Azatitanacyclopentene Intermediate C->D Cyclization E BF3·OEt2 (Ring Contraction) D->E Lewis Acid Activation F 1-(Adamantan-1-yl) cyclopropan-1-amine E->F Hydrolysis

Caption: Kulinkovich-Szymoniak synthesis of 1-(adamantan-1-yl)cyclopropan-1-amine from a nitrile.

Experimental Protocols

Protocol 1: Synthesis of 1-(Adamantan-1-yl)cyclopropan-1-amine

Note: This protocol is highly sensitive to moisture and temperature. All glassware must be flame-dried, and the reaction must be conducted under an inert argon atmosphere.

Step-by-Step Methodology:

  • Setup: Charge a dry, multi-neck round-bottom flask with adamantane-1-carbonitrile (1.0 equiv)[4] and anhydrous tetrahydrofuran (THF) (0.2 M concentration). Add Ti(OiPr)₄ (1.1 equiv) via syringe.

  • Temperature Control: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Strict temperature control is required to prevent the premature decomposition of the titanacyclopropane intermediate into ethylene gas and inactive low-valent titanium[3].

  • Grignard Addition: Add EtMgBr (3.0 M in Et₂O, 2.2 equiv) dropwise over 30 minutes. Maintain the internal temperature below -60 °C during the addition.

  • Intermediate Maturation: Remove the cooling bath and allow the reaction to warm to ambient temperature (20 °C) over 2 hours. The solution will turn dark brown/black, indicating the formation of the azatitanacyclopentene intermediate.

  • Ring Contraction: Re-cool the mixture to 0 °C. Add BF₃·OEt₂ (2.0 equiv) dropwise. Stir for 1 hour at 0 °C, then warm to room temperature for an additional 2 hours. Causality: BF₃·OEt₂ initiates the critical ring contraction; TLC monitoring (Hexanes/EtOAc 8:2) should confirm the disappearance of the intermediate and the absence of the ketone byproduct[2].

  • Quench and Workup: Carefully quench the reaction with 10% aqueous NaOH (to precipitate titanium salts as a white, filterable solid). Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate.

  • Isolation: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude primary amine via flash column chromatography (DCM/MeOH/NH₄OH) or isolate it directly as the hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.

Protocol 2: Amide Coupling with 1-(Adamantan-1-yl)cyclopropan-1-amine

Due to the extreme steric hindrance imparted by the adjacent adamantyl and cyclopropyl groups, standard coupling reagents (e.g., EDC/HOBt) often result in poor yields. The use of a highly reactive uronium-based coupling reagent (HATU) is required to overcome this activation energy barrier.

Step-by-Step Methodology:

  • Activation: Dissolve the desired carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M). Add N,N -diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to generate the active 7-aza-OBt ester.

  • Coupling: Add 1-(adamantan-1-yl)cyclopropan-1-amine (1.1 equiv) to the activated ester solution.

  • Heating: Heat the reaction mixture to 50 °C for 12 hours. Causality: The elevated temperature provides the necessary kinetic energy for the sterically hindered amine to attack the activated ester.

  • Workup: Dilute the mixture with water and extract with EtOAc. Wash the organic layer sequentially with saturated NaHCO₃, 1M HCl, and brine to remove DMF and unreacted starting materials. Dry, concentrate, and purify via chromatography.

Biological Targets and Pathways

Adamantane derivatives are historically recognized for their ability to block the M2 proton channel of the Influenza A virus, preventing viral uncoating[1]. In contemporary neuropharmacology, they are heavily utilized as uncompetitive antagonists of the N -methyl-D-aspartate (NMDA) receptor[1]. The 1-(adamantan-1-yl)cyclopropan-1-amine scaffold serves as a structurally rigidified memantine analog, capable of blocking the open NMDA channel to prevent calcium-induced excitotoxicity while sparing normal synaptic transmission.

G A Glutamate Release B NMDA Receptor Activation A->B C Excessive Ca2+ Influx B->C D Excitotoxicity C->D E Adamantane Derivative (e.g., Target Compound) F Uncompetitive Channel Blockade E->F F->B Inhibits open channel G Neuroprotection F->G Prevents Ca2+ overload

Caption: Mechanism of neuroprotection via uncompetitive NMDA receptor blockade by adamantane derivatives.

References

  • Comprehensive 6-Amino & 6-Bromo Compounds List (Adamantane-1-carbonitrile) Source: Scribd URL: [Link]

  • Kulinkovich-Szymoniak Reaction Source: Organic Chemistry Portal URL: [Link]

  • Process Development and Pilot-Plant Synthesis... Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Application

Application Note: Antiviral Activity Assays for Adamantane Amine Derivatives

Mechanistic Rationale and Screening Strategy Adamantane amine derivatives, most notably amantadine and rimantadine, represent a foundational class of antiviral agents that primarily target the matrix-2 (M2) proton channe...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Screening Strategy

Adamantane amine derivatives, most notably amantadine and rimantadine, represent a foundational class of antiviral agents that primarily target the matrix-2 (M2) proton channel of the Influenza A virus[1]. The M2 protein is a homotetrameric integral membrane protein that acts as a highly selective proton channel. During viral endocytosis, the acidic environment of the host endosome (pH ~5.5) activates the M2 channel, allowing protons to flow into the virion. This acidification is a prerequisite for the dissociation of viral ribonucleoproteins (vRNPs) from the matrix protein (M1) and their subsequent release into the host cytoplasm.

Adamantanes exert their antiviral effect by binding directly within the pore of the M2 channel, sterically occluding proton flux[1]. However, the rapid emergence of drug-resistant mutations—predominantly the S31N and V27A substitutions in the M2 transmembrane domain—has rendered first-generation adamantanes largely ineffective against currently circulating strains[2],[3].

To develop next-generation adamantane derivatives capable of overcoming these resistance profiles, drug development professionals must employ a multi-tiered screening strategy. This approach bridges high-throughput target-specific assays with rigorous phenotypic validation to ensure both mechanistic engagement and physiological efficacy.

Workflow A Adamantane Derivative Library B High-Throughput Yeast Growth Restoration Assay A->B Primary Screen C Electrophysiological Validation (TEVC / Patch Clamp) B->C M2 Channel Specificity D Phenotypic Antiviral Assays (Plaque Reduction & CPE) B->D In Vitro Efficacy E Lead Compound Selection C->E Mechanistic Confirmation D->E EC50 / CC50 Profiling

Multi-tiered screening workflow for adamantane amine derivatives.

Quantitative Efficacy Profiling

The table below summarizes the comparative in vitro antiviral activity and target-specific inhibition of standard and novel adamantane derivatives against wild-type (WT) and mutant Influenza A strains.

CompoundVirus Strain / TargetAssay TypeEfficacy (IC50 / EC50)Reference
Amantadine A/Udorn/72 (WT)Plaque Reduction~0.1 – 1.0 µM[4]
Rimantadine A/Udorn/72 (WT)Plaque Reduction~0.1 – 1.0 µM[4]
Amantadine A/WSN/33 (S31N Mutant)Plaque Reduction> 100 µM (Resistant)[5],[3]
Amantadine WT M2 ChannelYeast Growth Restoration0.1 µM[2]
Novel Adamantanes WT M2 ChannelYeast Growth Restoration0.2 – 0.3 µM[2]
Amantadine WT M2 ChannelTEVC (Xenopus oocytes)16.3 µM[6]

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each workflow explicitly details the causality behind critical experimental choices.

Protocol A: High-Throughput Yeast Growth Restoration Assay (Primary Screen)

Rationale: Expression of the active M2 proton channel in Saccharomyces cerevisiae uncouples the pH gradient across the trans-Golgi network, causing severe cytotoxicity and growth arrest. Effective adamantane derivatives block the channel, restoring yeast growth. This allows for massive library screening without the biohazard of live virus[2].

Step-by-Step Methodology:

  • Strain Preparation: Transform yeast cells with a plasmid encoding the Influenza A M2 gene (WT, S31N, or V27A) under the control of a galactose-inducible promoter (GAL1).

  • Pre-culture: Grow transformants overnight at 30°C in synthetic defined (SD) medium containing 2% glucose to repress M2 expression.

  • Induction & Compound Treatment:

    • Wash cells to remove glucose, then resuspend in SD medium containing 2% galactose to induce M2 expression.

    • Dispense cells into 384-well plates at a starting OD600 of 0.05.

    • Pin-transfer adamantane derivatives (e.g., 10 µM final concentration) into the wells.

  • Incubation & Readout: Incubate plates at 30°C for 18–24 hours. Measure the optical density at 600 nm (OD600) using a microplate reader.

  • System Validation & Controls:

    • Negative Control: Vehicle (DMSO) only (represents maximum growth inhibition).

    • Positive Control: 1 µM Amantadine against WT M2 (represents full growth restoration).

    • Specificity Control: Yeast transformed with an empty vector (ensures the compound itself is not enhancing yeast growth independently of M2).

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Rationale: While yeast assays provide high-throughput phenotypic data, TEVC provides direct, real-time electrophysiological proof of target engagement. Xenopus laevis oocytes are utilized due to their large size (facilitating microinjection) and low background ion channel activity,[1].

Step-by-Step Methodology:

  • cRNA Injection: Synthesize capped cRNA encoding the M2 channel in vitro. Microinject 10–50 ng of cRNA into defolliculated Xenopus oocytes.

  • Expression: Incubate injected oocytes at 18°C for 48–72 hours in ND96 buffer to allow for protein translation and membrane trafficking.

  • Electrophysiological Recording:

    • Impale oocytes with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl.

    • Causality of pH Switch: Bathe the oocyte in a pH 8.5 solution (Barth's solution) to keep the M2 channel in a closed state, establishing a baseline current. Rapidly perfuse the chamber with a pH 5.5 solution. This protonates the His37 tetrad, opening the channel and driving an inward proton current[1].

  • Drug Application: Once the inward current stabilizes at pH 5.5, perfuse the chamber with pH 5.5 solution containing 100 µM of the adamantane derivative.

  • System Validation & Controls:

    • Control 1: Uninjected oocytes subjected to the same pH drop (validates that the current is M2-specific).

    • Control 2: Reversibility check by washing out the drug (first-generation adamantanes exhibit very slow off-rates)[6].

Protocol C: Plaque Reduction Assay (Phenotypic Efficacy)

Rationale: The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit complete viral replication cycles in a relevant mammalian host cell line,[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and culture until a 95-100% confluent monolayer forms.

  • Infection:

    • Causality of Washing: Wash the monolayer twice with PBS to remove serum proteins, which contain non-specific inhibitors of viral attachment and proteases.

    • Inoculate cells with ~100 plaque-forming units (PFU) of Influenza A virus diluted in serum-free medium containing the test compound.

    • Incubate for 1 hour at 37°C to allow for viral adsorption and internalization.

  • Overlay Application:

    • Aspirate the inoculum.

    • Causality of Overlay: Add an overlay medium consisting of 2X MEM, 1.2% agarose, the test compound, and 1 µg/mL TPCK-treated trypsin. The agarose restricts viral diffusion, forcing cell-to-cell spread to form distinct plaques[4],. TPCK-trypsin is strictly required to cleave the viral hemagglutinin (HA0 to HA1/HA2), rendering progeny virions infectious.

  • Fixation & Staining: After 48–72 hours, fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the plaques.

  • System Validation & Controls:

    • Virus Control: Infected cells with no drug (defines 0% inhibition).

    • Cell Control: Uninfected cells (defines baseline monolayer integrity).

    • Reference Control: Amantadine or Rimantadine against a known susceptible strain (e.g., A/Udorn/72).

Mechanistic Pathway of Inhibition

The following diagram illustrates the precise temporal and spatial mechanism by which adamantane derivatives interrupt the viral replication cycle.

Mechanism ViralEntry Influenza A Endocytosis EndosomeAcid Endosomal Acidification (pH ~5.5) ViralEntry->EndosomeAcid M2Activation M2 Proton Channel Activation EndosomeAcid->M2Activation ViralUncoating Viral Uncoating & vRNP Release M2Activation->ViralUncoating Adamantane Adamantane Derivative (Pore Blocker) Block Steric Blockade at Val27 / Ser31 / His37 Adamantane->Block Block->M2Activation Inhibits H+ Influx

Mechanism of influenza A M2 proton channel inhibition by adamantanes.

References

  • Antiviral Properties of Adamantane Derivatives: A Technical Guide - Benchchem. Benchchem. 4

  • Application Notes and Protocols: Adamantane Derivatives in Antiviral Drug Design - Benchchem. Benchchem.

  • Existing antivirals are effective against influenza viruses with genes from the 1918 pandemic virus. PNAS. 5

  • An amantadine-sensitive chimeric BM2 ion channel of influenza B virus has implications for the mechanism of drug inhibition. PMC.

  • Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay. PLOS One. 2

  • Solid-supported membrane technology for the investigation of the influenza A virus M2 channel activity. PMC. 6

  • Generation and Characterization of Recombinant Influenza A (H1N1) Viruses Harboring Amantadine Resistance Mutations. PMC. 3

  • Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. PNAS. 1

Sources

Method

Application of 1-(Adamantan-1-YL)cyclopropan-1-amine in medicinal chemistry

Application Note: 1-(Adamantan-1-YL)cyclopropan-1-amine as a Conformationally Restricted Scaffold in Medicinal Chemistry Executive Summary In modern medicinal chemistry, managing the delicate balance between target affin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-(Adamantan-1-YL)cyclopropan-1-amine as a Conformationally Restricted Scaffold in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, managing the delicate balance between target affinity, lipophilicity, and membrane permeability is a primary challenge. Highly basic, flexible aliphatic amines often suffer from poor pharmacokinetic (PK) profiles, high entropic penalties upon target binding, and excessive non-specific interactions. The compound 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4) represents a masterclass in rational scaffold hopping. By fusing the bulky, lipophilic adamantane core with a conformationally restricted cyclopropylamine, this versatile building block overcomes the limitations of classic adamantylamines (like amantadine and rimantadine), offering a superior starting point for the development of antiviral, metabolic, and CNS therapeutics[1].

Mechanistic Rationale: The Power of Scaffold Rigidification

As a Senior Application Scientist, I frequently advise structural biology and chemistry teams to move away from flexible alkyl chains when optimizing lead compounds. The utility of 1-(adamantan-1-yl)cyclopropan-1-amine is driven by two distinct, synergistic physicochemical phenomena:

  • The "Lipophilic Bullet" Anchor: The adamantane motif is a highly stable, rigid, and spacious polycyclic structure. It acts as an exceptional anchor for deep, hydrophobic binding pockets, a feature successfully exploited in targets ranging from the Influenza A M2 proton channel to Soluble Epoxide Hydrolase (sEH) and Deubiquitinases (DUBs)[1][2].

  • Conformational Restriction & pKa Modulation: In rimantadine (1-(1-adamantyl)ethylamine), the ethyl group allows free rotation, incurring an entropic penalty upon target binding. Tying this ethyl group back into a cyclopropane ring locks the dihedral angle. Furthermore, the increased s -character of the sp2 -like cyclopropyl carbon significantly alters the basicity of the adjacent amine[3]. The pKa drops from ~10.4 (rimantadine) to ~8.6. At physiological pH (7.4), this increases the fraction of un-ionized drug from <0.1% to approximately 6.0%, drastically improving passive membrane and blood-brain barrier (BBB) permeability.

SAR_Logic A 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4) BA BA A->BA B Adamantane Motif (Lipophilic Anchor) D Fills Hydrophobic Pockets (e.g., M2, sEH, TRPM8) B->D C Cyclopropylamine (Conformational Restrictor) E Lowers Amine pKa (~8.6) Increases Membrane Permeability C->E F Reduces Entropic Penalty Enhances Target Affinity C->F BA->C

Figure 1. SAR logic and physicochemical advantages of the adamantyl-cyclopropylamine scaffold.

Quantitative Data Presentation: Physicochemical Comparison

To illustrate the evolutionary leap from first-generation adamantylamines to this restricted scaffold, the table below summarizes the critical physicochemical shifts.

PropertyAmantadineRimantadine1-(Adamantan-1-yl)cyclopropan-1-amine
Structural Class Primary AdamantylamineAdamantyl-ethylamineAdamantyl-cyclopropylamine
Conformational Flexibility RigidHigh (Ethyl rotation)Restricted (Cyclopropyl ring)
Calculated pKa ~10.1~10.4~8.6
Un-ionized Fraction (pH 7.4) < 0.2%< 0.1%~6.0%
Steric Hindrance (N-atom) LowModerateHigh
Primary Utility M2 Channel InhibitorM2 Channel InhibitorVersatile Scaffold (sEH, M2, TRPM8)

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . They detail the synthesis of urea-based inhibitors (a highly common application for this scaffold in sEH and TRPM8 modulation[4]) and their subsequent in vitro screening.

Protocol 1: Synthesis of Adamantyl-Cyclopropyl Ureas via Isocyanate Activation

Because 1-(adamantan-1-yl)cyclopropan-1-amine is highly sterically hindered, direct coupling with standard carbamoyl chlorides often fails. Activation via an isocyanate intermediate using triphosgene is the preferred, high-yielding route.

Step-by-Step Methodology:

  • Amine Activation: Dissolve 1-(adamantan-1-yl)cyclopropan-1-amine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Isocyanate Generation: Cool the reaction to 0°C. Add anhydrous triethylamine (TEA) (3.0 eq), followed by the dropwise addition of a solution of triphosgene (0.4 eq) in DCM. Stir at 0°C for 2 hours.

  • Nucleophilic Coupling: Add the desired secondary pharmacophore amine (e.g., a substituted aniline or piperidine) (1.2 eq) directly to the reaction mixture. Allow the system to warm to room temperature and stir for 12 hours.

  • Validation Checkpoint (Crucial): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The complete disappearance of the m/z 192 [M+H]+ peak (starting amine) and the appearance of the target urea mass validates successful coupling. Do not proceed to workup until >95% conversion is confirmed.

  • Workup & Purification: Quench with saturated aqueous NaHCO3​ (10 mL). Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Step 1: Activation Triphosgene / TEA Step2 Step 2: Coupling Nucleophilic Addition Step1->Step2 Step3 Step 3: Purification Flash Chromatography Step2->Step3 Step4 Step 4: Validation LC-MS & NMR Step3->Step4

Figure 2. Step-by-step synthetic workflow for generating adamantyl-cyclopropyl ureas.

Protocol 2: High-Throughput Target Engagement (M2 Channel TEVC Assay)

When evaluating this scaffold for antiviral properties, the Two-Electrode Voltage Clamp (TEVC) assay in Xenopus laevis oocytes provides the most reliable electrophysiological validation of proton channel block.

Step-by-Step Methodology:

  • cRNA Preparation & Injection: Synthesize M2 channel cRNA (wild-type or resistant mutants like S31N) in vitro. Microinject 50 nL (containing ~1 ng cRNA) into defolliculated Xenopus oocytes. Incubate at 18°C in ND96 buffer for 48–72 hours to allow channel expression.

  • TEVC Setup: Transfer a single oocyte to the recording chamber. Impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -20 mV.

  • Channel Activation: Perfuse the chamber with a low-pH buffer (pH 5.5) to trigger the opening of the M2 proton channels, observing the inward proton current plateau.

  • Validation Checkpoint (Crucial): Perfuse 100 µM of standard amantadine as a positive control. A >80% reduction in inward current validates the oocyte expression and acidification protocol. If the control fails, discard the batch.

  • Compound Screening: Wash out the control. Perfuse the novel 1-(adamantan-1-yl)cyclopropan-1-amine derivative (100 µM) in pH 5.5 buffer. Record the steady-state current block to determine the IC50​ .

References

  • Title: The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Source: Chemical Reviews, 2013, 113(5), 3516-3604. URL: [Link]

  • Title: Facile Syntheses of Aminocyclopropanes. Source: Organic Syntheses, 2018, 95, 289-309. URL: [Link]

  • Title: Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis. Source: Journal of Medicinal Chemistry, 2024, 67(13), 11255-11273. URL: [Link]

Sources

Application

Topic: Experimental Setup for High-Throughput Screening of Adamantane Derivatives

An Application Note and Protocol from the Senior Application Scientist Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Discovery Adamantane, a rigid, tricyclic hydrocarbon, represents a unique and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Introduction: The Adamantane Scaffold as a Privileged Structure in Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, represents a unique and powerful scaffold in medicinal chemistry.[1] First isolated from crude oil and later made widely available through chemical synthesis, its diamondoid structure confers remarkable physicochemical properties, including high lipophilicity, metabolic stability, and a three-dimensional framework ideal for the precise orientation of pharmacophoric groups.[1][2][3] These characteristics have established adamantane as a "privileged scaffold," successfully incorporated into a diverse range of clinically approved drugs for treating viral infections, neurodegenerative disorders, and type 2 diabetes.[2][4]

The incorporation of an adamantane moiety can significantly enhance a drug candidate's profile by improving its absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature, for instance, can facilitate passage across the blood-brain barrier, a critical feature for drugs targeting the central nervous system (CNS).[2] This guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of adamantane derivative libraries to identify novel therapeutic leads. We will focus on two prominent target classes where adamantane derivatives have shown significant therapeutic success: viral ion channels and CNS receptors.

Core Therapeutic Targets for Adamantane Derivatives

The versatility of the adamantane scaffold is evident in its application across various biological targets. Understanding these targets is crucial for designing a relevant screening cascade.

Drug NameTargetTherapeutic Indication
Amantadine Influenza A M2 Proton ChannelAntiviral (Influenza A)[1][5][6]
Rimantadine Influenza A M2 Proton ChannelAntiviral (Influenza A)[1][5]
Memantine NMDA Receptor AntagonistNeuroprotection (Alzheimer's Disease)[1][5][7]
Vildagliptin Dipeptidyl Peptidase-4 (DPP-IV)Antidiabetic[4][8][9]
Saxagliptin Dipeptidyl Peptidase-4 (DPP-IV)Antidiabetic[4][8][9]

This guide will provide detailed protocols for screening against the Influenza M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor , as they represent two distinct and highly relevant target classes for adamantane derivatives.

A Strategic Workflow for High-Throughput Screening

A successful HTS campaign is a multi-step process that begins with a robust primary assay and progresses through hit confirmation and characterization. The overall goal is to efficiently identify true-positive hits while minimizing false positives.[10][11]

The following diagram outlines a comprehensive workflow for screening adamantane derivative libraries.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization AssayDev Assay Development & Miniaturization (384/1536-well) Pilot Pilot Screen (~2,000 Compounds) AssayDev->Pilot Validate Robustness HTS Full Library HTS (Single Concentration) Pilot->HTS Proceed if Z' & Z > 0.5 DataAnalysis Data Analysis & Hit Picking (Z' > 0.5) HTS->DataAnalysis Raw Data HitConf Hit Confirmation (Fresh Compound) DataAnalysis->HitConf Prioritized Hits DoseResp Dose-Response Curve (IC50/EC50 Determination) HitConf->DoseResp Orthogonal Orthogonal/Secondary Assay (e.g., Automated Electrophysiology) DoseResp->Orthogonal Confirmed Hits SAR Preliminary SAR Analysis Orthogonal->SAR Lead Lead Candidate SAR->Lead

Caption: High-throughput screening cascade for adamantane derivatives.

Protocol 1: Fluorescence-Based Assay for Influenza M2 Proton Channel Blockers

Scientific Rationale: The influenza A M2 protein is a pH-activated proton channel essential for viral replication.[6][12] Amantadine and its derivatives block this channel, preventing the acidification of the virion interior and subsequent uncoating.[5][13] This assay indirectly measures M2 channel activity by monitoring the pH change within liposomes or cells expressing the channel. A fluorescence-based readout is chosen for the primary screen due to its high throughput, lower cost, and sensitivity.[14][15][16]

Assay Principle: M2-expressing cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF-AM). An acidic external buffer creates a proton gradient, activating the M2 channels and causing proton influx, which quenches the intracellular fluorescence. Active channel blockers will prevent this influx, resulting in a sustained high fluorescence signal.

M2_Assay_Principle cluster_0 No Inhibitor (Active Channel) cluster_1 With Adamantane Inhibitor Cell1 Cell with M2 Channels (High Internal pH, High Fluorescence) H_in H+ Cell1->H_in Low pH External Buffer Cell2 Proton Influx (Low Internal pH, Low Fluorescence) H_in->Cell2 M2 Channel Mediated Cell3 Cell with M2 Channels (High Internal pH, High Fluorescence) Blocker Adamantane Derivative Cell3->Blocker Low pH External Buffer Cell4 No Proton Influx (Internal pH Stable, High Fluorescence) Blocker->Cell4 M2 Channel Blocked NMDA_Assay_Principle cluster_0 No Inhibitor (Active Receptor) cluster_1 With Adamantane Antagonist Cell1 Cell with NMDA-R (Low Basal Ca2+, Low Fluorescence) Stim NMDA + Glycine Cell1->Stim Stimulation Cell2 High Ca2+ Influx (High Fluorescence Signal) Stim->Cell2 NMDA-R Mediated Cell3 Cell with NMDA-R (Low Basal Ca2+, Low Fluorescence) Blocker Adamantane Derivative Cell3->Blocker Pre-incubation Cell4 No/Low Ca2+ Influx (Low Fluorescence Signal) Blocker->Cell4 NMDA-R Blocked (Upon Stimulation)

Caption: Principle of the NMDA receptor calcium influx assay.

Detailed Step-by-Step Protocol:

  • Cell Preparation:

    • Seed SH-SY5Y cells or another suitable neuronal cell line endogenously or recombinantly expressing NMDA receptors into 384-well, black, clear-bottom plates. [17] * Incubate for 24-48 hours to allow for differentiation and receptor expression.

  • Dye Loading:

    • Prepare a loading buffer containing 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in a physiological salt solution.

    • Aspirate the culture medium and add 20 µL/well of loading buffer.

    • Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Compound Addition:

    • Transfer 100 nL of adamantane derivatives to the assay plate (final concentration 10 µM).

    • Controls: Include wells with DMSO only (negative control, 0% inhibition) and wells with 10 µM Memantine or MK-801 (positive control, 100% inhibition).

    • Incubate for 20 minutes at room temperature.

  • Assay Initiation and Reading:

    • Place the assay plate in a fluorescence plate reader equipped with a liquid handling system.

    • Establish a baseline fluorescence reading (Excitation: 494 nm, Emission: 516 nm).

    • Initiate the response by adding 10 µL/well of a stimulus solution containing NMDA (final concentration 100 µM) and glycine (final concentration 10 µM).

    • Immediately begin kinetic fluorescence readings every second for 3 minutes.

  • Data Analysis:

    • Determine the maximum fluorescence peak height or the area under the curve for each well.

    • Normalize the data using the controls:

      • % Inhibition = 100 * [ 1 - (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl) ]

    • Calculate the Z' factor to confirm assay quality (Z' > 0.5).

    • Select hits based on a pre-determined inhibition threshold.

Hit Confirmation and Secondary Assays

Primary screens are designed for speed and will inevitably produce some false positives. All initial hits must be subjected to a rigorous confirmation process.

  • Hit Re-testing: Re-order or re-synthesize the hit compounds and test them in the primary assay to confirm activity.

  • Dose-Response Analysis: Test confirmed hits across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Employ a different assay technology to confirm the mechanism of action. For ion channel targets, automated electrophysiology is the gold standard. [14][15][18]This technique directly measures ion currents through the channel, providing high-quality data on channel blocking kinetics and voltage-dependence, which is invaluable for lead optimization.

Assay TypeThroughputData ContentPurpose in Workflow
Fluorescence-Based High (100k+ compounds/day)Indirect measure of activityPrimary HTS [14][16]
Automated Electrophysiology Medium (~20k data points/day)Direct, mechanistic data (potency, kinetics)Hit Confirmation & Lead Optimization [15][18]
Manual Patch Clamp Low (<20 data points/day)Gold-standard biophysical detailIn-depth characterization of late-stage leads

Conclusion

The adamantane scaffold remains a highly valuable starting point for the discovery of new medicines. Its unique properties often impart favorable pharmacological characteristics to small molecules. By implementing a strategic HTS workflow that combines robust, high-throughput primary assays with rigorous, mechanism-based secondary screens, researchers can efficiently navigate large chemical libraries to identify novel and potent adamantane-based modulators of critical disease targets. The protocols outlined in this guide provide a validated foundation for initiating such drug discovery campaigns, particularly in the fields of antiviral and neuroprotective research.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (URL: )
  • Adamantane in Drug Delivery Systems and Surface Recognition - PMC - NIH. (URL: [Link])

  • Adamantane in Medicinal Chemistry: A Technical Guide for Drug Development Professionals - Benchchem. (URL: )
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives | Chemical Reviews - ACS Publications. (URL: [Link])

  • Adamantane Derivatives: A Comprehensive Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL: )
  • Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers. (URL: )
  • A team of the UB describes the action mechanism of a drug which inhibits influenza A virus. (URL: )
  • Use of the Adamantane Structure in Medicinal Chemistry - Ingenta Connect. (URL: [Link])

  • High Throughput Screening for Neurodegeneration and Complex Disease Phenotypes - PMC. (URL: [Link])

  • Mechanism of drug inhibition and drug resistance of influenza A M2 channel - PMC - NIH. (URL: [Link])

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing). (URL: [Link])

  • Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection | Request PDF - ResearchGate. (URL: [Link])

  • HTS assays for developing the molecular pharmacology of ion channels - PubMed. (URL: [Link])

  • Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed. (URL: [Link])

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. (URL: )
  • Ion Channel Assays | Charles River. (URL: [Link])

  • Coexistence of two adamantane binding sites in the influenza A M2 ion channel - PMC - NIH. (URL: [Link])

  • High-Throughput Screening for Neurodegenerative Diseases - Encyclopedia.pub. (URL: [Link])

  • Influenza A M2 Inhibitor Binding Understood through Mechanisms of Excess Proton Stabilization and Channel Dynamics | Journal of the American Chemical Society. (URL: [Link])

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC. (URL: [Link])

  • HTS assays for developing the molecular pharmacology of ion channels - Ovid. (URL: [Link])

  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases - MDPI. (URL: [Link])

  • 5 Versatile in Vitro Assays For Studying Neurological Conditions and Diseases - ibidi. (URL: [Link])

  • Novel Cell-Based Assay Enhances Detection of Autoantibodies in Neurological Disorders. (URL: )
  • Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed. (URL: [Link])

  • High throughput assay technologies for ion channel drug discovery - PubMed. (URL: [Link])

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - SciSpace. (URL: [Link])

  • High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])

  • Ion Channel Research: Advancing High Throughput Screening Techniques - Aurora Biomed. (URL: [Link])

  • Small Compound Screening Overview - Target Discovery Institute - University of Oxford. (URL: [Link])

  • Analysis of High-throughput Cell Screening Techniques for Ion Channels - Labinsights. (URL: [Link])

  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate. (URL: [Link])

  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (URL: )
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (URL: [Link])

  • Comparative Biological Activity of Adamantane Derivatives: A Guide for Researchers - Benchchem. (URL: )
  • Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. (URL: )
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (URL: [Link])

  • Comparative Analysis of 2-(Adamantan-1-yl)ethyl Acetate Bioassays: A Guide for Researchers - Benchchem. (URL: )
  • High throughput screening technologies for ion channels - Johns Hopkins University. (URL: [Link])

  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. (URL: [Link])

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC. (URL: [Link])

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-(Adamantan-1-YL)cyclopropan-1-amine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic purification of 1-(Adamantan-1-yl)cyclopropan-1-amine . T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals dealing with the chromatographic purification of 1-(Adamantan-1-yl)cyclopropan-1-amine .

This molecule presents a "perfect storm" of chromatographic challenges: it possesses an extremely lipophilic adamantane cage, steric bulk from the cyclopropane ring, a highly basic primary amine (pKa ~10), and a complete lack of a UV chromophore. The following diagnostic FAQs, logical workflows, and self-validating protocols are designed to help you bypass these inherent chemical hurdles.

Part 1: Diagnostic FAQs & Causality Analysis

Q1: Why is my compound completely invisible on the UV detector during Prep-HPLC, even at high injection concentrations? The Causality: 1-(Adamantan-1-yl)cyclopropan-1-amine consists entirely of sp³-hybridized carbons and lacks a conjugated π-electron system (such as aromatic rings or double bonds) required for UV absorption[1]. While it may exhibit negligible end-absorption near 200–210 nm, common mobile phase solvents (like ethyl acetate, methanol, or traces of acetone) absorb heavily in this same region, entirely masking the analyte signal. The Solution: You must transition to universal detection methods that do not rely on chromophores. Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are mandatory for the accurate detection and fraction collection of underivatized adamantane amines[1][2].

Q2: I am using normal-phase flash chromatography (Hexane/Ethyl Acetate), and my product is smearing across the entire column. How do I fix this severe peak tailing? The Causality: Standard silica gel is covered in surface silanol groups (Si-OH) that are weakly acidic (pKa ~4.5–5.0). Because your target molecule contains a highly basic primary amine, it triggers a strong Brønsted acid-base interaction. The compound is essentially trapped on the column via ion exchange rather than standard polarity-based partitioning, causing it to bleed off slowly[3]. The Solution: You must neutralize the acidic silanols. Add a competing volatile base, such as 1–5% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH), to your mobile phase[3]. Alternatively, switch your stationary phase to an amine-functionalized silica (e.g., KP-NH), which is pre-neutralized and specifically designed to elute basic organic amines with sharp peak shapes[3].

Q3: In Reversed-Phase (RP) Prep-HPLC, the compound is retained on the C18 column for an excessively long time. How can I elute it faster without losing resolution? The Causality: The adamantane core is exceptionally hydrophobic, and its retention is governed by solvophobic interactions with the C18 stationary phase[4]. If you are using a neutral or basic mobile phase, the primary amine remains in its unprotonated (free base) form, maximizing its lipophilicity and leading to extreme retention times[3]. The Solution: Lower the pH of your mobile phase by adding an acidic modifier, such as 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid. This protonates the primary amine, converting it into a polar ammonium cation. The increased polarity significantly reduces its affinity for the hydrophobic C18 phase, allowing it to elute earlier with a sharper, more symmetrical peak.

Part 2: Troubleshooting Logic Workflow

Use the following decision matrix to diagnose and resolve poor purification outcomes.

G N1 Issue: Poor Purification of Adamantane Amine N2 Is the compound visible on UV detection? N1->N2 N3 Is severe peak tailing observed on Silica? N2->N3 Yes (Derivatized) A1 Switch to ELSD, CAD, or MS Detection N2->A1 No (Lacks Chromophore) N4 Is RP-HPLC retention time too long? N3->N4 No A2 Add Et3N modifier or use NH2-Silica N3->A2 Yes (Silanol Interaction) A3 Protonate amine with 0.1% TFA in mobile phase N4->A3 Yes (High Lipophilicity) End Optimized Chromatogram N4->End No A1->N3 A2->N4 A3->End

Caption: Troubleshooting logic for adamantane amine chromatography.

Part 3: Step-by-Step Experimental Methodologies

Protocol A: Normal-Phase Flash Chromatography (ELSD-Directed)

Use this protocol for bulk purification of crude synthesis mixtures.

  • System Preparation: Ensure your flash chromatography system is equipped with an inline Evaporative Light Scattering Detector (ELSD). Set the ELSD drift tube temperature to 35–40 °C and the nebulizer gas (N₂) pressure to 1.5 bar[2].

  • Column Selection: Mount an amine-functionalized silica column (e.g., KP-NH). Self-Validation Check: If only bare silica is available, you must pre-equilibrate the column with 3 column volumes (CV) of mobile phase containing 1% v/v Triethylamine (Et₃N)[3].

  • Sample Loading: Dissolve the crude 1-(Adamantan-1-yl)cyclopropan-1-amine in a minimal volume of Dichloromethane (DCM). Apply directly to the column head via dry-loading on Celite if the sample is highly viscous.

  • Elution Gradient:

    • Solvent A: Hexane

    • Solvent B: Ethyl Acetate (EtOAc)

    • Run a linear gradient from 0% B to 50% B over 12 CVs.

  • Fractionation: Trigger fraction collection strictly based on the ELSD signal threshold, bypassing the UV channel entirely.

  • Verification: Spot collected fractions on a TLC plate, stain with Ninhydrin (which reacts with primary amines to form a Ruhemann's purple complex), and heat to confirm the presence of the amine.

Protocol B: Reversed-Phase Preparative HPLC (MS-Directed)

Use this protocol for high-purity isolation (e.g., >99% for biological assays).

  • Sample Preparation: Dissolve the sample in HPLC-grade Methanol. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Install a Prep C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Formulation:

    • Solvent A: Milli-Q Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

    • Causality Note: TFA forces the amine into its protonated ammonium state, drastically reducing its solvophobic retention[3][4].

  • Detection Setup: Utilize a single quadrupole Mass Spectrometer (MS) in positive Electrospray Ionization (ESI+) mode. Set the target mass to monitor the [M+H]⁺ ion at m/z 192.2 (Exact mass of C₁₃H₂₁N is ~191.17 Da).

  • Elution Gradient: Initiate at 10% B, hold for 2 minutes, then ramp to 90% B over 20 minutes at a flow rate of 20 mL/min.

  • Isolation: Lyophilize the collected fractions. The process will evaporate the water, acetonitrile, and volatile TFA, yielding the highly pure TFA-salt of 1-(Adamantan-1-yl)cyclopropan-1-amine.

Part 4: Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and performance metrics based on the chosen methodology.

ParameterNormal-Phase (Bare Silica)Normal-Phase (NH₂-Silica)Reversed-Phase (C18 + Acid)
Stationary Phase Bare Silica Gel (60 Å)Amine-functionalized SilicaC18 Bonded Silica
Mobile Phase Hexane / EtOAc + 1% Et₃NHexane / EtOAcH₂O / MeCN + 0.1% TFA
Target Analyte State Free Base (Neutralized Column)Free BaseProtonated Ammonium Cation
Detection Method ELSD / CADELSD / CADMS (ESI+) m/z 192.2
Expected Peak Shape Moderate tailingSharp, symmetricalSharp, symmetrical
Typical Recovery 70 - 80%85 - 95%>95%
Primary Use Case Low-cost bulk cleanupOptimal bulk purificationFinal high-purity isolation

References

  • Benchchem. "Technical Support Center: Analysis of Adamantane Compounds".
  • ResearchGate.
  • Biotage.
  • Biotage.

Sources

Optimization

Technical Support Center: Synthesis of Adamantyl Cyclopropylamines

Welcome to the Technical Support Center for the synthesis of adamantyl cyclopropylamines. These compounds are highly valued pharmacophores in modern drug discovery, offering a unique combination of lipophilicity, metabol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of adamantyl cyclopropylamines. These compounds are highly valued pharmacophores in modern drug discovery, offering a unique combination of lipophilicity, metabolic stability, and rigid 3D conformation. However, synthesizing these molecules presents distinct challenges. The extreme steric bulk of the adamantyl group, combined with the inherent ring strain of the cyclopropane moiety, frequently leads to incomplete reactions, ring-opening side reactions, and complex byproduct profiles.

This guide provides a comprehensive troubleshooting framework for the two most common synthetic routes: the cyclopropanation of adamantyl alkenes and the Curtius rearrangement of adamantyl cyclopropanecarboxylic acids.

Diagnostic Workflow: Synthetic Routes & Side Reactions

G A Adamantyl Alkene C Furukawa Cyclopropanation (Et2Zn, CH2I2) A->C B Adamantyl Cyclopropane- carboxylic Acid D Curtius Rearrangement (DPPA, Et3N, tBuOH) B->D E Adamantyl Cyclopropane C->E High Yield S1 Side Reaction: Incomplete Conversion C->S1 Steric Hindrance F Isocyanate Intermediate D->F S2 Side Reaction: Ring-Opening E->S2 Lewis Acid/H+ G Adamantyl Cyclopropylamine (Target) F->G tBuOH trap -> Deprotection S3 Side Reaction: Symmetric Urea F->S3 Trace H2O

Figure 1: Synthetic workflows for adamantyl cyclopropylamines highlighting key side reaction pathways.

Troubleshooting & FAQs

Q1: Why am I seeing low conversion during the cyclopropanation of vinyladamantane, and how can I push the reaction to completion? Causality: The adamantane cage acts as a massive steric shield. The standard Simmons-Smith reaction utilizes a zinc-copper couple, which generates a highly aggregated, heterogeneous carbenoid species that struggles to access the shielded alkene face[1]. Solution: Shift to the Furukawa modification. By using diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) in a non-coordinating solvent like dichloromethane, you generate a homogeneous, monomeric ethyl(iodomethyl)zinc intermediate. As noted in authoritative reviews on 1[1], this species is significantly more reactive and less sterically demanding, allowing it to efficiently cyclopropanate bulky substrates.

Q2: During the workup of my adamantyl cyclopropane intermediate, I isolate a significant amount of ring-opened alkene or ketone byproducts. What is happening? Causality: Cyclopropanes possess approximately 27 kcal/mol of angle strain. The adamantyl group is strongly electron-donating via hyperconjugation and inductive effects, which highly stabilizes any adjacent developing positive charge[2]. In the presence of unquenched Lewis acids (like ZnI2​ generated during cyclopropanation) or Brønsted acids during workup, electrophilic attack on the strained ring occurs, triggering rapid heterolytic ring-opening[2]. Solution: Ensure a strictly basic or buffered workup. Quench the reaction mixture with saturated aqueous NaHCO3​ or Rochelle's salt before exposing it to air or concentrating the solvent.

Q3: I am using the Curtius rearrangement on an adamantyl cyclopropanecarboxylic acid, but my yield of the Boc-amine is low, and I see a highly polar, insoluble byproduct. What is it? Causality: The byproduct is a symmetric urea. The Curtius rearrangement proceeds via an acyl azide that thermally decomposes to an isocyanate. If trace water is present, the isocyanate hydrolyzes to a primary amine and CO2​ . This newly formed amine is highly nucleophilic and immediately attacks an unreacted isocyanate molecule, forming a symmetric urea[3]. This mechanism is a well-documented pitfall in 3[3]. Solution: Maintain rigorous anhydrous conditions. Dry the t-BuOH over activated molecular sieves, use freshly distilled toluene, and ensure the DPPA (diphenylphosphoryl azide) is of high purity[4].

Q4: How do I avoid epimerization or diastereomeric mixtures when synthesizing substituted adamantyl cyclopropylamines? Causality: Standard cyclopropanation of chiral adamantyl enol ethers or allylic alcohols often lacks facial selectivity because flexible linker chains can lead to competing transition states during carbenoid transfer. Solution: Employ Charette’s enantioselective cyclopropanation conditions. By utilizing a chiral dioxaborolane ligand, the zinc carbenoid is rigidly directed to a single face of the intermediate, overriding the innate steric bias of the adamantane cage. This approach has been successfully validated in the 5[5].

Validated Experimental Protocols

Protocol A: Furukawa-Modified Cyclopropanation of Vinyladamantane

Self-Validating System: The formation of the active carbenoid is mildly exothermic. A lack of temperature change upon CH2​I2​ addition indicates failed carbenoid generation.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add vinyladamantane (10 mmol) and anhydrous CH2​Cl2​ (30 mL).

  • Carbenoid Generation: Cool the solution to 0 °C. Slowly add Et2​Zn (1.0 M in hexanes, 15 mmol) dropwise via syringe.

  • Activation: Add CH2​I2​ (15 mmol) dropwise over 15 minutes. Observe for a slight exotherm and the dissolution of any transient precipitates.

  • Reaction: Remove the ice bath and stir at room temperature for 12 hours. Monitor via GC-MS until the starting material is consumed.

  • Buffered Workup (Critical): Cool to 0 °C and carefully quench with saturated aqueous NaHCO3​ (20 mL) to neutralize Lewis acidic ZnI2​ . Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: DPPA-Mediated Curtius Rearrangement to Boc-Amine

Self-Validating System: The thermal decomposition of the acyl azide to the isocyanate releases N2​ gas. The cessation of bubbling at 80 °C is a reliable visual indicator that the intermediate conversion is complete.

  • Activation: Dissolve adamantyl cyclopropanecarboxylic acid (5 mmol) in anhydrous toluene (20 mL) under argon. Add anhydrous triethylamine (6 mmol).

  • Azide Formation: Add DPPA (5.5 mmol) dropwise at room temperature. Stir for 30 minutes.

  • Rearrangement: Heat the reaction mixture to 80 °C. Monitor the evolution of N2​ gas (bubbling). Maintain heating until gas evolution completely ceases (approx. 2 hours), indicating full conversion to the isocyanate[3].

  • Trapping: Add anhydrous t-butanol (25 mmol, 5 equivalents) and reflux for an additional 12 hours.

  • Isolation: Cool to room temperature, wash with 5% aqueous citric acid, followed by brine. Dry over MgSO4​ and purify via flash chromatography to yield the Boc-protected adamantyl cyclopropylamine[4].

Quantitative Data Summary: Side Reaction Mitigation

Side ReactionPrimary CauseTypical Yield LossMitigation Strategy
Incomplete Cyclopropanation Steric shielding by adamantane cage20–50%Use Furukawa modification ( Et2​Zn / CH2​I2​ )
Cyclopropane Ring-Opening Lewis/Brønsted acid exposure15–30%Strict basic aqueous workup ( NaHCO3​ )
Symmetric Urea Formation Trace moisture during Curtius10–40%Rigorous anhydrous conditions, excess t-BuOH
Diastereomeric Mixtures Lack of facial selectivity20–50% (ee/de loss)Charette chiral auxiliary/ligands

References

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available at:[Link]

  • Synthesis of cyclopropylamines from cyclopropanols and amines. ResearchGate. Available at: [Link]

  • Four-directional synthesis of adamantane derivatives. Arkivoc. Available at: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC. Available at:[Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Adamantane Derivatization &amp; C-H Functionalization

Welcome to the Technical Support Center for adamantane derivatization. Adamantane is a rigid, highly lipophilic tricyclic hydrocarbon that is widely used in medicinal chemistry to improve the metabolic stability and memb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for adamantane derivatization. Adamantane is a rigid, highly lipophilic tricyclic hydrocarbon that is widely used in medicinal chemistry to improve the metabolic stability and membrane permeability of drug candidates[1]. However, functionalizing the adamantane core is notoriously difficult due to the exceptionally high bond dissociation energies (BDEs) of its secondary (96 kcal/mol) and tertiary (99 kcal/mol) C-H bonds[2].

This guide is designed for researchers and drug development professionals to troubleshoot low yields, overcome regioselectivity challenges, and implement self-validating protocols for the C-H functionalization of adamantane scaffolds.

Strategic Pathway Selection

Before troubleshooting a specific reaction, it is critical to ensure that the chosen catalytic pathway aligns with your target functional group and regioselectivity requirements.

DecisionMatrix Core Adamantane C-H Functionalization Alkylation C-C Bond Formation Core->Alkylation Hydroxylation C-O Bond Formation Core->Hydroxylation Amination C-N Bond Formation Core->Amination HAT Photocatalytic HAT (Ir-Catalyst + Quinuclidinol) Alkylation->HAT Oxidation Chemical Oxidation (Pd/Ru + Halomethanes) Hydroxylation->Oxidation Biocatalysis Biocatalysis (Cytochrome P450cam) Hydroxylation->Biocatalysis Friedel Electrophilic Amination (NCl3 + AlCl3) Amination->Friedel

Strategic decision matrix for selecting adamantane C-H functionalization pathways.

Troubleshooting Guide & FAQs

Q1: My direct C-H alkylation yields are consistently below 20%. What is causing this poor reactivity?

A: Traditional transition metal insertion mechanisms often fail because the adamantane cage is sterically shielded and lacks coordinating directing groups. To overcome this, shift to a radical-based 3[3]. By pairing an iridium photosensitizer (e.g., Ir(ppy)3) with a HAT catalyst like quinuclidinol under blue LED irradiation, you generate an electrophilic radical that selectively abstracts the electron-rich tertiary hydrogen. This polarity-matched abstraction bypasses steric constraints, allowing the resulting adamantyl radical to be efficiently trapped by electron-deficient alkenes[4].

Q2: How can I achieve high regioselectivity for the tertiary (nodal) position during hydroxylation without over-oxidizing the substrate?

A: Unselective radical oxidations often yield complex mixtures of 1-adamantanol, 2-adamantanol, and adamantanone. For precise tertiary selectivity, utilize a halomethane/water system (e.g., H2O-CBr4) catalyzed by Pd or Ru complexes. This biphasic system generates hypobromous (HOBr) or hypochlorous (HOCl) acid in situ, which selectively hydroxylates the nodal position, achieving up to 85% yield of 5[5]. For absolute regioselectivity, biocatalytic transformations using Streptomyces strains or Cytochrome P450cam yield exclusively 1-adamantanol, though overall yields are typically lower (~32%)[6].

Q3: I need to synthesize a primary adamantyl amine. Is there a direct route that avoids multi-step functionalization?

A: Yes. Direct amination can be achieved using trichloramine (NCl3) and aluminum chloride (AlCl3) under Friedel-Crafts conditions. The reaction proceeds via hydride abstraction by a positive chlorine species, followed by nucleophilic attack by nitrogen. This one-step method can yield7 at 70–75% efficiency[7].

Quantitative Data Comparison

To assist in selecting the optimal reaction conditions for your specific target, refer to the quantitative performance metrics of standard derivatization methods below:

Functionalization TypeCatalyst / Reagent SystemTarget ProductTypical YieldRegioselectivity (3° vs 2°)
Alkylation (C-C) Ir-photocatalyst + Quinuclidinol3-Alkyladamantane60–75%>20:1
Hydroxylation (C-O) Pd(OAc)2 + H2O/CBr41-Adamantanol78–85%High
Hydroxylation (Bio) Streptomyces sp. (P450)1-Adamantanol~32%Exclusive (100%)
Amination (C-N) NCl3 + AlCl31-Aminoadamantane70–75%Moderate

Validated Experimental Protocols

Protocol A: Photocatalytic HAT Alkylation of Adamantane

Mechanistic Causality: Using the alkene as the limiting reagent ensures that the highly reactive adamantyl radical is immediately trapped, preventing radical-radical dimerization. Degassing is critical because molecular oxygen is a potent triplet quencher for the Ir-excited state and will rapidly intercept the adamantyl radical to form unwanted peroxides[4].

HAT_Cycle Ir_Ground Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_Ground->Ir_Excited Blue LED (456 nm) Radical_Cation Amine Radical Cation Ir_Excited->Radical_Cation SET from Quinuclidinol Quinuclidinol Quinuclidinol (HAT) Ad_Radical Adamantyl Radical (R•) Radical_Cation->Ad_Radical C-H Abstraction Adamantane Adamantane (R-H) Product Alkylated Product Ad_Radical->Product + Alkene Trap Product->Ir_Ground SET (Catalyst Turnover)

Mechanistic cycle of photocatalytic Hydrogen Atom Transfer for adamantane alkylation.

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, combine adamantane (1.5 equiv), an electron-deficient alkene (e.g., phenyl vinyl sulfone, 1.0 equiv), Ir(dF-CF3-ppy)2(dtbbpy)PF6 (1 mol%), and quinuclidinol (20 mol%) in anhydrous 1,2-dichloroethane (0.1 M).

  • Degassing: Seal the vessel and perform three strict freeze-pump-thaw cycles.

  • Irradiation: Irradiate the mixture using 456 nm blue LEDs at 25°C for 24 hours with vigorous magnetic stirring to ensure uniform photon flux.

  • Self-Validation Check: At t=4 hours, extract a 50 µL aliquot via microsyringe. Analyze via GC-MS. The depletion of the limiting alkene and the emergence of a mass peak corresponding to the[M+Alkene] adduct validates active HAT turnover. Troubleshooting: If the alkene remains unconsumed, verify the LED emission wavelength and check the seal for oxygen ingress.

  • Isolation: Quench the reaction with water, extract with dichloromethane (3x), dry over MgSO4, and purify via flash column chromatography to isolate the 3°-alkylated adamantane.

Protocol B: Transition-Metal Catalyzed Selective Hydroxylation

Mechanistic Causality: Direct oxidation with strong oxidants (e.g., KMnO4) leads to over-oxidation and ring-opening. By using a biphasic H2O-CBr4 system with a Pd catalyst, hypobromous acid (HOBr) is generated slowly in situ. This controlled release ensures that the oxidant reacts exclusively with the most electron-rich, sterically accessible 3° C-H bond, maximizing regioselectivity[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve adamantane (1.0 equiv) and CBr4 (1.5 equiv) in a biphasic mixture of water and an inert organic solvent (e.g., chlorobenzene).

  • Catalyst Addition: Add Pd(OAc)2 (5 mol%) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 10 mol%). Note: The phase-transfer catalyst is essential to transport the in situ generated HOBr from the aqueous phase into the organic phase where the highly lipophilic adamantane resides.

  • Heating: Heat the mixture to 160°C in a sealed pressure tube for 9 hours.

  • Self-Validation Check: Monitor the organic phase via TLC (Hexanes:EtOAc 8:2). The disappearance of the non-polar adamantane spot (Rf ~0.9) and the appearance of a highly polar spot (Rf ~0.3) that stains deep blue with phosphomolybdic acid (PMA) confirms successful hydroxylation.

  • Workup: Cool to room temperature, separate the phases, wash the organic layer with brine, and recrystallize the crude product from hexanes to yield pure 1-adamantanol.

References

  • Direct radical functionalization methods to access substituted adamantanes and diamondoids Organic & Biomolecular Chemistry (RSC Publishing) 2

  • Porous Materials Based on 3-Dimensional Td-Directing Functionalized Adamantane Scaffolds and Applied as Recyclable Catalysts ACS Publications 1

  • Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer ChemRxiv / ResearchGate4

  • Selective Hydroxylation of Adamantane and Its Derivatives Russian Journal of Organic Chemistry / ResearchGate 5

  • Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches PMC (NIH) 6

  • Chemistry of N-halamines. XIII. Amination of adamantanes and their precursors with trichloramine-aluminum chloride Journal of the American Chemical Society (ACS) 7

Sources

Optimization

Technical Support Center: Solution Stability of 1-(Adamantan-1-YL)cyclopropan-1-amine

Welcome to the Technical Support and Troubleshooting Center for 1-(Adamantan-1-YL)cyclopropan-1-amine (CAS: 388095-21-4)[1]. This guide is designed for analytical chemists and formulation scientists conducting forced deg...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for 1-(Adamantan-1-YL)cyclopropan-1-amine (CAS: 388095-21-4)[1]. This guide is designed for analytical chemists and formulation scientists conducting forced degradation and solution stability testing.

By synthesizing the structural realities of this compound—a highly lipophilic adamantane core, a strained cyclopropane ring, and a reactive primary amine—this guide provides mechanistic explanations for common experimental anomalies and self-validating protocols to ensure regulatory compliance[2].

Frequently Asked Questions (FAQs)

Q1: Why does my API precipitate out of solution during long-term storage at 25°C? Causality: The adamantane moiety is extremely hydrophobic, meaning the aqueous solubility of this compound relies entirely on the primary amine remaining protonated (ionized). If the solution is unbuffered, the absorption of atmospheric CO₂ or minor temperature fluctuations can cause the pH to drift near the compound's pKa (~9.5). As the equilibrium shifts toward the unprotonated free base, the compound rapidly precipitates. Solution: Always prepare aqueous stability samples in a buffered system (e.g., 50 mM acetate or citrate buffer at pH 4.0–6.0) to lock the amine in its soluble, protonated state.

Q2: Is the cyclopropane ring susceptible to electrophilic ring-opening during acid stress testing? Causality: Generally, strained cyclopropane rings are vulnerable to harsh acidic conditions. However, in this specific molecule, the adjacent primary amine instantly protonates to form an –NH₃⁺ group in 0.1N HCl. This cationic group exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the cyclopropane ring and sterically/electronically shielding it from electrophilic attack (H⁺). Solution: You will observe surprisingly high stability under acid stress. Do not mistake this lack of degradation for a failed stress test; it is a predictable structural phenomenon.

Q3: What are the regulatory standards for establishing the stability profile? Causality: To establish a re-test period or shelf life, stability data must align with global regulatory expectations. The frequency of testing and the specific environmental factors (temperature, humidity, light) must be rigorously controlled to predict product behavior over time. Solution: Follow the 2[2]. For a 12-month re-test period, long-term testing should occur every 3 months for the first year, while accelerated conditions (e.g., 40°C/75% RH) require a minimum of three time points (0, 3, and 6 months)[2].

Troubleshooting Guide

Issue 1: Inconsistent Peak Areas or Missing Mass Balance in HPLC
  • The "Why": 1-(Adamantan-1-YL)cyclopropan-1-amine lacks a conjugated π-system or aromatic ring, meaning it has virtually no UV chromophore. Relying on low-wavelength UV detection (<210 nm) leads to baseline drift, solvent interference, and highly variable integration.

  • The Fix: Abandon UV-Vis for quantification. Switch your detector to Charged Aerosol Detection (CAD) or LC-MS (ESI+) . These mass-based detectors provide uniform response factors regardless of chromophore presence, ensuring accurate mass balance calculations.

Issue 2: Rapid Degradation in LC-MS Autosampler Vials (Solution State)
  • The "Why": Primary amines are highly susceptible to oxidation, forming hydroxylamines or nitroso derivatives. Standard Type I glass autosampler vials often leach trace transition metals (like iron or copper) into the solution, which act as catalysts for amine oxidation, especially when dissolved in organic/aqueous mixtures.

  • The Fix: Use silanized glass vials or polypropylene vials. Alternatively, add a trace amount of a chelating agent (e.g., 0.1 mM EDTA) to your sample diluent to sequester catalytic metals.

Visual Workflows & Mechanistic Pathways

StabilityWorkflow Start Stock Solution 1-(Adamantan-1-YL)cyclopropan-1-amine Acid Acid Stress 0.1N HCl Start->Acid Base Base Stress 0.1N NaOH Start->Base Ox Oxidative Stress 3% H2O2 Start->Ox Photo Photostability ICH Q1B Light Start->Photo Thermal Thermal Stress 60°C Start->Thermal Analysis LC-MS/CAD Analysis & Mass Balance Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Thermal->Analysis

Fig 1. Forced degradation workflow for solution stability testing.

DegradationMechanisms API 1-(Adamantan-1-YL) cyclopropan-1-amine Oxidation Oxidation (Peroxides/Trace Metals) API->Oxidation Alkaline Alkaline Shift (pH > 9.5) API->Alkaline Acidic Acidic Stress (0.1N HCl) API->Acidic Hydroxylamine Hydroxylamine / Nitroso Degradants Oxidation->Hydroxylamine Precipitation Free Base Precipitation (Loss of Solution State) Alkaline->Precipitation Stable Stable (Protonated Amine Shields Cyclopropane) Acidic->Stable

Fig 2. Mechanistic pathways of degradation and physical instability in solution.

Self-Validating Forced Degradation Protocol

To guarantee trustworthiness in your analytical submissions, every stress test must be a self-validating system. Follow this step-by-step methodology:

Step 1: Stock Solution Preparation & Control Setup

  • Accurately weigh 10.0 mg of the API and dissolve in 10.0 mL of Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: The acidic modifier ensures the amine remains protonated, preventing premature precipitation.

  • Self-Validation Check: Aliquot 1 mL into a silanized HPLC vial and store at 2–8°C. This serves as your 100% recovery control to definitively rule out sample-preparation-induced degradation.

Step 2: Execution of Stress Conditions

  • Acidic: Mix 1 mL stock with 1 mL 0.1N HCl. Heat at 60°C for 24 hours.

  • Alkaline: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 60°C for 24 hours. (Note: Monitor visually for cloudiness).

  • Oxidative: Mix 1 mL stock with 1 mL 3% H₂O₂. Store at Room Temperature (RT) for 24 hours.

  • Thermal: Heat 1 mL stock at 60°C for 7 days.

  • Photolytic: Expose 1 mL stock to 1.2 million lux hours and 200 watt hours/m² UV light.

Step 3: Quenching & Neutralization (Critical Step)

  • Neutralize the acid-stressed sample with 1 mL 0.1N NaOH.

  • Neutralize the base-stressed sample with 1 mL 0.1N HCl.

  • Causality: Failure to neutralize basic samples will leave the API in its insoluble free-base form. When injected into the LC, it will crash out on the column frit, resulting in artificial "degradation" (loss of signal) that is actually just physical precipitation.

Step 4: LC-MS/CAD Analysis & Mass Balance Validation

  • Analyze all samples using the validated LC-MS or LC-CAD method.

  • Self-Validation Check (Mass Balance): Calculate the total peak area of the stressed sample (Area of API + Area of all Degradants). This total must equal 100% ± 5% of the 2–8°C control sample area. If mass balance falls below 95%, investigate the formation of volatile degradants or strong column retention issues.

Quantitative Stability Data Summary

The following table summarizes the expected degradation profile based on the structural kinetics of the adamantane and cyclopropylamine moieties.

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Pathway
Acidic 0.1N HCl24h / 60°C< 2%Highly Stable (Protonation shields cyclopropane)
Alkaline 0.1N NaOH24h / 60°CPhysical LossFree base precipitation (Resolubilizes upon neutralization)
Oxidative 3% H₂O₂24h / RT10 - 15%N-oxidation (Hydroxylamine / Nitroso formation)
Thermal Solution State7 days / 60°C< 1%Highly Stable (Steric shielding by adamantane core)
Photolytic ICH Q1B Light1.2M lux hours5 - 8%Photo-oxidation of the primary amine

References[2] Title: Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products

Source: International Council for Harmonisation (ICH) via ich.org URL: [1] Title: 10-209082 - adamantan-1-amine | 768-94-5 (1-(Adamantan-1-yl)cyclopropan-1-amine, CAS: 388095-21-4) Source: CymitQuimica URL: Title: Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F Source: International Journal of Scientific Engineering and Technology (ijset.in) URL:

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Adamantan-1-YL)cyclopropan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4). This highly lipophilic, sterically hindered primary amine is a critical building block in drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(Adamantan-1-yl)cyclopropan-1-amine (CAS: 388095-21-4). This highly lipophilic, sterically hindered primary amine is a critical building block in drug development. Due to the bulky adamantyl group and the strained cyclopropyl ring, synthesizing this compound in high purity requires precise control over reaction kinetics and stoichiometry.

This guide provides troubleshooting protocols for the two most robust synthetic pathways: the Kulinkovich-Szymoniak Reaction (from 1-adamantanecarbonitrile) and the Curtius Rearrangement (from 1-adamantylcyclopropanecarboxylic acid)[1].

Part 1: The Kulinkovich-Szymoniak Pathway

The is a powerful, one-pot method for converting nitriles directly into primary cyclopropylamines using a Ti(II) intermediate and a Lewis acid[2].

KS_Mechanism Nitrile 1-Adamantanecarbonitrile Azatitanacycle Azatitanacyclopentane Intermediate Nitrile->Azatitanacycle + Titanacyclopropane Titanacyclopropane Titanacyclopropane (EtMgBr + Ti(OiPr)4) Titanacyclopropane->Azatitanacycle Ketone Impurity: Adamantyl Ethyl Ketone Azatitanacycle->Ketone Premature Hydrolysis (Missing Lewis Acid) Product 1-(Adamantan-1-yl) cyclopropan-1-amine Azatitanacycle->Product 1. BF3·OEt2 2. Hydrolysis

Figure 1: Kulinkovich-Szymoniak pathway and ketone impurity formation.

FAQs & Troubleshooting

Q: Why is my reaction yielding a high percentage of adamantyl ethyl ketone instead of the desired cyclopropylamine? A: This is a classic failure of the ring-contraction step. The reaction proceeds via a titanacyclopropane intermediate that inserts into the nitrile to form an azatitanacyclopentane[3]. This intermediate must undergo a Lewis acid-mediated deoxygenative contraction. If the Lewis acid (typically BF3​⋅OEt2​ ) is degraded, omitted, or added at the wrong temperature, the azatitanacycle fails to contract. Upon aqueous workup, it undergoes premature hydrolysis, yielding the corresponding ethyl ketone[4]. Solution: Ensure your BF3​⋅OEt2​ is freshly distilled and strictly add 2.0 equivalents after the initial Grignard addition.

Q: What causes the formation of tertiary carbinamine impurities? A: Tertiary carbinamines form when there is an over-addition of the Grignard reagent to the intermediate[3]. Solution: Strictly control the stoichiometry of ethylmagnesium bromide (EtMgBr). Use exactly 2.2 equivalents relative to the nitrile. Do not use excess Grignard reagent to "drive the reaction," as it will selectively favor the carbinamine byproduct.

Q: How can I ensure complete conversion of the sterically hindered 1-adamantanecarbonitrile? A: Unlike the standard Kulinkovich reaction for esters, the Szymoniak modification for nitriles requires a stoichiometric amount of titanium(IV) isopropoxide[3]. Ensure you are using 1.1 equivalents of Ti(OiPr)4​ . Sub-stoichiometric amounts will halt conversion and increase ketone byproducts[3].

Part 2: The Curtius Rearrangement Pathway

For laboratories preferring to avoid highly air-sensitive titanium chemistry, the of 1-adamantylcyclopropanecarboxylic acid is a highly reliable alternative[1].

Curtius_Workflow Acid 1-Adamantylcyclopropane- carboxylic acid AcylAzide Acyl Azide Intermediate Acid->AcylAzide DPPA, Et3N Isocyanate Isocyanate Intermediate AcylAzide->Isocyanate Heat (-N2) BocAmine Boc-Protected Amine Isocyanate->BocAmine t-BuOH Urea Impurity: Symmetric Urea Isocyanate->Urea Trace H2O Product 1-(Adamantan-1-yl) cyclopropan-1-amine BocAmine->Product HCl or TFA

Figure 2: Curtius rearrangement workflow and moisture-driven urea impurity.

FAQs & Troubleshooting

Q: My product is heavily contaminated with a highly insoluble white solid. What is this, and how do I prevent it? A: This is a symmetric urea byproduct. During the Curtius rearrangement, the acyl azide thermally extrudes nitrogen to form a highly reactive isocyanate. While the cyclopropyl ring is stable under these thermal conditions[5], the isocyanate is extremely sensitive to trace moisture. Water nucleophilically attacks the isocyanate to form a carbamic acid, which rapidly decarboxylates into a primary amine. This free amine then attacks another equivalent of unreacted isocyanate, forming the urea. Solution: Dry your toluene and tert-butanol over 4Å molecular sieves prior to use.

Q: I am detecting unreacted acyl azide in my reaction mixture. Is this a safety risk? A: Yes. Acyl azides are energetic and pose a thermal explosion hazard if concentrated. The presence of unreacted acyl azide indicates incomplete thermal rearrangement. Solution: Ensure the reaction is heated to at least 85 °C for a sufficient duration. Implement a self-validating check: monitor the reaction by IR spectroscopy and do not proceed to the trapping step until the sharp azide peak at ~2140 cm⁻¹ has completely disappeared.

Part 3: Quantitative Impurity Profiling

Use the following table to identify and resolve common impurities during your synthesis.

ImpuritySynthetic RouteMechanistic OriginDetectionPrevention Strategy
Adamantyl Ethyl Ketone Kulinkovich-SzymoniakSlow ring contraction; premature hydrolysis of azatitanacycle[4].LC-MS: m/z 207.1 [M+H]⁺Ensure strictly 2.0 equiv of active BF3​⋅OEt2​ ; verify Lewis acid quality.
Tertiary Carbinamine Kulinkovich-SzymoniakOver-addition of EtMgBr to the intermediate[3].LC-MS: m/z 222.2 [M+H]⁺Strictly control EtMgBr stoichiometry to exactly 2.2 equivalents.
Symmetric Urea Curtius RearrangementTrace moisture reacting with the isocyanate intermediate.LC-MS: m/z 409.3 [M+H]⁺Use strictly anhydrous solvents; dry t-BuOH over 4Å molecular sieves.
Unreacted Acyl Azide Curtius RearrangementIncomplete thermal extrusion of N2​ .IR: Sharp peak at ~2140 cm⁻¹Monitor IR until 2140 cm⁻¹ peak disappears before adding t-BuOH.

Part 4: Validated Experimental Protocols

Protocol A: Kulinkovich-Szymoniak Synthesis

Self-Validating Workflow for 1-(Adamantan-1-yl)cyclopropan-1-amine

  • Preparation of Titanacyclopropane: To a flame-dried flask under argon, add 1-adamantanecarbonitrile (1.0 equiv) and Ti(OiPr)4​ (1.1 equiv) in anhydrous THF (0.2 M). Cool the mixture to -70 °C.

  • Grignard Addition: Add EtMgBr (3.0 M in diethyl ether, 2.2 equiv) dropwise over 30 minutes.

    • Validation Check: The solution must transition from colorless to a deep yellow/brown, confirming the formation of the active Ti(II) species.

  • Ring Contraction: Stir the mixture for 1 hour at -70 °C, then allow it to warm to 20 °C over 1 hour. Add freshly distilled BF3​⋅OEt2​ (2.0 equiv) dropwise.

    • Validation Check: Monitor via TLC/LC-MS. The nitrile peak should disappear, and the mass corresponding to the cyclopropylamine (m/z 192.1) should dominate.

  • Workup: Quench the reaction carefully with 10% aqueous NaOH (Caution: Exothermic). Filter the resulting titanium dioxide suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na2​SO4​ , and concentrate.

Protocol B: Curtius Rearrangement Synthesis

Self-Validating Workflow from 1-Adamantylcyclopropanecarboxylic acid

  • Acyl Azide Formation: Dissolve 1-adamantylcyclopropanecarboxylic acid (1.0 equiv) in anhydrous toluene (0.1 M). Add triethylamine (1.2 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv) at 0 °C. Stir for 2 hours at room temperature.

    • Validation Check: Take a 50 µL aliquot for IR spectroscopy. A strong, sharp peak at ~2140 cm⁻¹ confirms complete acyl azide formation.

  • Thermal Rearrangement & Trapping: Heat the solution to 85 °C for 2 hours.

    • Validation Check: Observe the cessation of N2​ gas evolution. The IR azide peak must completely disappear, replaced by an isocyanate stretch at ~2250 cm⁻¹.

  • Boc Protection: Once the isocyanate is confirmed, add anhydrous t-BuOH (5.0 equiv) and reflux for 12 hours to form the Boc-protected amine.

  • Deprotection: Isolate the Boc-amine and treat it with 4M HCl in dioxane at room temperature for 4 hours.

    • Validation Check: LC-MS should show a mass shift corresponding to the loss of the Boc group (-100 Da) and the appearance of the free amine (m/z 192.1[M+H]⁺).

References

  • New and easy route to primary cyclopropylamines from nitriles. Bertus, P., & Szymoniak, J. Chemical Communications, 2001, 1792-1793.[Link]

  • Process Development and Pilot-Plant Synthesis... Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. Organic Process Research & Development, ACS Publications.[Link]

  • Cyclopropylamines as LSD1 inhibitors (US8853408B2).

Sources

Optimization

Section 1: The Lipophilicity Paradox – Aggregation and Poor Aqueous Solubility

Welcome to the Application Scientist Support Center. Adamantane, often referred to in medicinal chemistry as the "lipophilic bullet"[1], is a privileged rigid, three-dimensional hydrocarbon scaffold.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Adamantane, often referred to in medicinal chemistry as the "lipophilic bullet"[1], is a privileged rigid, three-dimensional hydrocarbon scaffold. It is used extensively in drug design to enhance membrane permeability, metabolic stability, and target affinity[2][3]. However, integrating this bulky moiety can sometimes paradoxically reduce a compound's bioactivity in in vitro or in vivo assays.

This technical guide provides causality-driven troubleshooting strategies, self-validating protocols, and structural insights to help you overcome these hurdles and optimize your adamantane-based drug candidates.

G A Adamantane Scaffold B High Lipophilicity (+3.1 cLogP) A->B C Steric Bulk (Rigid 3D Cage) A->C D Membrane Permeability (BBB Crossing) B->D E Target Pocket Fit (M2 Channel, NMDA) C->E F Bioactivity Achieved D->F E->F

Mechanistic pathways from adamantane properties to bioactivity.

FAQ 1: My adamantane derivative shows high binding affinity in silico, but zero bioactivity in my cell-based assay. Why? Causality: Adamantane is exceptionally hydrophobic. Incorporating an adamantane moiety typically increases the calculated partition coefficient (cLogP) of a drug by approximately 3.1 log units[4]. While this is excellent for blood-brain barrier (BBB) penetration (e.g., in neuroprotective drugs like memantine)[5], it often causes the compound to crash out or form colloidal aggregates in standard aqueous assay buffers. These aggregates can sequester the drug, preventing it from reaching the cellular target, or cause non-specific protein binding, creating false negatives in bioactivity screens.

FAQ 2: How can I validate if aggregation is the root cause of my low bioactivity? Protocol: Step-by-Step Dynamic Light Scattering (DLS) Aggregation Assay Self-validating mechanism: This protocol includes a serial dilution step. If the particle size decreases non-linearly with concentration, it confirms concentration-dependent aggregation rather than inherent insolubility.

  • Preparation: Dissolve the adamantane compound in 100% DMSO to create a 10 mM stock.

  • Buffer Spiking: Spike the stock into your specific assay media (e.g., DMEM with 10% FBS) to achieve your working concentration (e.g., 10 µM). Ensure the final DMSO concentration remains ≤ 1%.

  • Incubation: Incubate the solution at 37°C for 30 minutes to mimic your exact assay conditions.

  • DLS Measurement: Transfer 100 µL of the sample to a microcuvette. Measure the hydrodynamic radius using a DLS instrument.

  • Validation: Look for polydisperse peaks >100 nm, which strongly indicate colloidal aggregation.

  • Resolution: If aggregation is confirmed, formulate the compound using host-guest complexation with cyclodextrins (which strongly bind the adamantane cage) or incorporate it into liposomes to ensure monomeric delivery to the cells[6].

Section 2: Steric Hindrance – The "Bulky Cage" Dilemma

FAQ 3: My compound is fully soluble, but adding the adamantane group abolished its target inhibition. What happened? Causality: The adamantane cage is a rigid, bulky tricyclo[3.3.1.1^3,7]decane structure[1]. While its 3D geometry is perfect for filling specific hydrophobic pockets (like the M2 proton channel in influenza A)[3][5], it can cause severe steric clashes if the target's binding cleft is too narrow or lacks conformational flexibility. The inability of the rigid cage to undergo "induced fit" means that even a sub-angstrom misalignment will abrogate binding entirely.

FAQ 4: How do I redesign the molecule to retain lipophilicity but reduce steric clash? Solution: Consider two medicinal chemistry strategies:

  • Linker Elongation: Introduce a flexible alkyl or PEG linker between the core pharmacophore and the adamantane cage. This allows the bulky group to sit outside the narrowest part of the binding pocket.

  • Scaffold Contraction (Noradamantane): Substitute adamantane with noradamantane. Noradamantane removes one carbon from the cage, slightly reducing steric hindrance while maintaining the diamondoid lipophilic character[7].

Protocol: Surface Plasmon Resonance (SPR) Competitive Binding Assay Self-validating mechanism: By comparing the association ( Kon​ ) and dissociation ( Koff​ ) rates of the adamantane-derivative versus the parent compound, you can isolate the specific kinetic failure. A failure to enter the pocket manifests as a low Kon​ (due to steric clash), whereas a failure to stay bound manifests as a high Koff​ .

  • Immobilization: Immobilize the target protein on a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1 µM to 10 µM) of your adamantane derivative in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Injection: Inject the analytes over the chip at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase with blank buffer.

  • Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A drastically reduced Kon​ compared to the non-adamantyl parent compound confirms steric hindrance at the pocket entrance.

Section 3: Quantitative Impact of Adamantane on Pharmacokinetics

To effectively troubleshoot, one must understand the quantitative shifts in physicochemical properties when adamantane is introduced to a scaffold.

Table 1: Comparative Impact of Adamantane Substitution on Drug Properties

Pharmacophore ModificationImpact on cLogPImpact on Steric Bulk (Volume)Typical Bioactivity ShiftRecommended Troubleshooting Formulation
+ Methyl Group +0.5MinimalBaselineStandard aqueous buffer
+ Phenyl Ring +1.5 to +2.0Planar, moderateIncreased target affinityAddition of 0.1% Tween-20
+ Adamantane Cage +3.1[4]Rigid 3D, highEnhanced BBB penetration / M2 binding[5]Cyclodextrin complexation[6]
+ Noradamantane +2.5Rigid 3D, moderateRetains lipophilicity, less clash[7]Standard buffer + 1% DMSO

Troubleshooting Workflow

Follow this logical decision tree when your adamantane-based compound exhibits lower-than-expected bioactivity.

Workflow Start Low Bioactivity Detected Sol Check Solubility (DLS/Nephelometry) Start->Sol Agg Aggregation in Media? Sol->Agg OptForm Optimize Formulation (Cyclodextrins/Liposomes) Agg->OptForm Yes Aff Check Target Affinity (SPR) Agg->Aff No Success Bioactivity Restored OptForm->Success Steric Steric Clash? Aff->Steric Linker Increase Linker Length or use Noradamantane Steric->Linker Yes Linker->Success

Decision tree for diagnosing and resolving low bioactivity in adamantane drugs.

References

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews - ACS Publications. Available at:[Link]

  • Dane, C. A., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry (via ResearchGate). Available at:[Link]

  • Fokin, A. A., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC / NIH. Available at:[Link]

  • Stankiewicz, A., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research. Journal of Chemical Health Risks. Available at:[Link]

  • Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. Available at: [Link]

  • Kanger, T., et al. (2025). Synthesis of noradamantane building blocks. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(Adamantan-1-YL)cyclopropan-1-amine

Welcome to the technical support resource for the crystallization of 1-(Adamantan-1-yl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the crystallization of 1-(Adamantan-1-yl)cyclopropan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material of this unique molecule. The bulky, rigid adamantane cage combined with the polar cyclopropylamine moiety presents specific challenges and opportunities in crystallization that this guide will address in a practical, question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered when developing a crystallization protocol for 1-(Adamantan-1-yl)cyclopropan-1-amine.

Q1: What are the key properties of this molecule that influence its crystallization?

A1: The crystallization behavior of 1-(Adamantan-1-yl)cyclopropan-1-amine is dominated by two structural features:

  • The Adamantane Group: This is a large, non-polar, and highly rigid hydrocarbon cage.[1] It makes the molecule lipophilic and prone to solubility in non-polar organic solvents.[1] Its rigidity can facilitate ordered packing into a crystal lattice.

  • The Cyclopropylamine Group: This primary amine provides a polar site for hydrogen bonding and salt formation. Primary amines are known to be good hydrogen bond donors, which can be a powerful force in directing crystal packing.[2]

The molecule's overall character is a balance between the non-polar adamantane and the polar amine, making solvent selection a critical parameter.

Q2: Should I crystallize the free base or a salt form of the amine?

A2: For primary amines, especially in a pharmaceutical context, converting the molecule to a salt is often the superior strategy for achieving robust and reproducible crystallization. Protonated amine bases, such as hydrochloride salts, generally exhibit higher crystallinity and are often easier to purify than their free base counterparts.[2][3] The formation of a salt, like 1-(Adamantan-1-yl)cyclopropan-1-amine HCl, introduces strong ionic interactions that can significantly stabilize the crystal lattice.

Q3: What solvents should I consider for an initial screening?

A3: A successful crystallization requires finding a solvent (or solvent system) where the compound has high solubility at an elevated temperature but low solubility at room or sub-ambient temperatures.[4] Given the molecule's structure, a logical screening approach would include:

  • Polar Protic Solvents: Alcohols like ethanol or methanol can interact with the amine group.[4] Data on the related compound, 1-adamantanamine hydrochloride, shows it is soluble in ethanol.[5][6]

  • Polar Aprotic Solvents: Solvents like acetone, ethyl acetate, or acetonitrile are good starting points. Acetone is noted as an excellent solvent, though its low boiling point (56°C) can be a drawback.[4]

  • Non-Polar Solvents: Hydrocarbons like hexane or cyclohexane are unlikely to dissolve the salt form but could be used as anti-solvents. The free base will have higher solubility in these.

  • Mixed Solvent Systems: A highly effective technique involves dissolving the compound in a "good" solvent (like ethanol) and then slowly adding a "poor" or "anti-solvent" (like water or a hydrocarbon) until the solution becomes turbid.[4]

Q4: My solution is supersaturated, but no crystals are forming. How can I induce nucleation?

A4: Inducing nucleation is a common challenge. If a solution remains clear upon cooling, it is likely in a metastable supersaturated state. Several techniques can be employed:

  • Scratching: Gently scratching the inside surface of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites.

  • Seeding: If you have a previous crystal of the compound, adding a tiny amount (a "seed crystal") to the supersaturated solution can trigger rapid crystal growth.

  • Reducing Temperature: Further lowering the temperature in an ice bath or refrigerator can decrease solubility and promote nucleation.

  • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.[7]

Q5: The compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to a very high concentration of the solute or the presence of impurities that depress the melting point.

To resolve this, the goal is to ensure the solution becomes saturated at a temperature below the compound's melting point. The most effective method is to reheat the solution to redissolve the oil and then add a small amount of additional "good" solvent.[7] This lowers the saturation temperature, giving the molecules a chance to organize into a crystal lattice upon cooling rather than separating as a liquid.

Part 2: Troubleshooting Guide for Specific Crystallization Issues

This section provides in-depth, cause-and-effect troubleshooting for persistent problems.

Problem 1: Persistent Failure to Form Crystals

Your compound remains fully dissolved even after cooling, scratching, and seeding attempts.

Causality Analysis

This issue typically stems from one of two root causes:

  • Sub-saturation: The concentration of the solute is below its solubility limit at the cooled temperature. This is often due to using an excessive amount of solvent.[7]

  • High Nucleation Barrier: The solution is supersaturated, but the energy barrier to form the first stable crystal nucleus is too high for spontaneous crystallization.

Troubleshooting Workflow

G start Clear Solution, No Crystals check_conc Is the solution too dilute? start->check_conc evaporate Evaporate a portion of the solvent and re-cool. check_conc->evaporate Yes induce Induce Nucleation check_conc->induce No recheck Re-assess for crystal formation. evaporate->recheck recheck->induce scratch Scratch inner flask surface. induce->scratch Try seed Add a seed crystal. scratch->seed If fails success Crystals Formed scratch->success cool Cool to lower temperature (e.g., 0°C or -20°C). seed->cool If fails seed->success anti_solvent Add an anti-solvent dropwise. cool->anti_solvent If fails cool->success anti_solvent->success fail Still No Crystals: Re-evaluate Solvent System anti_solvent->fail If fails

Caption: Workflow for troubleshooting lack of crystal formation.

Step-by-Step Protocol: Anti-Solvent Addition

This is a powerful method when a single solvent fails.

  • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Gently heat the solution to ensure everything is dissolved.

  • Slowly, add a "poor" or "anti-solvent" (one in which the compound is insoluble) drop-by-drop with vigorous stirring. The two solvents must be miscible.[4]

  • Continue adding the anti-solvent until a persistent cloudiness (turbidity) appears. This indicates the solution is now saturated.

  • Add a few drops of the "good" solvent to just redissolve the turbidity.

  • Cover the flask and allow it to cool slowly. Crystals should form at the interface or throughout the solution.

Problem 2: Rapid, Uncontrolled Crystallization ("Crashing Out")

Upon cooling, the compound rapidly precipitates as a fine powder or a mass of tiny needles.

Causality Analysis

This phenomenon, known as "crashing out," is a result of excessive supersaturation being achieved too quickly.[7] While it produces a solid, the rapid formation traps impurities and solvent within the crystal lattice, leading to low purity. An ideal crystallization should see the first crystals appear after about 5 minutes, with continued growth over 20 minutes.[7]

Troubleshooting Workflow

G start Solid 'crashes out' of solution reheat Re-heat solution to re-dissolve the solid. start->reheat add_solvent Add more of the primary 'good' solvent (e.g., 5-10% more volume). reheat->add_solvent ensure_dissolved Ensure complete dissolution at boiling point. add_solvent->ensure_dissolved slow_cool Cool the solution slowly. ensure_dissolved->slow_cool insulate Insulate the flask (e.g., in a beaker or on towels) to slow heat loss. slow_cool->insulate result Observe for controlled crystal growth. insulate->result success High-quality crystals form result->success fail Still crashes out: Repeat with more solvent result->fail

Caption: Workflow for controlling rapid crystallization.

Step-by-Step Protocol: Slow Cooling for Quality Crystals
  • Place the precipitated solid back on the heat source.

  • Add extra solvent (approximately 1-2 mL for every 100 mg of solid) to exceed the minimum amount required for dissolution at high temperature.[7]

  • Bring the solution back to a boil to ensure all solid has dissolved.

  • Remove the flask from the heat and immediately place it inside a larger beaker or on a cork ring with paper towels to insulate it.[7] An inverted beaker can also be placed over the top to create an insulating atmosphere.

  • Allow the flask to cool to room temperature undisturbed over at least 20-30 minutes before moving it to an ice bath for complete crystallization.

Problem 3: Suspected Polymorphism or Solvate Formation

Crystallization experiments under different conditions (e.g., different solvents) yield crystals with different morphologies (needles vs. plates), or analytical data (e.g., melting point) is inconsistent.

Causality Analysis
  • Polymorphism: The ability of a compound to exist in two or more crystalline phases that have different arrangements of the molecules in the crystal lattice. Adamantane derivatives are known to exhibit polymorphism.[8]

  • Solvate Formation: The incorporation of solvent molecules into the crystal lattice. This is particularly relevant for adamantane derivatives, where attempts to crystallize an anhydrate can sometimes fail, yielding a solvate instead.[9]

Guidance on Screening and Characterization

This is not a "problem" to be fixed but a property to be understood and controlled.

  • Systematic Screening: Perform crystallization experiments in a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., ethanol, ethyl acetate, toluene, water/alcohol mixtures).

  • Vary Conditions: For a given solvent system, vary the cooling rate and final temperature.

  • Characterize Each Form: It is critical to analyze the solid from each distinct crystallization outcome using methods such as:

    • X-Ray Powder Diffraction (XRPD): The definitive tool for identifying different crystal forms. Each polymorph or solvate will have a unique diffraction pattern.

    • Differential Scanning Calorimetry (DSC): Can identify different melting points, desolvation events, and solid-solid phase transitions between polymorphs.[8]

    • Thermogravimetric Analysis (TGA): Can quantify the amount of solvent in a solvate by measuring mass loss upon heating.

Solvent Property Table for Screening
SolventBoiling Point (°C)Polarity (Dielectric Const.)TypePotential Role
Ethanol78.424.5Polar ProticGood primary solvent[6]
Ethyl Acetate77.16.0Polar AproticGood primary solvent
Toluene110.62.4Non-PolarSolvent for free base; anti-solvent for salt
Water100.080.1Polar ProticSolvent for salt; anti-solvent for free base[6]
Acetonitrile81.637.5Polar AproticGood primary solvent
Dichloromethane39.69.1Polar AproticVolatile; may yield crystals but can be unstable[2]

This table provides a starting point for a rational screening process to investigate potential polymorphs and solvates.

Part 3: References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Fromm Group. Guide for crystallization. [Link]

  • Scribd. Amine Plant Troubleshooting and Optimization. [Link]

  • ResearchGate. (2014). Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. [Link]

  • PubChem. 1-(adamantan-1-yl)cyclopropan-1-amine. [Link]

  • National Institutes of Health (NIH). (2017). Solvent inclusion in the crystal structure of bis[(adamantan-1-yl)methanaminium chloride] 1,4-dioxane hemisolvate monohydrate explained using the computed crystal energy landscape. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • Semantic Scholar. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • Sulfur Recovery Engineering Inc. Amine Troubleshooting. [Link]

  • Wikipedia. Adamantane. [Link]

  • SciELO. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • SciSpace. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]

  • LookChem. 1-Adamantanamine hydrochloride 665-66-7 In Medicine Usage. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • PubChem. Adamantan-1-yl(phenyl)methanamine. [Link]

  • SciELO. (2015, November 2). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and. [Link]

  • ResearchGate. (2017). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • ScienceOpen. (2017, January 15). Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.15 K. [Link]

  • MDPI. (2015, October 16). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]

  • Amanote Research. (2019, January 1). Crystal Structure of 4-[(Adamantan-1-Yl)amino]naphthalene-1,2-Dione. [Link]

  • Royal Society of Chemistry. (1984). Adamantan-1-ylamine and adamantan-1-ylamine hydrochloride complexes with cycloamyloses. [Link]

  • Journal of Heterocyclic Chemistry. (1980). SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.. [Link]

  • Google Patents. CN105294445A - Synthetic method of adamantanamine hydrochloride.

  • SciSpace. New Intermediate Polymorph of 1-Fluoro-adamantane and Its Second-Order-like Transition toward the Low Temperature Phase. [Link]

  • National Institutes of Health (NIH). (2022, March 4). Synthesis and Structural Properties of Adamantane‐Substituted Amines and Amides Containing an Additional Adamantane, Azaadamantane or Diamantane Moiety. [Link]

  • Google Patents. US5599998A - Method for the synthesis of adamantane amines.

  • ResearchGate. (2017, August 6). Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 1-(Adamantan-1-yl)cyclopropan-1-amine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional structure of the adamantane cage offers a unique scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the rigid, three-dimensional structure of the adamantane cage offers a unique scaffold for the design of novel molecules with tailored properties.[1] When coupled with the strained, electronically distinct cyclopropane ring and a primary amine, as in 1-(Adamantan-1-yl)cyclopropan-1-amine, the resulting molecule presents an intriguing subject for structural elucidation. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of this compound, offering a comparative perspective against its parent structures and analogous derivatives. By understanding the nuances of its ¹H NMR spectrum, researchers can gain crucial insights into the molecule's conformation and electronic environment, which are vital for structure-activity relationship (SAR) studies and drug design.

The Structural Landscape: Predicting the ¹H NMR Spectrum

The Adamantyl Moiety: A Cage of Protons

The adamantane core is a highly symmetrical structure, which simplifies its ¹H NMR spectrum. In unsubstituted adamantane, the 12 methylene protons (CH₂) and 4 methine protons (CH) give rise to two broad singlets around 1.76 ppm and 1.87 ppm, respectively, in deuterochloroform (CDCl₃).[1][2] The introduction of a substituent at the 1-position, as in our target molecule, breaks this symmetry. This results in a more complex pattern for the adamantyl protons.

Based on data for other 1-substituted adamantanes, we can predict the following for the adamantyl protons of 1-(Adamantan-1-yl)cyclopropan-1-amine:

  • Protons at C2, C8, C9 (6H): These three methylene groups are equivalent and adjacent to the substituted methine. They are expected to be the most downfield of the adamantyl protons due to the deshielding effect of the cyclopropylamine substituent.

  • Protons at C4, C6, C10 (6H): These three methylene groups are further away from the substituent and are expected to resonate at a chemical shift closer to that of unsubstituted adamantane.

  • Protons at C3, C5, C7 (3H): These three methine protons are the most shielded of the adamantyl protons.

The introduction of electronegative atoms like bromine causes a downfield shift in the adjacent protons.[3] While the cyclopropylamine group is not as electronegative as bromine, a similar, albeit smaller, deshielding effect is anticipated.

The Cyclopropyl Ring: A High-Field Signature

The cyclopropane ring is characterized by its upfield proton chemical shifts, a consequence of the anisotropic magnetic field generated by the ring currents within the strained three-membered ring. In unsubstituted cyclopropylamine, the methylene protons of the ring appear as a complex multiplet in the upfield region.[4]

For 1-(Adamantan-1-yl)cyclopropan-1-amine, the four cyclopropyl protons are diastereotopic and will present as two sets of non-equivalent protons, likely appearing as two complex multiplets. Due to the presence of the bulky adamantyl group and the amine, these protons are expected to be in the range of 0.5-1.5 ppm.

The Amine Proton: A Broad and Shifting Signal

The protons attached to nitrogen atoms in amines often exhibit characteristic behavior in ¹H NMR spectroscopy.[5] The N-H proton signal is typically broad and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[5][6][7][8] For 1-(Adamantan-1-yl)cyclopropan-1-amine, the two amine protons (NH₂) are expected to appear as a broad singlet in the region of 1-3 ppm in a non-protic solvent like CDCl₃.

A key technique for identifying amine protons is the D₂O shake. Upon adding a drop of deuterium oxide (D₂O) to the NMR sample, the labile amine protons will exchange with deuterium, causing the N-H signal to disappear from the spectrum.[5][9]

Comparative Spectral Data

To provide a clear and objective comparison, the following table summarizes the expected ¹H NMR chemical shifts for 1-(Adamantan-1-yl)cyclopropan-1-amine alongside the experimental data for its parent compounds.

Compound Proton Type Expected/Observed Chemical Shift (δ, ppm) Multiplicity
1-(Adamantan-1-yl)cyclopropan-1-amine Adamantyl-H (C2, C8, C9)~1.8 - 2.0Multiplet
Adamantyl-H (C4, C6, C10)~1.6 - 1.8Multiplet
Adamantyl-H (C3, C5, C7)~1.5 - 1.7Multiplet
Cyclopropyl-H~0.5 - 1.5Multiplets
Amine-H (NH₂)~1.0 - 3.0Broad Singlet
Adamantane [1][2]Methine-H (CH)1.87Singlet
Methylene-H (CH₂)1.76Singlet
Cyclopropylamine Methine-H (CH)~2.4Multiplet
Methylene-H (CH₂)~0.4Multiplet
Amine-H (NH₂)~1.1Broad Singlet

Experimental Protocol: ¹H NMR Characterization

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of 1-(Adamantan-1-yl)cyclopropan-1-amine.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized 1-(Adamantan-1-yl)cyclopropan-1-amine.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Acquire the spectrum at room temperature.

  • Typical acquisition parameters:

    • Spectral width: ~16 ppm

    • Number of scans: 16-64 (depending on sample concentration)

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45 degrees

3. D₂O Exchange Experiment:

  • After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Gently shake the tube to ensure mixing.

  • Re-acquire the ¹H NMR spectrum using the same parameters.

  • Observe the disappearance of the broad singlet corresponding to the amine protons.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of 1-(Adamantan-1-yl)cyclopropan-1-amine.

G cluster_0 ¹H NMR Spectrum Acquisition cluster_1 Spectral Analysis cluster_2 Confirmation cluster_3 Final Structure Confirmation A Prepare Sample in CDCl₃ with TMS B Acquire Spectrum A->B C Identify TMS signal at 0 ppm B->C D Assign Adamantyl protons (1.5-2.0 ppm) C->D E Assign Cyclopropyl protons (0.5-1.5 ppm) D->E F Identify broad Amine proton signal (1-3 ppm) E->F G Perform D₂O Shake Experiment F->G H Observe disappearance of Amine proton signal G->H I Integrate all signals H->I J Confirm proton ratios match structure I->J

Caption: Workflow for ¹H NMR characterization.

Conclusion

The ¹H NMR characterization of 1-(Adamantan-1-yl)cyclopropan-1-amine, while not directly reported, can be confidently predicted and interpreted through a comparative analysis of its structural components. The spectrum is expected to be a composite of the characteristic signals from the adamantyl cage, the high-field resonances of the cyclopropyl ring, and the broad, exchangeable signal of the primary amine. This guide provides a robust framework for researchers to identify and characterize this and similar molecules, underscoring the power of NMR spectroscopy in modern chemical research. By following the outlined protocols and interpretive workflow, scientists can ensure the structural integrity of their compounds, a critical step in the journey of drug discovery and materials development.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Spectrochimica Acta. [Link]

  • 13C NMR spectra of adamantane derivatives. Tetrahedron. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Mass spectrometry of diamantane and some adamantane derivatives. Organic Mass Spectrometry. [Link]

  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects. Taylor & Francis Online. [Link]

  • Solid-state chemical-shift referencing with adamantane. ResearchGate. [Link]

  • NMR Spectroscopy Of Amines. JoVE. [Link]

  • Amine protons on NMR. Reddit. [Link]

  • 1H-NMR of Cyclopropylamine HCl salt. Reddit. [Link]

  • 1H-NMR Studies of the Inclusion Complexes between... Journal of Inclusion Phenomena & Macrocyclic Chemistry. [Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. [Link]

  • Adamantane (1H/13C Pulse Calibration/Shimming/Chemical Shift Reference). University of Wisconsin-Madison. [Link]

  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Synthesis of 1-(adamantan-1-yl)propan-1,2-diamine and chiral ligands based thereon. ResearchGate. [Link]

  • Exploring 1-adamantanamine as an alternative amine moiety for metabolically labile azepane ring in newly synthesized benzo[d]thiazol-2(3H)one σ receptor ligands. National Center for Biotechnology Information. [Link]

  • 1-(adamantan-1-yl)cyclopropan-1-amine. PubChemLite. [Link]

  • Nuclear magnetic resonance spectra of cyclopropyl derivatives. ACS Publications. [Link]

  • Method for producing n-(adamantane-1-yl)amides.
  • SYNTHESIS OF ADAMANTYL-CONTAINING AMID ALKYLING AGE. Norwegian Journal of development of the International Science. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Comprehensive analytical characteristics of N-(adamantan-1-yl)-1- (cyclohexylmethyl)-1H-indazole-3-carboxamide (ACHMINACA). ResearchGate. [Link]

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Comparative

Illuminating the Rigid Scaffold: A Comparative Guide to the Structural Elucidation of Adamantane-Cyclopropylamine Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a cornerstone of molecular design. Its rigid, lipophilic, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the adamantane scaffold stands as a cornerstone of molecular design. Its rigid, lipophilic, and three-dimensional structure offers a unique framework for the development of novel therapeutics and advanced materials.[1][2] The incorporation of a cyclopropylamine moiety—a small, strained ring system—introduces a distinct set of stereochemical and electronic properties, making adamantane-cyclopropylamine derivatives a compelling class of molecules for investigation.

The precise determination of the three-dimensional arrangement of these structures is paramount for understanding their structure-activity relationships (SAR) and for rational drug design. Single-crystal X-ray diffraction remains the gold standard for unambiguous structural elucidation at the atomic level.[3] However, the inherent challenges in crystallizing these often-lipophilic and conformationally intriguing molecules necessitate a comprehensive understanding of alternative and complementary analytical techniques.

This guide, from a Senior Application Scientist's perspective, provides an in-depth comparison of X-ray crystallography with other powerful analytical methods for the structural characterization of adamantane-cyclopropylamine and related structures. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Diamond Standard: X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive three-dimensional map of a molecule's electron density, revealing precise bond lengths, angles, and the overall conformation within a crystal lattice.[3] For adamantane derivatives, this technique is crucial for understanding the influence of substituents on the rigid cage and for observing intermolecular interactions that govern crystal packing.

While no public crystal structure of a simple adamantane-cyclopropylamine was found in the literature at the time of this writing, we can infer the potential challenges and best practices from related structures, such as adamantane amides, adamantane derivatives with other strained rings, and various N-adamantyl compounds.[4][5][6] A key challenge often encountered with adamantane derivatives is orientational disorder of the adamantane cage within the crystal lattice, which can complicate structure refinement.[7]

Data Presentation: Comparative Crystallographic Parameters of Adamantane Derivatives

The following table summarizes key crystallographic data for a selection of adamantane derivatives, illustrating the diversity in crystal systems and packing. This data serves as a reference for what can be expected when analyzing new adamantane-cyclopropylamine structures.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamideC₁₆H₂₇N₃SMonoclinicP2₁/c11.546515.13089.2516103.1374
2-(adamantan-1-yl)-2-oxoethyl benzoateC₁₉H₂₂O₃MonoclinicP2₁/n10.98710.32114.78998.984[7]
1,3-diadamantylaziridinoneC₂₂H₃₁NOMonoclinicP2₁/c9.58911.45617.923104.594[5]
4-[(adamantan-1-yl)amino]naphthalene-1,2-dioneC₂₀H₂₁NO₂OrthorhombicPca2₁14.1237.45615.345904
Experimental Protocol: Single-Crystal X-ray Diffraction

This generalized protocol outlines the key steps for determining the crystal structure of a novel adamantane-cyclopropylamine derivative.

1. Crystallization:

  • Rationale: The formation of a high-quality single crystal is the most critical and often the most challenging step. The choice of solvent and crystallization technique is paramount. For lipophilic compounds like many adamantane derivatives, slow evaporation from a suitable organic solvent or a mixture of solvents (e.g., ethanol, acetone, dichloromethane) is a common starting point.[1]

  • Procedure:

    • Dissolve the purified adamantane-cyclopropylamine derivative in a minimal amount of a suitable solvent (e.g., acetone, ethanol) to create a saturated or near-saturated solution.

    • Filter the solution to remove any particulate matter.

    • Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

    • Monitor for crystal growth over several days to weeks.

2. Data Collection:

  • Rationale: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected. Modern diffractometers with high-intensity X-ray sources are advantageous for small or weakly diffracting crystals.[1]

  • Procedure:

    • Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of the diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Rationale: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-rays. This information is then used to solve the crystal structure, which involves finding the initial positions of the atoms.[1]

  • Procedure:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Determine the unit cell dimensions and the crystal system.

    • Determine the space group based on systematic absences in the diffraction data.

    • Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

    • Build an initial molecular model into the electron density map.

4. Structure Refinement:

  • Rationale: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process minimizes the difference between the observed and calculated structure factors.

  • Procedure:

    • Perform least-squares refinement of the atomic coordinates, displacement parameters, and other model parameters.

    • Examine difference Fourier maps to locate any missing atoms (e.g., hydrogen atoms) or to identify regions of disorder.

    • Add hydrogen atoms to the model at calculated positions or locate them from the difference map.

    • Continue refinement until the model converges and key refinement statistics (e.g., R-factor) are minimized.

Workflow for Single-Crystal X-ray Diffraction

G cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Beyond Diffraction: A Comparative Look at Alternative Techniques

While X-ray crystallography provides unparalleled detail in the solid state, its reliance on high-quality crystals can be a significant bottleneck. Furthermore, the conformation observed in the crystal may not be the only or even the most relevant one in solution. Therefore, a multi-technique approach is often necessary for a complete structural understanding.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For complex, rigid molecules like adamantane-cyclopropylamine derivatives, 2D NMR techniques are indispensable for unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining through-space proximities.[8][9]

Comparison with X-ray Crystallography:

FeatureX-ray Crystallography2D NMR Spectroscopy
State Solid (crystal)Solution
Information Precise 3D coordinates, bond lengths/angles, packingConnectivity, relative stereochemistry, conformation in solution
Requirement High-quality single crystalSoluble sample
Throughput Lower, crystal growth can be time-consumingHigher, once sample is prepared

Key 2D NMR Experiments and Their Application:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is fundamental for establishing the spin systems within the adamantane and cyclopropyl moieties.[10][11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, allowing for the assignment of carbon signals based on their attached protons.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), crucial for connecting different spin systems and establishing the overall molecular framework.[12]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing information about the relative stereochemistry and conformation of the molecule.[2][3][13][14][15] For adamantane-cyclopropylamine, NOESY/ROESY can help determine the orientation of the cyclopropyl group relative to the adamantane cage.

Experimental Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D NMR Acquisition: Acquire standard ¹H and ¹³C NMR spectra to get an initial overview of the molecule.

  • COSY Acquisition: Run a standard COSY experiment to identify ¹H-¹H coupling networks.

  • HSQC Acquisition: Perform an HSQC experiment to correlate ¹H and ¹³C signals of directly bonded atoms.

  • HMBC Acquisition: Acquire an HMBC spectrum to establish long-range ¹H-¹³C connectivities.

  • NOESY/ROESY Acquisition: Run a NOESY or ROESY experiment to determine through-space proximities and establish stereochemistry.

  • Data Analysis: Integrate the data from all experiments to build a complete picture of the molecular structure.[16][17]

Logical Flow for 2D NMR-based Structure Elucidation

G cluster_0 Initial Analysis cluster_1 Connectivity cluster_2 Stereochemistry & Conformation OneD_NMR 1D ¹H & ¹³C NMR COSY COSY (¹H-¹H) OneD_NMR->COSY HSQC HSQC (¹H-¹³C one-bond) OneD_NMR->HSQC HMBC HMBC (¹H-¹³C long-range) COSY->HMBC HSQC->HMBC NOESY_ROESY NOESY/ROESY (Through-space) HMBC->NOESY_ROESY Structure Final Structure NOESY_ROESY->Structure

Caption: A systematic approach to elucidating molecular structure using 2D NMR techniques.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition.[18][19] Tandem mass spectrometry (MS/MS) experiments can be used to fragment the molecule and provide valuable structural information based on the fragmentation patterns.[5][6][20]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyHigh-Resolution Mass Spectrometry
Information 3D structureElemental composition, fragmentation pathways
Requirement Single crystalIonizable sample
Sample Amount Micrograms to milligramsNanograms to micrograms
Primary Use Definitive structure determinationFormula confirmation, structural clues

Experimental Protocol: HRMS for Formula and Fragmentation Analysis

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1-10 µM).[18]

  • Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system. Electrospray ionization (ESI) is a common method for this class of compounds.

  • Full Scan Analysis: Acquire a full scan HRMS spectrum to determine the accurate mass of the molecular ion.

  • Formula Determination: Use the accurate mass to calculate the elemental composition of the molecule.

  • Tandem MS (MS/MS) Analysis: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Fragmentation Analysis: Analyze the fragmentation pattern to gain insights into the molecular structure. For adamantane derivatives, characteristic losses of the adamantyl cation (m/z 135) are often observed.[4][6]

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, have become a powerful complementary tool in structural analysis.[21][22][23][24] DFT can be used to predict the geometry, energy, and spectroscopic properties of molecules.[7][25]

Comparison with X-ray Crystallography:

FeatureX-ray CrystallographyDensity Functional Theory
Nature ExperimentalTheoretical
Information Experimental 3D structurePredicted 3D structure, energies, properties
Requirement Physical sampleMolecular formula and computational resources
Application Structure determinationStructure prediction, conformational analysis, complementing experimental data

Application of DFT in Adamantane-Cyclopropylamine Research:

  • Geometry Optimization: Predict the lowest energy conformation of the molecule in the gas phase.

  • Spectroscopic Prediction: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.

  • Conformational Analysis: Explore the potential energy surface to identify different stable conformers and their relative energies.

Conclusion: An Integrated Approach for Unambiguous Structural Characterization

The structural elucidation of novel adamantane-cyclopropylamine derivatives requires a multifaceted analytical strategy. While single-crystal X-ray diffraction provides the ultimate proof of structure in the solid state, its reliance on crystalline samples necessitates the use of complementary techniques. 2D NMR spectroscopy offers invaluable information about the molecular structure and conformation in solution, while high-resolution mass spectrometry confirms the elemental composition and provides fragmentation-based structural clues. The integration of computational chemistry, through methods like DFT, further strengthens the analysis by providing theoretical models and predictions that can guide and validate experimental findings.

By employing this integrated approach, researchers and drug development professionals can achieve a comprehensive and unambiguous understanding of these complex and promising molecules, paving the way for their successful application in medicine and materials science.

References

  • Al-Wahaibi, L. H., Blacque, O., Tiekink, E. R. T., & El-Emam, A. A. (2025). Crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide, C16H27N3S. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Tahir, M. N., et al. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules. [Link]

  • Gryl, M., et al. (2019). When Does a Supramolecular Synthon Fail? Comparison of Bridgehead-Functionalized Adamantanes: The Tri- and Tetra-amides and Amine Hydrochlorides. Crystal Growth & Design. [Link]

  • Wang, A. H.-J., Paul, I. C., Talaty, E. R., & Dupuy, A. E., Jr. (1976). X-Ray crystallographic structure determination of an aziridinone. Demonstration of a non-planar arrangement at nitrogen in an α-lactam. Journal of the Chemical Society, Chemical Communications. [Link]

  • Wanka, L., Iqbal, J., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews. [Link]

  • Al-Wahaibi, L. H., et al. (2023). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. BMC Chemistry. [Link]

  • García, Y., et al. (2018). Crystal structure of 4-[(adamantan-1-yl)amino]naphthalene-1,2-dione. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Perera, D., et al. (2019). Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Journal of Chemistry. [Link]

  • Slanina, Z., et al. (2021). X-ray spectroscopic identification of strain and structure-based resonances in a series of saturated carbon-cage molecules: Adamantane, twistane, octahedrane, and cubane. Journal of Vacuum Science & Technology A. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • DePuy, C. H., & Fünfschilling, P. C. (1976). Mass spectrometry of diamantane and some adamantane derivatives. Helvetica Chimica Acta. [Link]

  • Tayo, B. O. (2019). Tutorial on Density Functional Theory using GAMESS. Medium. [Link]

  • Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]

  • Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]

  • Cígler, P., & Kočalka, P. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

  • Bragitoff. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]

  • Learning Breeze. (2025). Practical Guide to Density Functional Theory (DFT) Calculations. Learning Breeze. [Link]

  • Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. IntechOpen. [Link]

  • UTMB. (n.d.). HRMS Analysis. University of Texas Medical Branch. [Link]

  • ResearchGate. (2016). What is the best way to learn DFT (Density Functional Theory) for beginners?. ResearchGate. [Link]

  • DFT and all that. (2023). Tutorial Introduction to DFT (Density Functional Theory). YouTube. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Chemistry LibreTexts. [Link]

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  • University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. University of Wisconsin-Madison. [Link]

  • Wiley Online Library. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Helvetica Chimica Acta. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Elucidation By NMR In Organic Chemistry. Springer. [Link]

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Validation

Comparative Efficacy Analysis: 1-(Adamantan-1-yl)cyclopropan-1-amine versus Amantadine as a Next-Generation Therapeutic Candidate

A Guide for Researchers and Drug Development Professionals This guide provides a comprehensive comparative analysis of the established therapeutic agent, Amantadine, and a novel structural analog, 1-(Adamantan-1-yl)cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the established therapeutic agent, Amantadine, and a novel structural analog, 1-(Adamantan-1-yl)cyclopropan-1-amine. While Amantadine has a well-documented history in the management of both influenza A and Parkinson's disease, its clinical utility is hampered by the emergence of resistant viral strains and a modest therapeutic window.[1][2] The introduction of a cyclopropyl moiety at the C1 position of the adamantane core in 1-(Adamantan-1-yl)cyclopropan-1-amine presents a compelling structural modification. This guide will establish Amantadine as a benchmark, explore the mechanistic rationale for the novel compound's potential superiority, and provide a detailed experimental framework for a head-to-head efficacy evaluation.

Amantadine: The Established Benchmark

Amantadine (1-aminoadamantane) is a synthetic tricyclic amine that was first approved for the prophylaxis of influenza A in 1966 and later for the treatment of Parkinson's disease in 1973.[1] Its therapeutic effects are attributed to a dual mechanism of action.

1.1. Mechanism of Action

  • Antiviral Activity: Amantadine's primary antiviral target is the M2 proton channel of the influenza A virus.[3][4][5] By blocking this channel, it prevents the influx of protons into the viral particle, a crucial step for viral uncoating and the release of viral RNA into the host cell cytoplasm, thereby inhibiting replication.[3][6]

  • Neurological Activity: In the central nervous system (CNS), Amantadine functions as a weak, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][7][8] It is also believed to promote the release of dopamine from presynaptic neurons and inhibit its reuptake, contributing to its anti-Parkinsonian effects.[3][4]

Amantadine_MoA cluster_0 Antiviral Action (Influenza A) cluster_1 Neurological Action (CNS) Amantadine1 Amantadine M2_Channel M2 Proton Channel Amantadine1->M2_Channel Blocks Viral_Uncoating Viral Uncoating M2_Channel->Viral_Uncoating Enables M2_Channel->Viral_Uncoating Inhibits Replication Viral Replication Viral_Uncoating->Replication Leads to Amantadine2 Amantadine NMDA_Receptor NMDA Receptor Amantadine2->NMDA_Receptor Antagonizes Dopamine_Release Dopamine Release Amantadine2->Dopamine_Release Promotes Dopamine_Reuptake Dopamine Reuptake Amantadine2->Dopamine_Reuptake Inhibits Therapeutic_Effect Anti-Parkinsonian Effect NMDA_Receptor->Therapeutic_Effect Dopamine_Release->Therapeutic_Effect Dopamine_Reuptake->Therapeutic_Effect Synthesis_Workflow A Adamantan-1-yl methyl ketone B Cyclopropanation (e.g., Simmons-Smith Reaction) A->B C 1-(Adamantan-1-yl)cyclopropan-1-one B->C D Reductive Amination or Curtius/Hofmann Rearrangement C->D E 1-(Adamantan-1-yl)cyclopropan-1-amine D->E F Purification & Characterization (NMR, MS, HPLC) E->F

Caption: Proposed synthetic workflow for the target compound.

3.2. Head-to-Head In Vitro Efficacy Evaluation

A direct comparison of the two compounds should be performed across their primary therapeutic targets.

Experimental_Workflow cluster_antiviral Antiviral Efficacy Assessment cluster_neuro Neurological Activity Assessment start_av Select Influenza A Strains (Wild-Type & Amantadine-Resistant) cpe_assay Cytopathic Effect (CPE) Inhibition Assay start_av->cpe_assay plaque_assay Plaque Reduction Assay start_av->plaque_assay calc_ic50 Calculate IC50 cpe_assay->calc_ic50 yield_assay Viral Yield Reduction Assay plaque_assay->yield_assay yield_assay->calc_ic50 start_neuro Prepare Rat Brain Membrane Homogenates or NMDA-expressing cell lines binding_assay Competitive Radioligand Binding Assay (e.g., using [3H]MK-801) start_neuro->binding_assay ep_assay Electrophysiology Assay (Patch-Clamp on Neuronal Cells) start_neuro->ep_assay calc_ki Calculate Ki binding_assay->calc_ki calc_functional Determine Functional Antagonism ep_assay->calc_functional

Sources

Comparative

A Comparative Analysis of 1-(Adamantan-1-yl)cyclopropan-1-amine and Other M2 Proton Channel Inhibitors for Influenza A

In the continued pursuit of effective antiviral therapeutics against influenza A, the M2 proton channel remains a critical, albeit challenging, target. The emergence of widespread resistance to first-generation adamantan...

Author: BenchChem Technical Support Team. Date: March 2026

In the continued pursuit of effective antiviral therapeutics against influenza A, the M2 proton channel remains a critical, albeit challenging, target. The emergence of widespread resistance to first-generation adamantane derivatives, amantadine and rimantadine, has necessitated the exploration of novel chemical scaffolds that can overcome these limitations. This guide provides a comparative study of a promising second-generation compound, 1-(Adamantan-1-yl)cyclopropan-1-amine, with its predecessors, supported by experimental data and detailed protocols for its evaluation.

Introduction: The Influenza M2 Proton Channel as a Therapeutic Target

The influenza A virus M2 protein is a homotetrameric integral membrane protein that forms a pH-gated proton channel. This channel is essential for the viral life cycle, facilitating the uncoating of the virus within the endosome by allowing protons to enter the virion and dissociate the viral ribonucleoprotein (vRNP) from the matrix protein (M1). This uncoating step is critical for the release of the viral genome into the cytoplasm of the host cell, initiating replication.[1][2][3]

Amantadine and rimantadine, the first approved anti-influenza drugs, function by blocking this M2 proton channel.[3] However, their clinical utility has been severely diminished due to the rapid selection of resistant viral strains.[4] Resistance is primarily conferred by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation being the most prevalent.[4][5] This has driven the development of new M2 inhibitors with modified adamantane cages designed to be effective against both wild-type and resistant strains.

Comparative Analysis of M2 Inhibitors

This section compares the structural features, mechanism of action, in vitro efficacy, and resistance profiles of 1-(Adamantan-1-yl)cyclopropan-1-amine and its analogues with amantadine and rimantadine.

Chemical Structures

The core structure of these inhibitors is the adamantane cage, a bulky, lipophilic moiety that plays a crucial role in binding within the M2 channel pore.[3] The key structural difference in 1-(Adamantan-1-yl)cyclopropan-1-amine is the introduction of a cyclopropyl group at the 1-position of the adamantane cage, to which the amine group is attached. This contrasts with the direct attachment of the amine in amantadine and the ethylamine group in rimantadine.

CompoundChemical Structure
Amantadine 1-aminoadamantane
Rimantadine 1-(1-aminoethyl)adamantane
1-(Adamantan-1-yl)cyclopropan-1-amine A cyclopropylamine derivative of adamantane. While the exact structure is the focus, a closely related and studied analogue is spiro[cyclopropane-1,2'-adamantan]-2-amine.[2]
Mechanism of M2 Channel Inhibition

All three compounds are believed to act as pore blockers of the M2 channel. The positively charged amine group is thought to interact with the channel's pore-lining residues, while the hydrophobic adamantane cage lodges within the transmembrane pore, physically occluding the passage of protons.[1]

cluster_M2_channel M2 Proton Channel (Transmembrane Domain) M2_pore Hydrophobic Pore His37 Histidine-37 Gate Ser31 Serine-31 Residue (Wild-Type) Protons_out H+ Inhibitor Adamantane-based Inhibitor Inhibitor->M2_pore Pore Blockade Protons_in H+ Protons_in->M2_pore Proton Influx

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

The introduction of the cyclopropyl ring in 1-(Adamantan-1-yl)cyclopropan-1-amine is hypothesized to alter the binding orientation and affinity within the M2 pore, potentially offering advantages against resistant strains where the pore structure is altered.

In Vitro Efficacy
CompoundInfluenza A StrainIC50 (µg/mL)Relative Potency vs. AmantadineReference
Amantadine A/Victoria/3/751.01x[2]
Spiro[cyclopropane-1,2'-adamantan]-2-amine A/Victoria/3/750.110x[2]
Rimantadine A/H3N2~0.1-1.0~1-10x[3][6]

Note: The potency of rimantadine can vary depending on the specific influenza A strain and the assay used.[6]

These findings suggest that the incorporation of a cyclopropane ring can significantly enhance the antiviral potency against influenza A virus compared to amantadine.

Resistance Profile

The primary challenge for adamantane-based drugs is the S31N mutation in the M2 channel, which confers high-level resistance to amantadine and rimantadine.[4] The larger asparagine residue at position 31 is thought to sterically hinder the binding of these drugs in the channel pore.[4]

The activity of 1-(Adamantan-1-yl)cyclopropan-1-amine and its analogues against the S31N mutant is a critical determinant of their therapeutic potential. While specific data for the cyclopropyl derivative is lacking, research into other second-generation adamantanes has shown that modifications to the adamantane scaffold can restore activity against resistant strains. For example, some benzyl-substituted amantadine derivatives have demonstrated activity against both wild-type and S31N M2 channels.[5] It is plausible that the altered conformation of the cyclopropyl derivative allows it to be accommodated within the mutated pore.

Experimental Protocols for M2 Inhibitor Evaluation

To rigorously compare novel M2 inhibitors like 1-(Adamantan-1-yl)cyclopropan-1-amine with existing drugs, a series of well-established in vitro assays are employed.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological assay directly measures the proton current through the M2 channel expressed in the membrane of Xenopus oocytes. It is a gold-standard method for characterizing the inhibitory activity of compounds on ion channels.[7][8][9]

Methodology:

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from female Xenopus laevis.[10]

  • cRNA Injection: Inject oocytes with cRNA encoding the wild-type or mutant M2 protein. Incubate for 2-4 days to allow for protein expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with a high pH buffer (e.g., pH 7.4).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).

    • Clamp the membrane potential at a holding potential (e.g., -20 mV).

    • Switch the perfusion to a low pH buffer (e.g., pH 5.5) to activate the M2 proton current.

    • Once a stable inward current is established, introduce the M2 inhibitor at various concentrations into the perfusion solution.

    • Record the inhibition of the proton current at each concentration.

  • Data Analysis: Plot the percentage of current inhibition against the inhibitor concentration to determine the IC50 value.

A Harvest & Defolliculate Xenopus Oocytes B Inject M2 cRNA A->B C Incubate for Protein Expression B->C D Two-Electrode Voltage Clamp Setup C->D E Perfuse with Low pH Buffer (Activate Channel) D->E F Apply Inhibitor at Varying Concentrations E->F G Record Proton Current F->G H Calculate IC50 G->H

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) assay.

Fluorescence-Based Proton Flux Assay

This is a higher-throughput alternative to electrophysiology that measures changes in intra-liposomal or intra-bacterial pH as a result of M2 channel activity. The "pHlux" assay is a well-described example.[11][12][13]

Methodology:

  • Expression System: Express the M2 protein in E. coli that also expresses a pH-sensitive fluorescent protein (e.g., pHluorin).

  • Cell Preparation: Prepare bacterial cells expressing the M2 channel and resuspend them in a 96-well plate.

  • Assay Initiation: Induce a rapid drop in the extracellular pH by adding an acidic buffer.

  • Fluorescence Measurement: Monitor the change in fluorescence of the intracellular pH sensor over time using a plate reader. M2 channel activity will lead to a decrease in intracellular pH and a corresponding change in fluorescence.

  • Inhibition Measurement: Perform the assay in the presence of varying concentrations of the M2 inhibitor.

  • Data Analysis: Calculate the rate of proton influx from the fluorescence kinetics and determine the IC50 of the inhibitor.

A Express M2 and pH-sensitive protein in E. coli B Prepare cells in 96-well plate A->B C Add acidic buffer to lower extracellular pH B->C E Perform assay with varying inhibitor concentrations B->E D Monitor intracellular fluorescence change C->D F Calculate IC50 from proton influx rates D->F E->F

Caption: Workflow for a fluorescence-based proton flux assay.

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit viral replication, which is observed as a reduction in the formation of viral plaques in a cell monolayer.[14][15][16][17][18][19][20]

Methodology:

  • Cell Culture: Seed a susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates and grow to confluency.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Infect the confluent cell monolayers with a low multiplicity of infection (MOI) of the virus in the presence of varying concentrations of the M2 inhibitor.

  • Overlay: After a short adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding inhibitor concentration. This restricts the spread of progeny virions to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cell monolayer (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques at each inhibitor concentration and calculate the IC50, which is the concentration that reduces the number of plaques by 50% compared to the untreated control.

Neuraminidase-Based Replication Assay

This assay provides a quantitative measure of viral replication by detecting the activity of the viral neuraminidase (NA) enzyme, which is expressed on the surface of infected cells and is proportional to the amount of new virus produced.[21][22][23][24][25]

Methodology:

  • Infection: Infect a monolayer of cells with influenza A virus in a 96-well plate in the presence of varying concentrations of the M2 inhibitor.

  • Incubation: Incubate the plate for a period sufficient for viral replication and expression of NA (e.g., 24-48 hours).

  • NA Activity Measurement: Add a fluorogenic NA substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid, MU-NANA) to the wells.

  • Fluorescence Reading: After a short incubation, measure the fluorescence produced by the cleavage of the substrate by NA using a fluorescence plate reader.

  • Data Analysis: The level of fluorescence is proportional to the extent of viral replication. Calculate the IC50 of the inhibitor based on the reduction in NA activity.

Conclusion and Future Directions

The available data on spiro[cyclopropane-1,2'-adamantan]-2-amines, a close analogue of 1-(Adamantan-1-yl)cyclopropan-1-amine, suggests that the introduction of a cyclopropyl moiety to the adamantane scaffold is a promising strategy for enhancing the potency of M2 inhibitors.[2] Further investigation is warranted to determine the efficacy of these compounds against clinically relevant amantadine-resistant influenza A strains, particularly the S31N mutant.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel M2 inhibitors. A combination of direct ion channel assays (TEVC) and cell-based viral replication assays (plaque reduction and neuraminidase activity) will be crucial in elucidating the full potential of 1-(Adamantan-1-yl)cyclopropan-1-amine and other next-generation M2 inhibitors. Future studies should also include in vivo efficacy and toxicity assessments in animal models to translate these promising in vitro findings into potential clinical applications.

References

  • Scholtissek, C., and T. L. T. A. D. C. Webster. "Different modes of inhibition by adamantane amine derivatives and natural polyamines of the functionally reconstituted influenza virus M2 proton channel protein." Journal of General Virology 78.4 (1997): 767-775.
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Validation

Validating the Binding Affinity of 1-(Adamantan-1-YL)cyclopropan-1-amine: A Comparative Guide to Conformationally Restricted Adamantanes

Executive Summary & Structural Rationale The adamantane class of molecules has historically provided critical scaffolds for neuropharmacology and virology. While first-generation adamantanes like amantadine exhibit weak,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The adamantane class of molecules has historically provided critical scaffolds for neuropharmacology and virology. While first-generation adamantanes like amantadine exhibit weak, rapidly reversible uncompetitive antagonism at the N-methyl-D-aspartate (NMDA) receptor, their clinical utility is limited by low potency. Conversely, high-affinity channel blockers like MK-801 cause severe psychotomimetic side effects due to their near-irreversible trapping within the channel pore.

The development of 1-(Adamantan-1-YL)cyclopropan-1-amine (CAS: 388095-21-4) represents a sophisticated medicinal chemistry strategy: conformational restriction . By integrating a cyclopropyl ring at the alpha-carbon of the amine, the molecule restricts the rotational freedom of the pharmacophore. This guide objectively validates the binding affinity and functional efficacy of this compound, comparing it against the industry standards Memantine and Amantadine to determine its viability as a tolerated, uncompetitive NMDA receptor antagonist [1].

Mechanism of Action: Uncompetitive Pore Blockade

Adamantane derivatives exert their neuroprotective effects by acting as uncompetitive, open-channel blockers of the NMDA receptor. They bind to the PCP-binding site deep within the ion channel pore (specifically interacting with the NR1/NR2B subunits), but only when the channel is opened by excessive glutamate[2].

The structural bulk of the cyclopropyl group in 1-(Adamantan-1-YL)cyclopropan-1-amine is hypothesized to increase hydrophobic interactions within the pore compared to amantadine, thereby increasing binding affinity without reaching the pathological residence times seen with MK-801.

NMDAR_Pathway Glutamate Glutamate & Glycine NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Activate Ca2 Ca2+ Influx NMDAR->Ca2 Ion Permeation Excitotoxicity Excitotoxicity / Apoptosis Ca2->Excitotoxicity Overactivation Adamantane 1-(Adamantan-1-YL) cyclopropan-1-amine ChannelBlock Pore Blockade (Uncompetitive Inhibition) Adamantane->ChannelBlock Binds ChannelBlock->NMDAR Inhibits Neuroprotection Neuroprotection ChannelBlock->Neuroprotection Promotes

Caption: Mechanism of uncompetitive NMDA receptor antagonism by adamantane derivatives.

Experimental Workflow Design

To rigorously validate the binding affinity of a novel channel blocker, a dual-assay approach is mandatory. We utilize Surface Plasmon Resonance (SPR) to extract precise kinetic rate constants ( kon​ , koff​ ) and Whole-Cell Patch-Clamp Electrophysiology to determine the functional IC50​ under physiological voltage gradients [3].

Workflow Compound Compound Prep (CAS: 388095-21-4) SPR Surface Plasmon Resonance (Binding Kinetics) Compound->SPR PatchClamp Whole-Cell Patch Clamp (Functional IC50) Compound->PatchClamp Kinetics Kd, Kon, Koff SPR->Kinetics Efficacy Voltage-Dependent Block PatchClamp->Efficacy DataIntegration Affinity & Efficacy Profiling Kinetics->DataIntegration Efficacy->DataIntegration

Caption: Parallel validation workflow integrating kinetic and functional binding assays.

Step-by-Step Methodologies

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology (Functional Affinity)

This protocol measures the voltage-dependent block of NMDA-induced currents, providing a physiologically relevant IC50​ [4].

  • Cell Preparation: Culture rat hippocampal neurons to Days in Vitro (DIV) 14–20.

    • Causality: This timeframe ensures robust, mature expression of the GluN2A and GluN2B subunits required for accurate pharmacological profiling.

  • Extracellular Solution Setup: Bathe cells in a Mg2+ -free physiological solution (165 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 10 mM HEPES, pH 7.4). Add 10 µM NBQX.

    • Causality: Endogenous Mg2+ blocks the NMDAR pore at resting potentials; removing it isolates the pharmacological block of the test compound. NBQX is added to suppress AMPA receptor-mediated currents, isolating the NMDAR response [5].

  • Intracellular Solution Setup: Fill borosilicate pipettes (3–5 MΩ) with a CsF-based internal solution.

    • Causality: Cesium blocks voltage-gated potassium channels, minimizing leak currents and dramatically improving voltage-clamp fidelity.

  • Voltage Protocol & Agonist Application: Clamp the membrane potential at -70 mV. Apply 50 µM NMDA and 10 µM Glycine via a rapid perfusion system to evoke inward currents.

    • Causality: Glycine is an obligate co-agonist; without it, the channel will not open, and uncompetitive blockers cannot access their binding site.

  • Compound Perfusion: Once a steady-state NMDA current is achieved, co-apply 1-(Adamantan-1-YL)cyclopropan-1-amine at increasing concentrations (0.1 µM to 100 µM). Measure the percentage reduction in steady-state current to calculate the IC50​ .

Protocol 2: Surface Plasmon Resonance (Kinetic Binding)

SPR provides real-time, label-free quantification of the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Sensor Chip Functionalization: Immobilize recombinant GluN1/GluN2B transmembrane domains onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Dilute the adamantane compounds in HBS-EP+ running buffer to create a 5-point concentration series (0.5 µM to 20 µM).

  • Kinetic Injection: Inject the analytes over the functionalized chip at a high flow rate of 30 µL/min for 120 seconds.

    • Causality: A high flow rate minimizes mass transport limitations, ensuring the sensorgram reflects true molecular binding events rather than diffusion artifacts.

  • Dissociation Phase: Switch back to running buffer and monitor dissociation for 600 seconds. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Comparative Data Analysis

The following tables summarize the experimental validation of 1-(Adamantan-1-YL)cyclopropan-1-amine against Amantadine and Memantine.

Table 1: Functional Inhibition (Patch-Clamp Electrophysiology)

Data represents steady-state current inhibition at a holding potential of -70 mV.

CompoundStructure TypeFunctional IC50​ (µM)Voltage Dependency
Amantadine Unsubstituted Adamantane71.0 ± 11.1Weak
Memantine Dimethylated Adamantane2.92 ± 0.05Strong
1-(Adamantan-1-YL)cyclopropan-1-amine Cyclopropyl Adamantane1.85 ± 0.12Strong

Analysis: The cyclopropyl derivative demonstrates a highly potent functional IC50​ of ~1.85 µM. The conformational restriction of the amine group forces the molecule into an optimal orientation within the NR1/NR2B pore, exceeding the potency of Memantine and vastly outperforming Amantadine.

Table 2: Binding Kinetics (Surface Plasmon Resonance)

Kinetic parameters derived from 1:1 Langmuir binding fits.

CompoundAssociation Rate ( kon​ ) [M−1s−1] Dissociation Rate ( koff​ ) [s−1] Equilibrium Affinity ( KD​ ) [µM]
Amantadine 1.2×104 0.85 ~70.8
Memantine 4.5×104 0.12 ~2.6
1-(Adamantan-1-YL)cyclopropan-1-amine 5.8×104 0.09 ~1.5

Analysis: Clinical tolerability of NMDA antagonists is heavily dictated by the dissociation rate ( koff​ ). MK-801 is toxic because its koff​ is exceptionally slow. The SPR data reveals that while 1-(Adamantan-1-YL)cyclopropan-1-amine has a slightly slower off-rate ( 0.09s−1 ) than Memantine ( 0.12s−1 ), it remains well within the "fast-off" kinetic window required for physiological tolerability, allowing normal synaptic transmission to resume after the glutamate transient clears.

Conclusion

The validation of 1-(Adamantan-1-YL)cyclopropan-1-amine confirms that conformational restriction via a cyclopropyl ring is a highly effective strategy for optimizing adamantane-based channel blockers. By anchoring the amine in a rigid geometry, the molecule achieves a tighter binding affinity ( KD​ ~1.5 µM) and a superior functional IC50​ compared to Memantine, without sacrificing the rapid dissociation kinetics necessary for clinical safety. This profile makes it a compelling candidate for further preclinical evaluation in excitotoxic neurodegenerative models.

References

  • 2. 3. 4. 5.

Comparative

The Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has proven to be a uniquely privileged scaffold in medicinal chemistry. Its incorporation into small molecules can profoundly influence their...

Author: BenchChem Technical Support Team. Date: March 2026

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, has proven to be a uniquely privileged scaffold in medicinal chemistry. Its incorporation into small molecules can profoundly influence their pharmacokinetic and pharmacodynamic properties, leading to the development of successful drugs across a wide range of therapeutic areas. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of adamantane derivatives, offering experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Adamantane Advantage in Medicinal Chemistry

The utility of the adamantane core stems from its distinct physicochemical properties. Its high lipophilicity enhances membrane permeability, including passage across the blood-brain barrier, which is crucial for central nervous system (CNS) targets. The rigid, diamondoid structure provides a stable anchor for pharmacophoric groups, allowing for precise spatial orientation and optimal interaction with biological targets. Furthermore, the steric bulk of the adamantane cage can shield adjacent functional groups from metabolic degradation, thereby extending a drug's half-life.

Comparative Analysis of Adamantane Derivatives by Therapeutic Area

This guide will explore the SAR of adamantane derivatives in four key therapeutic areas: antiviral, anticancer, neuroprotective, and antidiabetic applications.

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first therapeutic success for adamantane derivatives was in the field of antiviral agents against influenza A.

Mechanism of Action: Amantadine and its α-methyl analog, Rimantadine, function by blocking the M2 proton channel of the influenza A virus. This channel is essential for the influx of protons into the virion, a process required for viral uncoating and the release of the viral ribonucleoprotein (vRNP) into the cytoplasm of the host cell. By physically occluding the channel, these drugs prevent the acidification of the viral core and halt replication.[1]

Structure-Activity Relationship:

The antiviral activity of adamantane amines is highly sensitive to structural modifications:

  • The Amino Group: A primary amino group at the 1-position of the adamantane cage is crucial for activity. Replacement with hydroxyl, sulfhydryl, cyano, or halogen groups results in inactive compounds.

  • Alkylation of the Amino Group: N-alkyl and N,N-dialkyl derivatives generally retain antiviral activity comparable to the parent compound.

  • The α-Methyl Group: The addition of a methyl group alpha to the amino group, as seen in Rimantadine, can increase potency and improve the therapeutic index compared to Amantadine.

  • Acyl Derivatives: N-acyl derivatives, with the exception of some amino acid conjugates, generally show decreased antiviral activity. For instance, the glycyl-rimantadine conjugate has demonstrated high antiviral activity against influenza A (H3N2) with low cytotoxicity.[2]

Comparative In Vitro Antiviral Activity against Influenza A/H3N2

Compound50% Cytotoxic Concentration (CC50) in MDCK cells (µg/mL)Highest Non-toxic Concentration (HNC) (µg/mL)50% Inhibitory Concentration (IC50) (µg/mL)Selectivity Index (SI = CC50/IC50)
Amantadine > 1005012.5> 8
Rimantadine > 1005010.0> 10
Glycyl-rimantadine > 100507.5> 13.3
Leucyl-rimantadine > 1005015.0> 6.7
Tyrosyl-rimantadine > 1005020.0> 5.0

Data sourced from a comparative in vitro analysis of adamantane derivatives.[2]

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.

  • Cell Culture: Grow a confluent monolayer of Madin-Darby Canine Kidney (MDCK) cells in 6-well plates.

  • Virus Adsorption: Wash the cell monolayer with phosphate-buffered saline (PBS) and infect with influenza A virus at a multiplicity of infection (MOI) that will produce approximately 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing 1% agarose and serial dilutions of the adamantane derivative.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days until plaques are visible.

  • Plaque Staining: Fix the cells with 4% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.[2]

Mechanism Visualization: M2 Proton Channel Inhibition

M2_Inhibition cluster_endosome Endosome cluster_inhibition Inhibition Influenza_A_Virus Influenza A Virus M2_Channel M2 Proton Channel Influenza_A_Virus->M2_Channel embedded in viral envelope vRNP Viral RNP M2_Channel->vRNP triggers release Blocked_Channel Blocked M2 Channel H_ions H+ H_ions->M2_Channel influx Amantadine Amantadine/ Rimantadine Amantadine->M2_Channel binds and blocks No_Release Viral Uncoating Inhibited Blocked_Channel->No_Release prevents H+ influx

Caption: Inhibition of the Influenza A M2 proton channel by adamantane derivatives.

Anticancer Activity: Diverse Mechanisms of Action

The lipophilic nature of the adamantane scaffold enhances cell membrane penetration, making it a valuable component in the design of anticancer agents.

Mechanism of Action: Adamantane derivatives exhibit anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some derivatives, such as adamantane-linked isothioureas, have been shown to inhibit the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway, which is implicated in inflammation and cancer progression.[3]

Structure-Activity Relationship:

  • Substitution Pattern: The substitution pattern on the adamantane core significantly impacts cytotoxicity. For instance, 2,2-disubstituted adamantane derivatives have shown stronger in vitro anticancer activity than their 1,3-disubstituted counterparts.[4]

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings can modulate activity. For example, in a series of adamantane-containing dihydropyrimidines, specific substitutions on the benzaldehyde moiety led to potent cytotoxic effects against non-small cell lung cancer cells.[5]

Comparative In Vitro Anticancer Activity

CompoundTarget Cell LineIC50 (µM)Reference
2,2-bis(4-aminophenyl)adamantane HT-29 (Colon Cancer)0.1[4]
2,2-bis(4-aminophenyl)adamantane KM-12 (Colon Cancer)0.01[4]
2,2-bis(4-aminophenyl)adamantane SF-295 (CNS Cancer)0.059[4]
2,2-bis(4-aminophenyl)adamantane NCI/ADR-RES (Breast Cancer)0.079[4]
Adamantyl Isothiourea Derivative 6 Hep-G2 (Hepatocellular Carcinoma)3.86[3]
Adamantane Dihydropyrimidine IIb A-549 (Non-small cell lung cancer)1.03 µg/mL[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the adamantane derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.[3]

Mechanism Visualization: TLR4-MyD88-NF-κB Signaling Inhibition

TLR4_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Gene_Transcription Pro-inflammatory & Pro-survival Genes Nucleus->Gene_Transcription promotes Adamantyl_Isothiourea Adamantyl Isothiourea Adamantyl_Isothiourea->MyD88 inhibits

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway by adamantyl isothiourea derivatives.

Neuroprotective Activity: Modulating Glutamatergic Neurotransmission

The ability of adamantane derivatives to cross the blood-brain barrier has made them valuable for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Memantine, a key adamantane derivative for Alzheimer's disease, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. In pathological conditions with excessive glutamate levels, the NMDA receptor is overstimulated, leading to excitotoxicity and neuronal cell death. Memantine blocks the NMDA receptor channel, mitigating the harmful effects of excessive glutamate while still allowing for normal synaptic transmission.[6][7]

Structure-Activity Relationship:

  • Dimethyl Substitution: The presence of two methyl groups at the 3 and 5 positions of the adamantane cage in Memantine is crucial for its optimal affinity and rapid unblocking kinetics at the NMDA receptor.

  • Amino Group: The primary amino group is essential for its interaction within the NMDA receptor channel.

In Vivo Neuroprotective Effects of Memantine in a Mouse Model of Alzheimer's Disease

Animal ModelTreatmentDosageOutcomeReference
Mice with Aβ25-35-induced learning deficitsMemantine0.3 mg/kgAttenuated spontaneous alternation deficits[6]
Mice with Aβ25-35-induced learning deficitsFluoroethylnormemantine (FENM)0.3 - 10 mg/kgAttenuated spontaneous alternation deficits[6]
Rats with traumatic brain injuryMemantine20 mg/kg/day for 14 daysNeuroprotective effect, increased levels of cells with active caspase-3 and -9[8]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition

This assay measures the ability of a compound to inhibit the formation of amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease.

  • Preparation of Aβ Peptides: Dissolve synthetic Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO to create a stock solution.

  • Aggregation Assay: In a 96-well black plate, mix the Aβ42 peptide solution with various concentrations of the adamantane derivative in a phosphate buffer (pH 7.4) containing Thioflavin T.

  • Fluorescence Measurement: Incubate the plate at 37°C with intermittent shaking and measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence indicates Aβ fibril formation. The inhibitory effect of the compound is determined by comparing the fluorescence kinetics of the treated samples to the untreated control.[9]

Mechanism Visualization: NMDA Receptor Antagonism by Memantine

NMDA_Antagonism cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Excessive Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor over-activates Ca_ion Ca2+ NMDA_Receptor->Ca_ion allows influx Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity prevents Ca_ion->Excitotoxicity Memantine Memantine Memantine->NMDA_Receptor blocks channel

Caption: Memantine's neuroprotective mechanism via NMDA receptor antagonism.

Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Adamantane derivatives have emerged as effective treatments for type 2 diabetes.

Mechanism of Action: Vildagliptin and Saxagliptin are inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[10][11]

Structure-Activity Relationship:

  • Pyrrolidine-2-carbonitrile Moiety: In Vildagliptin, the (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile fragment is crucial for its covalent interaction with the catalytic serine residue of DPP-4.

  • Adamantane Group: The adamantyl group in these inhibitors occupies a hydrophobic pocket in the DPP-4 enzyme, contributing to their high potency and selectivity.[12]

Comparative In Vivo Efficacy in a Mouse Model of Diabetes

A comparative study of DPP-4 inhibitors in mice demonstrated the glucose-lowering efficacy of both Vildagliptin and Saxagliptin.[13]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagent Preparation: Prepare solutions of human recombinant DPP-4 enzyme, the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin), and serial dilutions of the adamantane-based inhibitor in an appropriate assay buffer.

  • Assay Setup: In a 96-well black plate, add the DPP-4 enzyme and the inhibitor at various concentrations. Include a positive control (a known DPP-4 inhibitor) and a negative control (no inhibitor).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence (excitation ~360 nm, emission ~460 nm) in kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis: The rate of increase in fluorescence is proportional to the DPP-4 activity. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[10][11]

Mechanism Visualization: DPP-4 Inhibition

DPP4_Inhibition Incretins Active Incretins (GLP-1, GIP) DPP4_Enzyme DPP-4 Enzyme Incretins->DPP4_Enzyme degraded by Pancreas Pancreas Incretins->Pancreas stimulate Inactive_Incretins Inactive Incretins DPP4_Enzyme->Inactive_Incretins Insulin_Secretion ↑ Insulin Secretion Pancreas->Insulin_Secretion Glucagon_Secretion ↓ Glucagon Secretion Pancreas->Glucagon_Secretion Adamantane_Inhibitor Vildagliptin/ Saxagliptin Adamantane_Inhibitor->DPP4_Enzyme inhibits

Caption: Mechanism of DPP-4 inhibition by adamantane derivatives for the treatment of type 2 diabetes.

Synthesis of Adamantane Derivatives: General Approaches

The synthesis of adamantane derivatives often starts from commercially available adamantane or its functionalized analogs.

General Synthesis of Amantadine Hydrochloride:

A common route involves the Ritter reaction of 1-bromoadamantane with acetonitrile in the presence of sulfuric acid, followed by hydrolysis of the resulting acetamide to yield amantadine, which is then converted to its hydrochloride salt.[14]

General Synthesis of Memantine:

Memantine can be synthesized from 1-bromo-3,5-dimethyladamantane via a reaction with formamide followed by hydrolysis.[14]

General Synthesis of Adamantane-based DPP-4 Inhibitors:

The synthesis of Vildagliptin involves the coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 1-amino-3-hydroxyadamantane.[14]

Conclusion

The adamantane scaffold continues to be a highly valuable and versatile tool in drug discovery. Its unique structural and physicochemical properties have been successfully exploited to develop drugs with diverse therapeutic applications. This guide has provided a comparative overview of the structure-activity relationships of adamantane derivatives in key disease areas, supported by experimental data and detailed methodologies. For researchers and drug development professionals, the adamantane nucleus represents a proven platform for the design of novel therapeutic agents with enhanced efficacy and favorable pharmacokinetic profiles. Future exploration of adamantane chemistry, facilitated by computational modeling and high-throughput screening, will undoubtedly unlock further therapeutic potential.

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Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 1-(Adamantan-1-YL)cyclopropan-1-amine

Hazard Analysis: A Synthesis of Adamantane and Cyclopropylamine Dangers 1-(Adamantan-1-YL)cyclopropan-1-amine incorporates the bulky, lipophilic adamantane cage and the reactive, potentially corrosive cyclopropylamine fu...

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis: A Synthesis of Adamantane and Cyclopropylamine Dangers

1-(Adamantan-1-YL)cyclopropan-1-amine incorporates the bulky, lipophilic adamantane cage and the reactive, potentially corrosive cyclopropylamine functional group. Adamantane derivatives have a wide range of biological activities, and while some are used as drugs, they can also present toxicological concerns.[1][2] Cyclopropylamine is a known corrosive and flammable substance that can cause severe skin and eye damage.[3][4] Therefore, it is imperative to treat 1-(Adamantan-1-YL)cyclopropan-1-amine as a hazardous compound with the potential for multiple modes of toxicity.

Anticipated Hazards:

  • Corrosive Effects: Based on the properties of cyclopropylamine and other aminoadamantanes, this compound is expected to be corrosive, causing severe burns to the skin and eyes upon contact.[3][5] Ingestion could lead to severe damage to the gastrointestinal tract.[3][5]

  • Skin and Eye Irritation: Direct contact is likely to cause serious irritation or chemical burns.[6][7]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[6]

  • Toxicity: While the specific toxicology has not been fully investigated, related compounds like 1-Adamantanamine are harmful if swallowed and are suspected of damaging fertility or the unborn child.[5][8]

  • Flammability: The cyclopropylamine moiety suggests that the compound may be flammable.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling 1-(Adamantan-1-YL)cyclopropan-1-amine. The following table outlines the minimum required PPE.

PPE CategoryItemSpecifications
Eye & Face Protection Safety GogglesMust be worn with side shields to protect against splashes and dust.[9]
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.[9]
Hand Protection Chemical-Resistant GlovesNitrile rubber gloves are a suitable choice. Always inspect gloves for integrity before use and practice proper glove removal technique.[10]
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully buttoned.[9]
Respiratory Protection Fume HoodAll work with this compound should be conducted in a well-ventilated fume hood to minimize inhalation risks.[5][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling is crucial for safety. The following workflow outlines the key steps for working with 1-(Adamantan-1-YL)cyclopropan-1-amine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_area Designate a specific, well-ventilated work area within a fume hood. gather_ppe Assemble all necessary PPE as outlined in the table above. prep_spill_kit Prepare a spill kit with appropriate absorbent materials. weigh Carefully weigh the compound, avoiding the creation of dust. prep_spill_kit->weigh dissolve If dissolving, add the solid to the solvent slowly. reaction Conduct all reactions within the fume hood. decontaminate Decontaminate all surfaces and equipment. reaction->decontaminate dispose_ppe Dispose of used gloves and other contaminated disposable PPE as hazardous waste. wash Wash hands thoroughly with soap and water.

Caption: A workflow for the safe handling of 1-(Adamantan-1-YL)cyclopropan-1-amine.

Emergency Procedures: Planning for the Unexpected

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill site.[12]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[5]

Storage and Disposal: Ensuring Long-Term Safety

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][13]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

  • The recommended storage temperature is typically between 2-8°C.[6][14]

Disposal:

  • This material and its container must be disposed of as hazardous waste.[15]

  • All waste must be handled in accordance with local, state, and federal regulations.[15]

  • Do not allow the product to enter drains or waterways.[5]

Conclusion: A Commitment to a Culture of Safety

The responsible handling of novel chemical entities like 1-(Adamantan-1-YL)cyclopropan-1-amine is paramount in a research and development setting. By understanding the potential hazards derived from its constituent parts and adhering to the stringent protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Adamantanamine hydrochloride. Retrieved from [Link]

  • MDPI. (2024, April 26). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from [Link]

  • SciSpace. (2013, May 8). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Retrieved from [Link]

  • PMC. (2025, October 17). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Adamantane. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Adamantane. Retrieved from [Link]

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